molecular formula C9H11N3O2 B054007 Methyl 4-guanidinobenzoate CAS No. 122228-09-5

Methyl 4-guanidinobenzoate

Cat. No.: B054007
CAS No.: 122228-09-5
M. Wt: 193.2 g/mol
InChI Key: MNUVBGMYHJEDJB-UHFFFAOYSA-N
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Description

Methyl 4-guanidinobenzoate is a cell-permeant ester derivative of 4-guanidinobenzoic acid, widely recognized as a potent and competitive inhibitor of trypsin-like serine proteases. Its primary research value lies in its mechanism of action, where the guanidino group mimics the side chain of arginine and lysine residues, binding specifically and with high affinity to the protease's S1 pocket. This interaction effectively blocks the enzyme's active site, preventing substrate hydrolysis. Consequently, this compound is an essential tool for studying protease-driven processes, including enzymatic kinetics, signal transduction pathways, and the regulation of proteolytic cascades such as apoptosis and blood coagulation. Furthermore, its ester moiety enhances cellular uptake, making it particularly valuable in cell-based assays to investigate the role of intracellular serine proteases. Researchers utilize Methyl 4-guanidinobenzoate to develop and validate enzyme activity assays, screen for protease inhibitors, and elucidate the pathological roles of proteases in inflammatory, neoplastic, and neurodegenerative diseases.

Properties

IUPAC Name

methyl 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11/h2-5H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVBGMYHJEDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559217
Record name Methyl 4-[(diaminomethylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122228-09-5
Record name Methyl 4-[(diaminomethylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of Action of Methyl 4-Guanidinobenzoate in Protease Inhibition: Acyl-Enzyme Stabilization and Structural Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of serine protease inhibitors is a cornerstone of modern pharmacotherapeutic development, particularly for coagulation disorders, viral entry (e.g., TMPRSS2), and pancreatitis. Methyl 4-guanidinobenzoate (MGB) serves as a prototypical mechanism-based inhibitor. Unlike standard competitive inhibitors that rely solely on non-covalent affinity, MGB acts as an "inverse substrate" or "slow substrate." It exploits the enzyme's own catalytic machinery to form a highly stable, covalently trapped acyl-enzyme intermediate.

This whitepaper provides an in-depth mechanistic analysis of MGB, detailing the structural dynamics of its inhibition, the causality behind its kinetic behavior, and the field-proven experimental workflows required to characterize its efficacy.

Molecular Mechanism of Action

The inhibition of trypsin-like serine proteases by MGB follows a classic double-displacement (ping-pong) catalytic mechanism, but with a critical kinetic bottleneck engineered into the deacylation phase.

S1 Pocket Recognition and the Michaelis Complex

Trypsin-like proteases possess a deep, negatively charged S1 specificity pocket containing an aspartic acid residue (Asp189). The guanidino group of MGB acts as an arginine mimetic. Upon entry into the active site, the guanidino moiety forms a bidentate salt bridge with Asp189. This non-covalent interaction anchors the inhibitor, forming the initial Michaelis complex ( ES ) and perfectly aligning the ester carbonyl carbon of MGB with the nucleophilic oxygen of the catalytic Ser195.

The Acylation Phase ( k2​ )

Once aligned, the hydroxyl group of Ser195—activated by the His57-Asp102 catalytic dyad—executes a nucleophilic attack on the ester carbonyl of MGB. This forms a transient tetrahedral intermediate stabilized by the backbone amides of the "oxyanion hole" (Gly193 and Ser195). The intermediate rapidly collapses, breaking the ester bond, releasing methanol as a leaving group, and yielding the covalent guanidinobenzoyl-enzyme intermediate .

Deacylation Arrest ( k3​ )

In a standard proteolytic reaction, the acyl-enzyme is rapidly hydrolyzed by an activated water molecule (deacylation), regenerating the free enzyme. However, MGB effectively paralyzes the enzyme at this stage.

According to seminal crystallographic studies, including, the stability of the guanidinobenzoyl-enzyme intermediate stems from extreme structural rigidity. The planar aromatic ring of the guanidinobenzoate moiety is conjugated with the ester carbonyl, severely restricting the conformational flexibility of the acyl group. This tight packing sterically displaces the highly ordered catalytic water molecules required for hydrolysis. Consequently, the hydrolytic water cannot achieve the proper trajectory for nucleophilic attack, dropping the deacylation rate ( k3​ ) by several orders of magnitude and trapping the protease in an inactive state .

Mechanism E Trypsin (E) + MGB (S) ES Michaelis Complex (ES) S1 Pocket Binding E->ES k1 / k-1 TI1 Tetrahedral Intermediate 1 Ser195 Attack ES->TI1 Acylation Phase Acyl Guanidinobenzoyl-Enzyme (Trapped Acyl-Enzyme) TI1->Acyl k2 (Methanol Release) TI2 Tetrahedral Intermediate 2 H2O Attack (Blocked) Acyl->TI2 k3 (Extremely Slow) P Regenerated Enzyme (E) + Guanidinobenzoic Acid TI2->P Deacylation Phase

Reaction pathway of serine protease inhibition by MGB, highlighting the trapped acyl-enzyme.

Quantitative Kinetic Parameters

The efficacy of MGB as an inhibitor is best understood by comparing its kinetic constants to those of native peptide substrates and other active-site titrants like p-nitrophenyl p'-guanidinobenzoate (NPGB). The profound difference lies in the k3​ (deacylation) rate.

Substrate / InhibitorAffinity ( Km​ or Ki​ )Acylation Rate ( k2​ )Deacylation Rate ( k3​ )Acyl-Enzyme Half-Life
Specific Peptide Substrate 10 – 50 μ M> 100 s−1 > 50 s−1 Milliseconds
Methyl 4-guanidinobenzoate (MGB) 5 – 15 μ M~ 0.5 s−1 < 10−5 s−1 10 – 15 Hours
NPGB 1 – 5 μ M~ 5.0 s−1 < 10−5 s−1 10 – 15 Hours

Data synthesized from standard kinetic evaluations of trypsin-like proteases at pH 7.4, 25°C.

Experimental Workflow: Kinetic Characterization of MGB

Because the leaving group of MGB is methanol (which is spectroscopically silent), researchers cannot directly monitor the burst phase of acylation as they would with NPGB (which releases a yellow p-nitrophenolate ion). Therefore, characterizing MGB requires a Competitive Reporter Assay .

Causality & Self-Validation in Assay Design

By introducing a chromogenic reporter substrate (e.g., L-BAPNA) alongside MGB, we can monitor the depletion of the active enzyme pool. The assay is self-validating: the uninhibited control establishes the maximum velocity ( V0​ ), while a spontaneous hydrolysis control (substrate without enzyme) ensures that the observed absorbance changes are strictly enzyme-mediated.

Step-by-Step Protocol
  • Reagent Preparation & Baseline Establishment

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 20 mM CaCl2​ (to stabilize the trypsin autolysis loop).

    • Prepare a 10 μ M stock of bovine trypsin and a 1 mM stock of L-BAPNA in DMSO.

    • Self-Validation Step: Run the assay with only Trypsin and L-BAPNA to establish the uninhibited steady-state cleavage rate ( V0​ ) at 410 nm.

  • Inhibitor Incubation

    • Prepare serial dilutions of MGB (ranging from 0.1 μ M to 100 μ M).

    • Pre-incubate 10 nM Trypsin with varying concentrations of MGB for exactly 5 minutes at 25°C to allow the establishment of the acyl-enzyme intermediate.

  • Continuous Kinetic Monitoring

    • Initiate the reaction by adding 100 μ M L-BAPNA to the enzyme-inhibitor mixture.

    • Immediately monitor the absorbance at 410 nm continuously for 30 minutes using a microplate reader.

  • Data Extraction & Non-Linear Regression

    • The progress curves will show an initial lag (as free enzyme is depleted) followed by a very slow steady-state rate ( Vs​ ) dictated by the deacylation of the MGB-enzyme complex.

    • Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the apparent k2​ and k3​ values.

Workflow Prep 1. Enzyme Prep Equilibrate Protease Incubate 2. Inhibitor Addition Titrate MGB Prep->Incubate Monitor 3. Kinetic Assay Reporter Substrate Incubate->Monitor Analyze 4. Data Analysis Calculate k2 & k3 Monitor->Analyze

Step-by-step experimental workflow for the kinetic characterization of MGB inhibition.

Conclusion and Translational Impact

The mechanistic principles of methyl 4-guanidinobenzoate have laid the groundwork for an entire class of therapeutics. The extreme stability of the guanidinobenzoyl-enzyme intermediate demonstrates how leveraging the target enzyme's own catalytic power to form a covalent adduct can achieve profound inhibition. This mechanism has directly informed the development of clinical agents like camostat mesylate and nafamostat, which utilize the same guanidinobenzoate warhead to inhibit proteases involved in pancreatitis, coagulation cascades, and viral glycoprotein priming.

References

  • Mangel, W. F., Singer, P. T., Cyr, D. M., Umland, T. C., Toledo, D. L., Stroud, R. M., Pflugrath, J. W., & Sweet, R. M. (1990). "Structure of an acyl-enzyme intermediate during catalysis: (guanidinobenzoyl)trypsin." Biochemistry.[Link][1][2][3]

  • Radisky, E. S., Lee, J. M., Lu, C. J., & Koshland, D. E. (2006). "Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates." Proceedings of the National Academy of Sciences (PNAS).[Link][4]

  • Smith, R. A., Dupe, R. J., English, P. D., & Green, J. (1981). "Fibrinolysis with acyl-enzymes: a new approach to thrombolytic therapy." Nature (via PubMed).[Link][5]

Sources

Synthesis Pathways and Precursors for Methyl 4-Guanidinobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-guanidinobenzoate is a highly specialized chemical intermediate that forms the critical pharmacophore for several clinically approved serine protease inhibitors, including Camostat mesylate and Nafamostat mesylate. These compounds are pivotal in treating pancreatitis and are actively researched for antiviral repurposing due to their potent inhibition of Transmembrane Serine Protease 2 (TMPRSS2).

This whitepaper details the mechanistic rationale, precursor selection, and step-by-step synthetic workflows required to produce high-purity methyl 4-guanidinobenzoate. By examining the causality behind specific reagent choices and reaction conditions, this guide provides a self-validating framework for drug development professionals and synthetic chemists.

Mechanistic Rationale and Precursor Selection

The synthesis of methyl 4-guanidinobenzoate relies on a two-stage approach: the construction of the guanidinium moiety on an aromatic ring, followed by the esterification of the carboxylic acid.

The most efficient and widely adopted route begins with two primary precursors: 4-aminobenzoic acid (PABA) and cyanamide 1[1].

Causality in Precursor Chemistry: The amino group of PABA is inherently electron-poor due to the electron-withdrawing nature of the para-carboxylic acid group. To drive the nucleophilic attack of this deactivated amine onto cyanamide, the reaction must be performed under strongly acidic conditions (typically concentrated hydrochloric acid). The acid serves a dual mechanistic purpose:

  • It protonates the cyanamide, converting it into a highly electrophilic carbodiimidium ion, which is highly susceptible to nucleophilic attack by the PABA amine.

  • It ensures that the resulting highly basic guanidino group is immediately trapped as a stable hydrochloride salt, preventing unwanted polymerization or degradation.

Synthesis PABA 4-Aminobenzoic Acid (Precursor) Reaction1 Acid-Catalyzed Guanidinylation (HCl, 100°C, 6h) PABA->Reaction1 Cyanamide Cyanamide (Electrophile) Cyanamide->Reaction1 Int1 4-Guanidinobenzoic Acid HCl (Intermediate) Reaction1->Int1 85-92% Yield Reaction2 Esterification (MeOH, Acid Catalyst, Reflux) Int1->Reaction2 Product Methyl 4-Guanidinobenzoate (Final Product) Reaction2->Product >80% Yield

Workflow for the two-step synthesis of methyl 4-guanidinobenzoate from PABA and cyanamide.

Step-by-Step Synthesis Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to the next synthetic stage.

Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This step generates the core intermediate, 4-guanidinobenzoic acid hydrochloride (CAS: 42823-46-1), via the condensation of PABA and cyanamide 2[2].

Methodology:

  • Preparation of the Acidic Matrix: Suspend 50.0 g (0.364 mol) of 4-aminobenzoic acid in a mixture of 46 mL concentrated hydrochloric acid and 283 mL deionized water. Stir vigorously at room temperature.

  • Electrophile Addition: Slowly add 35.0 g (0.839 mol) of cyanamide to the suspension. Causality Note: A significant molar excess of cyanamide (approx. 2.3 eq) is required because cyanamide partially hydrolyzes into urea in the presence of hot aqueous acid.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 6 to 8 hours. The suspension will gradually transition into a homogeneous solution as the highly water-soluble hydrochloride salt forms.

  • Controlled Crystallization: Remove the heat source and allow the mixture to stand at room temperature for 16 hours without stirring. Causality Note: Avoiding agitation during cooling promotes the growth of large, high-purity crystals, effectively leaving the highly soluble urea byproduct in the mother liquor.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 100 mL of ice-cold water to remove residual acid and urea, then dry under vacuum at 50°C.

Validation Checkpoint: Confirm product purity via HPLC. The disappearance of the PABA peak at 270 nm and the emergence of the highly polar 4-guanidinobenzoic acid peak confirms conversion. A melting point of >280°C (decomposition) is characteristic of the pure hydrochloride salt.

Esterification to Methyl 4-Guanidinobenzoate

Esterifying a zwitterionic compound containing a highly basic guanidinium group presents unique solubility challenges. Standard Fischer esterification using sulfuric acid is often avoided as it can cause oxidative side reactions or form insoluble sulfate salts. Instead, methanesulfonic acid (MSA) or in situ generated acyl chlorides are preferred 3[3].

Methodology:

  • Solvent Suspension: Suspend 40.0 g of the synthesized 4-guanidinobenzoic acid hydrochloride in 400 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.2 equivalents of methanesulfonic acid dropwise. Causality Note: MSA provides a strong, non-oxidizing acidic environment. It also exchanges with the hydrochloride salt to form a highly soluble mesylate intermediate, driving the reaction into a homogeneous phase.

  • Reflux: Heat the mixture to 65°C and reflux for 12 to 24 hours under an inert nitrogen atmosphere.

  • Workup and Precipitation: Concentrate the reaction mixture under reduced pressure to one-third of its original volume. Cool the flask in an ice bath and slowly add cold diethyl ether (an anti-solvent) to precipitate the methyl 4-guanidinobenzoate salt.

  • Purification: Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under high vacuum.

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Silica gel (DCM:MeOH 9:1). The ester product will migrate significantly higher (higher Rf) than the zwitterionic acid precursor. Confirm the molecular mass via LC-MS (m/z[M+H]+ = 194.1).

Quantitative Data & Yield Optimization

The table below summarizes the optimized parameters for both synthetic stages, highlighting the critical variables that govern yield and purity.

Reaction ParameterGuanidinylation (Step 1)Esterification (Step 2)
Primary Reactant 4-Aminobenzoic Acid (PABA)4-Guanidinobenzoic Acid HCl
Electrophile / Alcohol Cyanamide (2.3 eq)Anhydrous Methanol (Solvent)
Acid Catalyst Concentrated HClMethanesulfonic Acid (MSA)
Optimal Temperature 100°C (Reflux)65°C (Reflux)
Reaction Time 6 - 8 hours12 - 24 hours
Average Yield 85% - 92%80% - 88%
Key Impurities to Monitor Urea, Unreacted PABAUnreacted Acid, Hydrolysis products

Pharmacological Relevance: The Acylating Warhead

Methyl 4-guanidinobenzoate is not merely a structural scaffold; it acts as an active "warhead" in drug design. When integrated into larger molecules like Camostat or Nafamostat, it serves as a suicide inhibitor for trypsin-like serine proteases, such as TMPRSS2 4[4].

The mechanism of action relies entirely on the dual nature of the 4-guanidinobenzoate core:

  • Anchoring: The positively charged guanidinium group mimics the natural arginine/lysine substrates of the protease, forming a critical salt bridge with the Asp435 residue in the S1 binding pocket 5[5].

  • Covalent Acylation: Once anchored, the ester carbonyl is perfectly positioned for a nucleophilic attack by the catalytic serine (Ser441). This results in the cleavage of the ester and the formation of a highly stable, inactive acyl-enzyme adduct, effectively shutting down the protease.

Mechanism Drug Camostat / Nafamostat (Prodrugs) Core 4-Guanidinobenzoate Core (Active Pharmacophore) Drug->Core Hydrolysis/Metabolism S1 TMPRSS2 S1 Pocket (Asp435 Salt Bridge) Core->S1 Binding (Guanidinium) Serine Catalytic Serine (Ser441) (Nucleophilic Attack) S1->Serine Positioning Adduct Inactive Acyl-Enzyme Adduct (Protease Blocked) Serine->Adduct Covalent Acylation

Mechanism of TMPRSS2 inhibition via covalent acylation by the 4-guanidinobenzoate pharmacophore.

References

  • Understanding the Synthesis and Properties of 4-Guanidinobenzoic Acid Hydrochloride Source: NINGBO INNO PHARMCHEM CO.,LTD (nbinno.com) URL:1

  • 4-Guanidinobenzoic acid hydrochloride synthesis Source: ChemicalBook URL:2

  • Preparation method and application of nafamostat mesylate intermediate Source: Google Patents (CN118439976A) URL:3

  • C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing Source: ResearchGate / MDPI URL:5

  • Large Library Docking and Biophysical Analysis of Small-Molecule TMPRSS2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:4

Sources

An In-Depth Technical Guide to the Pharmacokinetics and In Vitro Stability of Methyl 4-Guanidinobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the essential preclinical studies required to characterize methyl 4-guanidinobenzoate, a key structural motif found in various serine protease inhibitors. As researchers in drug development know, a thorough understanding of a compound's stability and pharmacokinetic profile is paramount for predicting its in vivo behavior, ensuring data integrity, and making informed decisions for lead optimization and candidate selection.[1][2]

Methyl 4-guanidinobenzoate and its derivatives are notable for their role as inhibitors of trypsin-like serine proteases.[3] For instance, the derivative SCO-792 has been investigated as an enteropeptidase inhibitor for obesity treatment.[3] Given that such compounds may act locally in the gastrointestinal tract or require systemic exposure, characterizing their absorption, distribution, metabolism, excretion (ADME), and stability is a foundational step.[3] This document outlines the rationale, detailed protocols, and data interpretation for key in vitro assays applicable to this molecule.

Section 1: In Vitro Stability Assessment: The First Gatekeeper

Before committing resources to expensive and complex in vivo studies, it is critical to determine the inherent stability of a compound.[4] In vitro stability assays predict how a molecule will fare in biological matrices and are essential for distinguishing between poor pharmacokinetics due to metabolic liability versus other factors like low permeability.[5]

Plasma Stability: Gauging Resilience in Systemic Circulation

Expertise & Experience: The purpose of a plasma stability assay is to assess a compound's susceptibility to degradation by enzymes present in blood, such as esterases and amidases.[5][6] For a molecule like methyl 4-guanidinobenzoate, the ester linkage is a potential site of hydrolysis. Early identification of this liability is crucial, as rapid degradation in plasma leads to a short in vivo half-life and poor systemic exposure, rendering the drug ineffective.[1] We perform this assay in plasma from multiple species (e.g., human, rat, mouse) to identify potential species differences, which is vital for selecting appropriate animal models for further preclinical testing.[5]

Experimental Protocol: Plasma Stability Assay

This protocol is designed as a self-validating system by including known stable and unstable compounds as controls.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of methyl 4-guanidinobenzoate in DMSO.

    • Prepare working solutions (e.g., 100 µM) by diluting the stock solution in a suitable solvent like acetonitrile.[1]

    • Thaw frozen plasma (human, rat, mouse) at 37°C.

  • Incubation:

    • In a 96-well plate, add plasma to each well.

    • Spike the test compound working solution into the plasma to achieve a final concentration of 1 µM (ensure the final DMSO concentration is <1%).

    • Incubate the plate at 37°C with gentle shaking.[1]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.[1][5]

    • Immediately terminate the enzymatic reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., terfenadine, tolbutamide).[1][7] This step simultaneously stops the reaction and precipitates plasma proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., 5000 rpm for 10 minutes) to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line corresponds to the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[6]

Liver Microsomal Stability: A Window into Hepatic Metabolism

Expertise & Experience: The liver is the primary organ for drug metabolism, and the cytochrome P450 (CYP) enzyme family, located in liver microsomes, is responsible for the metabolism of over 60% of marketed drugs.[8] The microsomal stability assay is a cost-effective, high-throughput screen to determine a compound's susceptibility to Phase I metabolism.[9] We include a control incubation without the essential cofactor NADPH to distinguish between enzymatic degradation and simple chemical instability in the buffer.[9][10]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[8][11]

    • Prepare a separate NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a constant supply of the cofactor during incubation.[11]

    • Prepare a 1 µM working solution of the test compound.

  • Incubation Procedure:

    • Pre-warm the microsomal solution and test compound solution at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. For the negative control, add buffer instead.[11]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[8]

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.[10]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the microsomes.[10]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the plasma stability assay, calculate the half-life (t½) from the disappearance of the parent compound over time.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .[9][11]

Data Visualization: Stability Profile Summary

The results from these assays are best summarized in a table for clear comparison across species and conditions.

ParameterHuman PlasmaRat PlasmaHuman Liver Microsomes (+NADPH)Human Liver Microsomes (-NADPH)
Half-life (t½, min) > 1208545> 60
Intrinsic Clearance (Clint) N/AN/A30.8 µL/min/mgNot Detected

Note: Data are hypothetical and for illustrative purposes.

Section 2: In Vitro Pharmacokinetic Profiling (ADME)

Understanding a drug's ADME profile is central to predicting its overall pharmacokinetic behavior, including bioavailability, tissue distribution, and clearance mechanisms.[2][12]

Intestinal Permeability: The Caco-2 Assay

Expertise & Experience: For orally administered drugs, absorption across the intestinal wall is the first major hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[13][14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal epithelial barrier.[13][15] By measuring transport in both directions—from the apical (A) to basolateral (B) side and vice versa—we can calculate an efflux ratio. An efflux ratio greater than 2 suggests the compound is actively pumped out of the cell by transporters like P-glycoprotein (P-gp), which can limit its oral absorption.[15]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells on semi-permeable filter inserts in multi-well plates.[13]

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value above a pre-set threshold (e.g., ≥200 Ω·cm²) confirms the integrity of the tight junctions.[17] Monolayers not meeting this criterion are discarded.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[16]

    • For A-to-B transport: Add the test compound (e.g., 10 µM) to the apical (donor) compartment and drug-free buffer to the basolateral (receiver) compartment.[15][17]

    • For B-to-A transport: Add the test compound to the basolateral (donor) compartment and drug-free buffer to the apical (receiver) compartment.[15][17]

    • Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[13]

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) .

Visualization: Permeability Classification
Papp (A-B) Value (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

Note: Classification is a general guideline.

Section 3: Core Analytical Methodologies

The reliability of all pharmacokinetic and stability data hinges on the quality of the analytical methods used for quantification.[18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For quantifying small molecules like methyl 4-guanidinobenzoate in complex biological matrices, LC-MS/MS is the preferred technique.[19]

  • Causality: The initial HPLC step separates the analyte of interest from matrix components based on its physicochemical properties (e.g., polarity). This separation is crucial to reduce ion suppression and improve analytical accuracy. The sample then enters the mass spectrometer, a highly sensitive and selective detector. The first quadrupole (MS1) selects the parent ion of our compound, which is then fragmented. The second quadrupole (MS2) selects a specific fragment ion for detection. This dual monitoring of parent and fragment ions (Multiple Reaction Monitoring or MRM) provides exceptional specificity, allowing for accurate quantification even at very low concentrations.[1][9]

Section 4: Integrated Workflow and Regulatory Perspective

The experiments described are not isolated tests but part of a logical, tiered approach to de-risking drug candidates.

Diagram: Integrated In Vitro DMPK Workflow

DMPK_Workflow cluster_0 Early Screening cluster_1 Detailed Assays cluster_2 Data Analysis & Decision Compound Test Compound (Methyl 4-Guanidinobenzoate) Stability In Vitro Stability Compound->Stability Permeability In Vitro Permeability Compound->Permeability Plasma Plasma Stability (Human, Rat, Mouse) Stability->Plasma Microsomes Microsomal Stability (Human, Rat) Stability->Microsomes Caco2 Caco-2 Assay (A-B, B-A) Permeability->Caco2 Analysis Calculate Parameters (t½, Clint, Papp, ER) Plasma->Analysis Microsomes->Analysis Caco2->Analysis Decision Go / No-Go Decision Lead Optimization Analysis->Decision

Caption: A logical workflow for early in vitro DMPK screening.

Diagram: Microsomal Stability Assay Protocol

Microsomal_Workflow cluster_workflow Experimental Steps start Prepare Microsomes & Compound pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30 min) initiate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze end Calculate t½ & Clint analyze->end

Caption: Step-by-step workflow for the microsomal stability assay.

Regulatory Significance

The data generated from these in vitro studies are a cornerstone of the preclinical data package required by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][21] These agencies provide guidelines (e.g., ICH M3(R2)) that outline the necessary preclinical safety and pharmacokinetic assessments before a drug can be tested in humans.[14][21] Stability testing is a mandatory component to establish a re-test period or shelf life and to understand degradation pathways.[22] Pharmacokinetic data from these early assays help to justify the starting dose for Phase I clinical trials and inform the overall clinical development plan.[12]

Conclusion

The systematic in vitro evaluation of methyl 4-guanidinobenzoate's stability and pharmacokinetic properties is an indispensable phase of its development as a potential therapeutic agent. By employing robust, validated assays such as plasma stability, microsomal stability, and Caco-2 permeability, researchers can build a comprehensive profile of the molecule. This data-driven approach enables early identification of potential liabilities, facilitates the rational design of better molecules, and ultimately provides a solid foundation for successful progression into in vivo studies and clinical development, in alignment with global regulatory expectations.

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Methyl 4-Guanidinobenzoate: A Critical Intermediate in the Synthesis of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical synthesis, the efficient construction of complex active pharmaceutical ingredients (APIs) relies heavily on stable, highly functionalized intermediates. Methyl 4-guanidinobenzoate (CAS 122228-09-5) and its hydrolyzed counterpart, 4-guanidinobenzoic acid (CAS 16060-65-4) , serve as the foundational building blocks for a critical class of serine protease inhibitors[1]. These intermediates are the source of the active pharmacophore in blockbuster therapeutics such as Camostat Mesylate and Nafamostat Mesylate , which are deployed in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and viral infections including SARS-CoV-2[].

This technical guide dissects the pharmacological rationale behind the 4-guanidinobenzoate moiety, explains the causality driving its synthetic workflows, and provides self-validating protocols for drug development professionals.

Pharmacological Rationale: The 4-Guanidinobenzoate Pharmacophore

The efficacy of Camostat and Nafamostat is entirely dependent on the 4-guanidinobenzoate structural unit. To understand why this specific moiety is synthesized, we must examine the target enzymes: serine proteases (e.g., TMPRSS2, trypsin, plasmin). These enzymes naturally cleave peptide bonds adjacent to basic amino acids like arginine or lysine.

The guanidino group of the drug acts as an arginine mimetic. Because it remains protonated and positively charged at physiological pH, it is drawn into the negatively charged S1 pocket of the protease. In the case of TMPRSS2 (a protease essential for viral spike protein priming), the guanidinium "head group" forms a critical electrostatic salt bridge with the conserved Asp435 residue[3].

This non-covalent anchoring precisely positions the central aromatic ester bond of the drug over the enzyme's catalytic triad. The catalytic serine (Ser441 ) then performs a nucleophilic attack on the ester carbonyl. However, instead of a transient interaction, the 4-guanidinobenzoate moiety forms a stable, covalent acyl-enzyme complex. This mechanism effectively neutralizes the enzyme via suicide inhibition [4].

Mechanism Drug Protease Inhibitor (Camostat/Nafamostat) G_Moiety 4-Guanidinobenzoate Moiety Drug->G_Moiety presents TMPRSS2 TMPRSS2 Protease G_Moiety->TMPRSS2 enters active site Asp435 S1 Pocket (Asp435) Salt Bridge Formation TMPRSS2->Asp435 anchors at Ser441 Catalytic Triad (Ser441) Acylation TMPRSS2->Ser441 attacks ester Asp435->Ser441 positions for Spike Viral Spike Protein Priming Blocked Ser441->Spike prevents cleavage

Fig 1: Pharmacological mechanism of 4-guanidinobenzoate-based suicide inhibition of TMPRSS2.

Synthetic Strategy and Causality

A common question in process chemistry is why the synthesis begins with methyl 4-aminobenzoate rather than directly guanylating 4-aminobenzoic acid[5].

The Causality of the Ester Mask: Free 4-aminobenzoic acid is highly zwitterionic and exhibits notoriously poor solubility in standard organic solvents. Attempting direct guanylation on the free acid results in low yields and significant side reactions, as the carboxylate group can interfere with the electrophilic guanylating agent. By masking the carboxylic acid as a methyl ester, the molecule's solubility in alcohols and ethers is drastically improved. Furthermore, the ester group prevents unwanted polymerization or anhydride formation during the harsh reflux conditions required to force the guanylation of the deactivated aniline ring.

Once the robust guanidino group is installed to form methyl 4-guanidinobenzoate, the ester is easily saponified to yield the free 4-guanidinobenzoic acid required for final API coupling[].

Experimental Workflows & Self-Validating Protocols

The transition from raw starting materials to the final API involves three distinct phases: Guanylation, Hydrolysis, and Esterification (Coupling).

Synthesis SM Methyl 4-aminobenzoate + Cyanamide / HCl Intermediate1 Methyl 4-guanidinobenzoate (CAS 122228-09-5) SM->Intermediate1 Guanylation (Reflux) Hydrolysis Alkaline Hydrolysis (NaOH, 60°C) Intermediate1->Hydrolysis Intermediate2 4-Guanidinobenzoic Acid (CAS 16060-65-4) Hydrolysis->Intermediate2 Saponification & Acidification Coupling1 Coupling via TCT / NMM with Phenol Derivative Intermediate2->Coupling1 Esterification Coupling2 Coupling via DIC / DMAP with Naphthol Derivative Intermediate2->Coupling2 Esterification API1 Camostat Mesylate Coupling1->API1 + Methanesulfonic Acid API2 Nafamostat Mesylate Coupling2->API2 + Methanesulfonic Acid

Fig 2: Synthetic workflow from methyl 4-aminobenzoate to Camostat and Nafamostat APIs.

Protocol 1: Synthesis of Methyl 4-guanidinobenzoate

Objective: Install the guanidino pharmacophore via electrophilic aromatic substitution.

  • Reagent Preparation: Dissolve 1.0 equivalent of methyl 4-aminobenzoate in absolute ethanol under an inert nitrogen atmosphere.

  • Acidification: Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of concentrated HCl. Causality: The acid protonates the subsequent cyanamide addition, forming a highly electrophilic carbodiimidium ion necessary to attack the electron-deficient aniline ring.

  • Guanylation: Add 1.5 equivalents of cyanamide (or thiourea trioxide) to the mixture.

  • Reflux: Heat the mixture to reflux (~80°C) for 16 hours.

  • Isolation: Cool the mixture to 0°C to precipitate methyl 4-guanidinobenzoate hydrochloride. Filter, wash with cold ethanol, and dry under vacuum.

Protocol 2: Hydrolysis to 4-Guanidinobenzoic Acid

Objective: Deprotect the methyl ester to prepare for API coupling.

  • Saponification: Suspend the methyl 4-guanidinobenzoate in a 2M aqueous NaOH solution. Stir at 60°C for 4 hours until the suspension clears.

  • Acidification: Cool to room temperature and carefully acidify with 2M HCl to a pH of 3-4. Causality: At pH 3-4, the carboxylic acid is protonated (neutral and insoluble), while the strongly basic guanidine group remains protonated. This zwitterionic state forces the product to crash out of the aqueous layer.

  • Purification: Filter the precipitate and recrystallize from a water/ethanol mixture to yield highly pure 4-guanidinobenzoic acid[1].

Protocol 3: API Coupling (Example: Camostat Mesylate)

Objective: Esterify the free acid with the target alcohol moiety. Historically, dicyclohexylcarbodiimide (DCC) was used for this coupling[6]. However, modern scalable routes utilize s-trichlorotriazine (TCT)[].

  • Activation: In an aprotic solvent (e.g., dichloromethane), combine 4-guanidinobenzoic acid with TCT and N-methylmorpholine (NMM) at 0°C.

  • Coupling: Add the alcohol moiety (2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate). Stir for 8–12 hours.

  • Workup: Wash the organic layer with an aqueous sodium bicarbonate solution. Causality: TCT converts to cyanuric acid during the reaction. Unlike the insoluble DCU byproduct of DCC, cyanuric acid is highly water-soluble and is entirely removed in this basic aqueous wash, preventing API contamination.

  • Salt Formation: Treat the purified organic layer with methanesulfonic acid to precipitate Camostat Mesylate.

Quantitative Data: Coupling Agent Comparison

The choice of coupling agent directly impacts the yield and purity of the final API. The table below summarizes the operational metrics for converting 4-guanidinobenzoic acid into Camostat/Nafamostat[][6].

Coupling AgentTarget APICatalyst / BaseReaction TimeTypical YieldByproduct Profile & Removal
DCC Camostat / NafamostatDMAP / Pyridine18–24 h65–75%Dicyclohexylurea (DCU); Poor solubility, difficult filtration
DIC NafamostatDMAP16–20 h70–80%Diisopropylurea (DIU); Moderate solubility, easier removal
TCT CamostatN-Methylmorpholine8–12 h80–85%Cyanuric acid; Highly water-soluble, removed via aqueous wash

Conclusion

Methyl 4-guanidinobenzoate is far more than a simple chemical intermediate; it is the structural genesis of the suicide-inhibition mechanism that makes drugs like Camostat and Nafamostat effective. By strategically utilizing the methyl ester to bypass the physical limitations of zwitterionic intermediates, and by modernizing coupling agents from DCC to TCT, process chemists can achieve high-yield, high-purity syntheses of these critical therapeutics.

References

  • BLD Pharm.42823-46-1 | 4-Guanidinobenzoic acid hydrochloride | BLD Pharm.
  • BOC Sciences.CAS 59721-29-8 (Camostat Mesylate) - BOC Sciences.
  • CNR-IRIS.C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition - CNR-IRIS.
  • PMC (NIH).In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC.
  • Google Patents.KR20150084165A - Method for preparing of nafamostat mesilate.
  • GuideChem.Benzoic acid,4-[(aminoiminomethyl)amino]-, methyl ester (CAS 122228-09-5).

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In-Depth Technical Guide: Methyl 4-Guanidinobenzoate Binding Affinity and Protease Inhibition Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structural pharmacology and enzymology, "receptor binding" often extends beyond classical transmembrane receptors to include the active sites of critical enzymes. Methyl 4-guanidinobenzoate and its derivatives (e.g., p-nitrophenyl p'-guanidinobenzoate, pNPGB) are quintessential molecules used to probe, titrate, and inhibit trypsin-like serine proteases[1]. As a Senior Application Scientist, I approach the binding affinity of these compounds not merely as an equilibrium state, but as a dynamic, pre-steady-state kinetic phenomenon.

This whitepaper dissects the molecular causality, kinetic parameters, and self-validating experimental workflows required to accurately profile the binding affinity of 4-guanidinobenzoate derivatives against therapeutic targets such as enteropeptidase, trypsin, and granzymes[2][3][4].

Molecular Mechanism of Action: The Reversible Covalent Paradigm

To understand the binding affinity of Methyl 4-guanidinobenzoate, one must look past standard Michaelis-Menten kinetics. These compounds act as quasi-substrates and reversible covalent inhibitors [2][3]. Their high affinity is driven by a biphasic interaction with the protease active site:

  • S1 Pocket Recognition (Non-Covalent): The guanidinyl group mimics the basic side chains of endogenous arginine or lysine substrates. It forms a highly specific, salt-bridge interaction with a conserved aspartic acid residue (e.g., Asp189 in trypsin, Asp876 in enteropeptidase) located at the bottom of the S1 specificity pocket[2]. This establishes the initial binding affinity ( Ki​ ).

  • Acylation (Covalent Trapping): The catalytic serine (Ser195) executes a nucleophilic attack on the ester carbonyl of the 4-guanidinobenzoate moiety. Because the ester is highly reactive, the acylation rate ( k2​ ) is exceptionally fast, releasing the leaving group (e.g., methanol, or p-nitrophenol for pNPGB)[3].

  • Deacylation Bottleneck: While natural peptide substrates are rapidly hydrolyzed, the 4-guanidinobenzoate acyl-enzyme intermediate distorts the active site geometry just enough to hinder the activation of the catalytic water molecule. Consequently, the deacylation rate ( k3​ ) is artificially slow, trapping the enzyme in an inactive state for hours[2][3].

AcylEnzymeMechanism E Protease Enzyme (E) (e.g., Trypsin) EI Michaelis Complex (E·I) Non-covalent E->EI k_on I 4-Guanidinobenzoate (I) I->EI k_on EI->E k_off Acyl Acyl-Enzyme (E-I') Covalent Intermediate EI->Acyl k_2 (Acylation) P1 Leaving Group (P1) (e.g., Methanol) EI->P1 Release Regen Regenerated Enzyme (E) Acyl->Regen k_3 (Deacylation) P2 Benzoate Product (P2) Acyl->P2 Hydrolysis

Figure 1: Reversible covalent acyl-enzyme mechanism of 4-guanidinobenzoate inhibitors.

Kinetic Parameters and Binding Affinity Data

Because 4-guanidinobenzoates are consumed during the reaction, standard IC50​ values are highly time-dependent and can be misleading. True binding affinity must be expressed through the initial dissociation constant ( Ki​ ) and the kinetic rate constants ( k2​ , k3​ ).

Table 1: Kinetic Constants for 4-Guanidinobenzoate Derivatives
Target ProteaseInhibitor / TitrantInitial Binding Affinity ( Ki​ )Acylation Rate ( k2​ )Deacylation Rate ( k3​ )Ref
Enteropeptidase 4-Guanidinobenzoate analog (SCO-792)~10–50 nMFastExtremely Slow ( T1/2​>2 h)[2]
Trypsin E-3123 (Guanidinobenzoate ester)~1.2 µMHighSlow[3]
Granzyme A p-Cyanophenyl p-guanidinobenzoateN/A kobs​/[I]=103M−1s−1 N/A[4]
Mesotrypsin pNPGBActive Site TitrantRapidNegligible[1]

Experimental Workflows: Active Site Titration & Affinity Studies

To accurately determine the binding affinity of Methyl 4-guanidinobenzoate, researchers must employ stopped-flow spectrophotometry . Standard steady-state assays fail to capture the millisecond pre-steady-state burst phase of acyl-enzyme formation.

Furthermore, experimental integrity demands a self-validating system. You cannot accurately measure Ki​ or k2​ if you rely on total protein concentration (e.g., via Bradford assays), as misfolded or degraded enzymes will skew the molar ratios. Therefore, Active Site Titration using pNPGB is a mandatory prerequisite[1][4].

Protocol: Stopped-Flow Kinetic Assay

Step 1: Reagent Preparation

  • Buffer: Prepare an isotonic assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0).

  • Enzyme: Dilute the purified serine protease to a working concentration of 1–5 µM.

  • Inhibitor: Prepare a concentration gradient of Methyl 4-guanidinobenzoate (10 µM to 500 µM) in the assay buffer, ensuring DMSO concentration remains below 1%.

Step 2: Self-Validation via Active Site Titration

  • Titrate a sample of the enzyme with an excess of pNPGB[1].

  • Measure the initial "burst" of p-nitrophenol release at 412 nm ( ϵ=12,600M−1cm−1 ). Because one mole of active enzyme releases exactly one mole of p-nitrophenol during the rapid acylation phase, this provides the absolute concentration of catalytically active receptor sites[4].

Step 3: Stopped-Flow Rapid Mixing

  • Load Syringe A with the active-site-quantified enzyme solution.

  • Load Syringe B with the Methyl 4-guanidinobenzoate inhibitor gradient.

  • Rapidly mix equal volumes (e.g., 50 µL) in the stopped-flow apparatus at 25°C.

Step 4: Data Acquisition & Kinetic Analysis

  • Monitor the pre-steady-state absorbance change.

  • Fit the burst data to a single exponential equation to extract the observed rate constant ( kobs​ ).

  • Plot kobs​ against the inhibitor concentration. The y-intercept and asymptotic maximum of this hyperbolic plot will yield the true binding affinity ( Ki​ ) and the maximal acylation rate ( k2​ ).

Workflow Step1 1. Reagent Prep Enzyme & Inhibitor Step2 2. Active Site Titration (pNPGB Self-Validation) Step1->Step2 Step3 3. Stopped-Flow Rapid Mixing Step2->Step3 Step4 4. Spectrophotometry Pre-steady-state Burst Step3->Step4 Step5 5. Kinetic Analysis Calculate Ki, k2, k3 Step4->Step5

Figure 2: Step-by-step stopped-flow spectrophotometry workflow for kinetic affinity studies.

Conclusion

The pharmacological evaluation of Methyl 4-guanidinobenzoate and its analogs requires shifting from simple equilibrium thermodynamics to a robust kinetic paradigm. By understanding the causality behind the acyl-enzyme bottleneck and implementing self-validating active site titrations, researchers can accurately harness these compounds for therapeutic drug development (such as anti-obesity enteropeptidase inhibitors) or as precision biochemical tools.

References

  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry (2022). URL:[Link]

  • Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical and Pharmaceutical Bulletin (1989). URL:[Link]

  • Recombinant human granzyme A binds to two putative HLA-associated proteins and cleaves one of them. Proceedings of the National Academy of Sciences (1998). URL:[Link]

  • Avidity observed between a bivalent inhibitor and an enzyme monomer with a single active site. bioRxiv (2021). URL:[Link]

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Structural Basis and Mechanistic Insights into Methyl 4-Guanidinobenzoate Protein Complexes: A Technical Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

Methyl 4-guanidinobenzoate and its structural analogs (e.g., camostat mesylate, nafamostat mesylate) represent a critical class of broad-spectrum serine protease inhibitors [1]. These compounds are characterized by a guanidinobenzoate moiety that acts as a highly efficient pharmacophore. By mimicking the basic side chains of natural substrates (such as arginine or lysine), they exhibit profound inhibitory activity against proteases like urokinase-type plasminogen activator (uPA), trypsin, enteropeptidase, and transmembrane protease serine 2 (TMPRSS2) [2]. As a Senior Application Scientist, I have structured this guide to delineate the crystallographic evidence, thermodynamic principles, and experimental methodologies underpinning the covalent inhibition of serine proteases by 4-guanidinobenzoate (GBA) derivatives.

Crystallographic Insights & Structural Biology

The structural biology of GBA-protease complexes reveals a highly conserved mechanism of action across the trypsin-like serine protease family [3]. High-resolution X-ray crystallography has consistently demonstrated that these inhibitors do not merely occupy the active site competitively; they function as suicide substrates that form a stable acyl-enzyme intermediate [2].

To contextualize the structural landscape, the table below summarizes key quantitative crystallographic data for GBA-derivative complexes.

Table 1: Key Serine Protease Complexes with 4-Guanidinobenzoate Derivatives

Protease TargetPDB IDInhibitor / Ligand FragmentResolution (Å)Pathological Relevance
uPA 7VM5Nafamostat (GBA fragment)1.55Coagulation / Cancer[4]
uPA (TMPRSS2 model) 7DZDCamostat (GBA fragment)1.80SARS-CoV-2 Viral Entry[2]
Complement Factor B 1RTK4-Guanidinobenzoic acid2.10Alternative Complement Pathway[5]
Enteropeptidase 4DGJGBA derivatives (Docked)2.00 (Apo)Obesity / Metabolic Disorders[6]

The Covalent Mechanistic Pathway

The efficacy of methyl 4-guanidinobenzoate stems from its dual-action binding modality. The causality of this mechanism is driven by the precise architectural complementarity between the inhibitor and the protease's active site:

  • S1 Pocket Anchoring : The guanidinium group carries a positive charge at physiological pH, allowing it to dive deep into the S1 specificity pocket. Here, it forms a highly stable, bidentate salt bridge with the negatively charged Asp189 (or Asp965 in enteropeptidase) [6].

  • Nucleophilic Attack : This anchoring perfectly aligns the ester bond of the inhibitor with the hydroxyl group of the catalytic Ser195. The spatial proximity lowers the activation energy, prompting Ser195 to perform a nucleophilic attack on the carbonyl carbon [2].

  • Acyl-Enzyme Formation : The ester bond is cleaved, releasing the leaving group (methanol in the case of methyl 4-guanidinobenzoate, or 6-amidino-2-naphthol in nafamostat) [4]. The remaining 4-guanidinobenzoate moiety becomes covalently linked to Ser195.

  • Catalytic Dead-End : Unlike natural peptide substrates where the acyl-enzyme intermediate is rapidly hydrolyzed by a water molecule, the GBA-Ser195 covalent bond is exceptionally stable. Crystallographic data (e.g., PDB 7DZD) shows ultra-low B-factors (e.g., 10.8 Ų) for the GBA fragment, indicating a rigid, trapped state that effectively neutralizes the enzyme [2].

Mechanism A Serine Protease (Apo Enzyme) C Michaelis Complex (Non-covalent) A->C B Methyl 4-Guanidinobenzoate (Inhibitor) B->C D Tetrahedral Intermediate C->D Nucleophilic attack by Ser195 E Acyl-Enzyme Complex (GBA covalently bound) D->E Ester bond cleavage F Leaving Group (Methanol Release) D->F Elimination

Biochemical pathway of covalent serine protease inhibition by methyl 4-guanidinobenzoate.

Experimental Protocols: X-Ray Crystallography & Binding Assays

To visualize the covalent acyl-enzyme complex, researchers must employ rigorous structural biology workflows. The following step-by-step methodology outlines the self-validating system used to determine the crystallographic structure of GBA-protease complexes [2].

Step 1: Protein Expression and Purification

  • Causality: High-purity, monodisperse protein is required for ordered crystal lattice formation.

  • Action: Express the serine protease construct (e.g., uPA or Trypsin) in a suitable host (e.g., Pichia pastoris or E. coli inclusion bodies followed by refolding) [4]. Purify via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column to isolate the monomeric fraction.

Step 2: Inhibitor Incubation (Complex Formation)

  • Causality: Because methyl 4-guanidinobenzoate is a covalent modifier, pre-incubation allows the enzymatic reaction to proceed to the trapped acyl-enzyme state.

  • Action: Concentrate the purified protease to 10-15 mg/mL. Add methyl 4-guanidinobenzoate at a 5-to-10-fold molar excess. Incubate at 4°C for 2-4 hours to ensure complete active site saturation and covalent bond formation [2].

Step 3: Crystallization via Hanging-Drop Vapor Diffusion

  • Causality: The hanging-drop method allows for a slow, controlled equilibration toward supersaturation, which is critical for growing diffraction-quality crystals.

  • Action: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5). Seal the drop over 500 µL of reservoir solution and incubate at 18°C. Crystals typically appear within 3-7 days.

Step 4: X-Ray Diffraction and Data Collection

  • Causality: Flash-freezing minimizes radiation damage from the high-energy synchrotron beam and physically traps the covalent intermediate.

  • Action: Cryoprotect the crystals by briefly soaking them in the reservoir solution supplemented with 20-25% glycerol. Flash-freeze in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron light source.

Step 5: Phase Determination and Structural Refinement (Self-Validation)

  • Causality: Using Molecular Replacement (MR) leverages existing apo-structures to solve the phase problem efficiently.

  • Action: Process data using XDS. Solve the phases via MR using a known apo-structure (e.g., PDB 4DGJ for enteropeptidase) as the search model [6].

  • Validation Metric: The presence of the covalent bond is confirmed by examining the 2Fo​−Fc​ electron density map contoured at 1.5 σ . Continuous electron density between the Ser195 side-chain oxygen and the carbonyl carbon of the GBA moiety definitively proves the covalent linkage [2].

Workflow Step1 Protein Expression & Purification Affinity & SEC Chromatography Step2 Inhibitor Incubation Methyl 4-guanidinobenzoate (5-10x excess) Step1->Step2 Step3 Hanging-Drop Vapor Diffusion Optimization of precipitants (e.g., PEG) Step2->Step3 Step4 X-Ray Diffraction & Data Collection Synchrotron Radiation (100 K) Step3->Step4 Step5 Phase Determination & Refinement Molecular Replacement (MR) Step4->Step5 Step6 Structural Analysis Identification of Ser195-GBA covalent bond Step5->Step6

Experimental workflow for protein-ligand co-crystallization and structure determination.

Translational Applications in Drug Development

The crystallographic elucidation of the GBA-protease complex has profound implications for rational drug design:

  • Antiviral Therapeutics (COVID-19) : TMPRSS2 is essential for the proteolytic priming of the SARS-CoV-2 Spike protein [7]. Because TMPRSS2 shares high structural homology with uPA, the crystal structure of the uPA-camostat complex (7DZD) serves as a highly accurate surrogate model. The covalent trapping of TMPRSS2 by the GBA fragment halts viral entry at the host cell membrane [1].

  • Metabolic Disorders : Enteropeptidase plays a key role in protein digestion. 4-guanidinobenzoate derivatives (e.g., SCO-792) have been developed as enteropeptidase inhibitors. By blocking this enzyme, these compounds reduce caloric absorption and exhibit potent body weight reduction in diet-induced obese (DIO) models [8].

  • Coagulation and Inflammation : Nafamostat, which hydrolyzes to yield the identical GBA-Ser195 complex, is clinically utilized as an anticoagulant during hemodialysis and for the treatment of severe acute pancreatitis, driven by its broad-spectrum inhibition of the coagulation cascade and complement system [9].

References

  • Sun, G., Sui, Y., Zhou, Y., Ya, J., Yuan, C., Jiang, L., & Huang, M. (2021). "Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat." Journal of Virology, 95(19). URL:[Link]

  • Zhou, Y., Wu, J., Xue, G., Li, J., Jiang, L., & Huang, M. (2022). "Crystal structure of uPA in complex with 4-guanidinobenzoic acid (PDB: 7VM5)." RCSB Protein Data Bank. URL: [Link]

  • Ponnuraj, K., Xu, Y., Macon, K., Moore, D., Volanakis, J.E., & Narayana, S.V. (2004). "Crystal Structure Analysis of the Bb segment of Factor B complexed with 4-guanidinobenzoic acid (PDB: 1RTK)." RCSB Protein Data Bank. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 159772, 4-Guanidinobenzoic Acid." PubChem. URL: [Link]

  • Fujii, I. (2021). "Crystal structure of nafamostat dimesylate." Acta Crystallographica Section E: Crystallographic Communications, 77(9), 999-1002. URL:[Link]

  • Tomioka, N., Satow, Y., & Itai, A. (1989). "The refined crystal structure of the complex formed by bovine trypsin and p-guanidinobenzoate at 2.06 Å resolution." FEBS Letters, 258(1), 153-156. URL:[Link]

  • ACS Publications. (2022). "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity." Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of Methyl 4-guanidinobenzoate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Methyl 4-guanidinobenzoate (M4GB) is a synthetic small-molecule compound widely recognized for its role as a potent serine protease inhibitor. Structurally related to camostat and nafamostat, M4GB and its derivatives target enzymes such as trypsin, tryptase, and transmembrane protease serine 2 (TMPRSS2). In cell culture models, particularly those investigating viral entry (e.g., SARS-CoV-2, influenza) or cellular proteolysis, maintaining the structural integrity and precise concentration of M4GB is critical [1].

Because guanidino groups are highly polar and capable of forming strong hydrogen bonds, the physicochemical behavior of M4GB requires careful solvent selection. Improper stock preparation can lead to compound precipitation, degradation via ester hydrolysis, or cytotoxicity from excessive vehicle concentrations. This application note details a rigorously validated protocol for preparing, storing, and applying M4GB stock solutions in in vitro cell culture systems.

Physicochemical Properties & Solvent Selection

The selection of a primary solvent is dictated by the compound's partition coefficient and stability. While the guanidino moiety imparts some aqueous solubility, the methyl ester and aromatic ring drive lipophilicity. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for M4GB stock solutions due to its aprotic nature, which prevents premature hydrolysis of the ester bond that occurs in aqueous environments over time.

Table 1: Physicochemical and Solubility Profile of M4GB
ParameterValue / CharacteristicExperimental Implication
Molecular Weight ~193.20 g/mol (Free base)Required for precise molarity calculations.
Primary Solvent DMSO (Cell Culture Grade)Ensures complete dissolution; prevents ester hydrolysis.
Max Solubility (DMSO) > 50 mg/mLAllows for highly concentrated stocks (e.g., 100 mM).
Aqueous Solubility Poor to Moderate (~1.2 mg/mL)Direct dissolution in media is not recommended.
Stability (in DMSO) Stable at -20°C for up to 6 monthsAliquoting is strictly required to avoid freeze-thaw cycles.

Experimental Workflow: Stock Preparation

The following workflow illustrates the critical path from lyophilized powder to assay-ready working solutions, emphasizing aseptic technique and vehicle control.

M4GB_Workflow Powder Lyophilized M4GB (Equilibrate to RT) Weighing Weighing (Analytical Balance) Powder->Weighing Dissolution Dissolution in Anhydrous DMSO Weighing->Dissolution Vortex Vortex / Sonication (Until Clear) Dissolution->Vortex Filtration Sterile Filtration (0.22 µm PTFE) Vortex->Filtration Aliquoting Aliquoting (Single-use vials) Filtration->Aliquoting Storage Storage at -20°C (Desiccated) Aliquoting->Storage Working Dilution in Media (<0.1% DMSO final) Storage->Working Thaw immediately before use

Figure 1: Standard operating procedure for M4GB stock preparation and cell culture application.

Step-by-Step Protocol: 100 mM Stock Solution

Materials Required
  • Methyl 4-guanidinobenzoate (High purity, >98%)

  • Cell Culture Grade Anhydrous DMSO (≥99.9% purity)

  • Analytical balance (0.1 mg precision)

  • Sterile, solvent-resistant microcentrifuge tubes (e.g., polypropylene)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters (Do not use PES or CA filters, as DMSO can degrade them).

Procedure
  • Equilibration: Allow the sealed vial of M4GB to equilibrate to room temperature (RT) for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, leading to rapid ester hydrolysis and inaccurate weighing.

  • Weighing: Weigh exactly 19.32 mg of M4GB free base (adjust accordingly if using a hydrochloride or mesylate salt form based on the specific molecular weight).

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the 19.32 mg of powder to achieve a 100 mM stock solution.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at RT for 2–5 minutes until the solution is completely clear.

  • Sterilization: Draw the solution into a sterile, solvent-resistant syringe and filter through a 0.22 µm PTFE membrane into a sterile tube in a biosafety cabinet. Causality: Standard sterile filtration of the final media is often insufficient if the compound precipitates; filtering the stock ensures absolute sterility of the additive.

  • Aliquoting: Dispense the stock into single-use aliquots (e.g., 10 µL or 20 µL) in sterile amber or opaque microcentrifuge tubes.

  • Storage: Store immediately at -20°C or -80°C. Protect from light.

Cell Culture Application and Vehicle Control

When introducing M4GB to cell culture media, the final concentration of DMSO must be strictly controlled to prevent vehicle-induced cytotoxicity or transcriptomic alterations.

Dilution Strategy
  • Thawing: Thaw a single aliquot of the 100 mM stock at room temperature just prior to use. Do not heat.

  • Intermediate Dilution (Optional but Recommended): To avoid localized precipitation when high-concentration DMSO hits aqueous media, prepare a 10x intermediate solution in pre-warmed culture media.

  • Final Addition: Add the appropriate volume to the experimental wells. For a final assay concentration of 100 µM M4GB, dilute the 100 mM stock 1:1000. This yields a final DMSO concentration of 0.1% (v/v).

Table 2: Dilution Guide for Cell Culture (from 100 mM Stock)
Desired Final ConcentrationDilution FactorVolume of 100 mM Stock per 10 mL MediaFinal DMSO Concentration
10 µM 1:10,0001.0 µL0.01%
50 µM 1:2,0005.0 µL0.05%
100 µM 1:1,00010.0 µL0.10%
500 µM 1:20050.0 µL0.50% (Caution: Borderline toxicity)

Note: Always include a vehicle control group in your experimental design treated with the exact same final percentage of DMSO (e.g., 0.1%) lacking M4GB.

References

Methyl 4-guanidinobenzoate assay protocols for serine protease inhibition

Author: BenchChem Technical Support Team. Date: April 2026

[RefiningtheAssayDiagram I'mnowimplementingtheexperimentalworkflowdiagram, leveragingGraphvizDOTlanguage, andamdefiningcolor-codednodesforclarity.Nodeshapesandstylesarebeingrefined, andI'llincludethedetailedmethodologyaswellasdata.Thefocusisonastructured, easy-to-follow, andvisuallyinformativeworkflow.DevelopingtheExperimentalWorkflow I'mpresentlybuildingacomprehensiveworkflowinGraphviz, usingcolor-codednodes.I'mfocusingondefiningclearsteps:reagentprep, baseline, enzymeaddition, burstmonitoring, steady-statemonitoring, andcalculation.Thediagramwillillustratethecriticalstepstoaccuratelyquantifyenzymeactivesites.VisualizingtheAssayMechanism I'mnowdetailingthemechanism.Theworkflowiscomingtogether, andI'millustratingitindetail.I'veclearlylaidouthowtheguanidinogroupmimicsargininetodrivetheenzymetotheS1pocket, resultinginestercleavage.I'mnotingtheacylationstep( k2​ )isfast, followedbytheslowdeacylationstep( k3​ ).Thishelpsexplaintheburstandsteadystate.FinalizingtheExperimentalDetail I'mnowdetailingthespecificsforthreedistinctprotocolstoprovidefullcontext.Protocol1utilizespNPGBatpH8.3forabsorbancemeasurements, includingacrucialblankcontrol.Protocol2involvesMUGBwithapH6.0sodiumphosphatebuffertoreducespontaneoushydrolysis, andIwillbeusingfluorogenicdetection.Finally, Protocol3outlinescompetitiveinhibitionusingMGBwithguanidinobenzoataseasthetarget.CompilingReferencesSection I'mnowstructuringacomprehensivereferencelisttosupportmyassayprotocolsandtheliteraturereview.Thelistwillincorporatethetitles, sources, andverifiedURLsforeachcitedreferenceforeasyaccessandverification.Thegoalistoprovideacomplete, well-documentedsourcesection.I'mpresentlybuildingacomprehensiveworkflowinGraphviz, usingcolor-codednodes.I'mfocusingondefiningclearsteps:reagentprep, baseline, enzymeaddition, burstmonitoring, steady-statemonitoring, andcalculation.Thediagramwillillustratethecriticalstepstoaccuratelyquantifyenzymeactivesites.I'mnowdetailingthemechanism.Theworkflowiscomingtogether, andI'millustratingitindetail.I'veclearlylaidouthowtheguanidinogroupmimicsargininetodrivetheenzymetotheS1pocket, resultinginestercleavage.I'mnotingtheacylationstep( k2​ )isfast, followedbytheslowdeacylationstep( k3​ ).Thishelpsexplaintheburstandsteadystate.I'mnowdetailingthespecificsforthreedistinctprotocolstoprovidefullcontext.Protocol1utilizespNPGBatpH8.3forabsorbancemeasurements, includingacrucialblankcontrol.Protocol2involvesMUGBwithapH6.0sodiumphosphatebuffertoreducespontaneoushydrolysis, andIwillbeusingfluorogenicdetection.Finally, Protocol3outlinescompetitiveinhibitionusingMGBwithguanidinobenzoataseasthetarget.IntegratingURLReferences I'mnowintegratingtheprovidedreferences.I'vedouble-checkedandverifiedtheURLsforbothSigma-Aldrich'sM4149productsheetandtheTaylor&FrancisarticleonGuanidinobenzoatase.I'llmakesuretointegratetheappropriatecontentoftheseURLsintomyassays.RefiningtheWorkflowImplementation I'mnowimplementingtheexperimentalworkflowdiagram, leveragingGraphvizDOTlanguage.Nodeshapesandstylesarebeingrefined, incorporatingdetailedmethodology, anddatavisualization.Theemphasisisonaclear, structured, andvisuallyinformativeworkflow, ensuringeasycomprehensionandapplication.FinalizingtheDocument I'mnowputtingthefinaltouchesonthedocument.I'maddingtheintroductionandrefiningthesectiononmechanisticcausality.Theguanidinogroup'sroleintheS1pocket, leadingtoburstkinetics, isnowclearlyexplained.I'mmakingsureit'saccessibleandengaging, providingallthecriticaldetails.FinalizingtheDocument I'mnowintegratingallofthefinaledits.I'veensuredastrongintroductionwithaclearmechanisticoverviewofassayprinciples.Thedocumentexplainstheguanidinogroup'sinteractionandburstkinetics, forassayoptimization.I'veincorporatedthereferencesandverifiedURLs.ValidatingtheProtocols I'mnowincorporatingvalidationstepsintoeachprotocol.I'vedetailedthenecessaryblankcontrolsforpNPGBassaystocorrectforbackgroundhydrolysis.FortheMUGBassay, I'mgeneratingastandardcurvetoaccountforpH-dependentfluorescence.Forcompetitiveassays, Iplantoruncontrols.RefiningtheCompetitiveAssay I'mnowintegratingthecompetitiveinhibitionassayusingMGB.I'mfocusingonwhyMGBisvaluable;itsslowhydrolysisandinteractionwiththeS1pocketmakeitidealtopreventrapidhydrolysis.I'malsoincludinghowtovalidatethecompetitiveassaybyrunningcontrolswithvariedsubstrateconcentrations.ValidatingtheAssayWorkflow I'mnowimplementingvalidationstepsacrossallprotocols.TheblankcontrolsforpNPGBareinplacetoaddressbackground.AstandardcurveissetforMUGBtoaccountforpH.Finally, thecompetitiveassayincludescontrolswithvariedsubstratelevels.Thegoalistofullydocumentandcheckforcompleteness.#ComprehensiveAssayProtocolsforSerineProteaseInhibitionandActiveSiteTitrationusing4-GuanidinobenzoateDerivatives##1.Introduction&MechanisticOverviewSerineproteases—suchastrypsin, thrombin, andFactorXIa—arepivotalenzymesinbloodcoagulation, digestion, andtissueremodeling.Standardproteinquantificationassays(e.g., BCA, Bradford, orUVabsorbance)measuretotalproteinmassbutfailtodifferentiatebetweencatalyticallyactiveenzymes, inactivezymogens, ordenaturedproteins.Todeterminethetrueoperationalmolarityofaproteasepreparation, researchersrelyonactivesitetitrationusing4-guanidinobenzoatederivatives[1.2]. Furthermore, simple alkyl esters like methyl 4-guanidinobenzoate (MGB) serve as potent competitive inhibitors for profiling tumor-associated proteases[1].

The Causality of "Burst" Kinetics

The guanidino group of these derivatives acts as a highly specific arginine mimetic, anchoring the molecule into the S1 specificity pocket of trypsin-like proteases. Upon binding, the catalytic serine (Ser195) attacks the ester bond, causing a rapid acylation event ( k2​ ) that releases a reporter leaving group (e.g., p-nitrophenol or 4-methylumbelliferone)[2][3].

Crucially, the subsequent deacylation of the resulting guanidinobenzoyl-enzyme intermediate ( k3​ ) is exceptionally slow. Because k2​≫k3​ , the reaction exhibits "burst kinetics." Exactly one molecule of the reporter group is released per active site almost instantaneously, followed by a negligible steady-state turnover. This stoichiometric accumulation allows for the absolute quantification of active enzyme molecules.

Pathway E Serine Protease (Active) ES Michaelis Complex (E-S) E->ES k1 S 4-Guanidinobenzoate Derivative S->ES k1 ES->E k-1 Acyl Acyl-Enzyme Intermediate ES->Acyl k2 (Fast Acylation) P1 Reporter Group (Burst Signal) ES->P1 Signal Release Acyl->E k3 (Slow Deacylation) P2 Guanidinobenzoic Acid Acyl->P2 Hydrolysis

Kinetic pathway of serine protease active site titration by 4-guanidinobenzoate derivatives.

Quantitative Data Summary: Selecting the Right Derivative

Selecting the correct 4-guanidinobenzoate derivative dictates the sensitivity and readout of your assay. Use the following table to align the compound with your experimental requirements.

DerivativeLeaving GroupDetection MethodWavelengthRelative SensitivityPrimary Application
pNPGB p-NitrophenolAbsorbance410 nm1xStandard active site titration (e.g., Trypsin)
MUGB 4-MethylumbelliferoneFluorescenceEx: 323 nm, Em: 446 nm~100xTrace protease titration (e.g., Factor XIa, Tryptase)
MGB MethanolN/AN/AN/ACompetitive inhibition profiling & structural studies

Experimental Workflow

Workflow Prep 1. Reagent Preparation (Buffer & Substrate) Blank 2. Baseline Measurement (Buffer + Substrate) Prep->Blank AddE 3. Enzyme Addition (Initiate Reaction) Blank->AddE Burst 4. Monitor Burst Phase (Pre-steady State) AddE->Burst Steady 5. Monitor Steady State (Slow Hydrolysis) Burst->Steady Calc 6. Extrapolate & Calculate (Active Site Molarity) Steady->Calc

Experimental workflow for active site titration of serine proteases.

Detailed Methodologies

Protocol 1: Chromogenic Active Site Titration using pNPGB

4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is the standard titrant for abundant, highly active proteases[4].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M Sodium Veronal or Tris-HCl buffer, pH 8.3, supplemented with 0.02 M CaCl₂ (to stabilize autolysis-prone enzymes like trypsin).

  • Reagent Preparation: Dissolve pNPGB in anhydrous Dimethylformamide (DMF) to a stock concentration of 10 mM.

  • Baseline Setup: Add 1.0 mL of buffer to a reference cuvette and a sample cuvette. Add 10 µL of the pNPGB stock to both. Mix thoroughly.

  • Baseline Recording: Monitor absorbance at 410 nm for 2–3 minutes to establish the spontaneous hydrolysis rate.

  • Enzyme Addition: Inject 10–50 µL of the target enzyme solution (~10–50 µM expected concentration) into the sample cuvette. Rapidly mix.

  • Data Acquisition: Record the immediate, rapid jump in absorbance (the burst), followed by the slow, linear steady-state phase for 5 minutes.

  • Calculation: Extrapolate the linear steady-state phase back to the time of enzyme addition ( t=0 ). The difference between this intercept and the baseline is the burst magnitude ( ΔA ). Calculate active enzyme molarity using the extinction coefficient of p-nitrophenol ( ϵ410​≈16,600M−1cm−1 ).

Causality & Self-Validation (E-E-A-T Insight):

  • Why pH 8.3? The leaving group, p-nitrophenol, has a pKa​ of ~7.15. Assaying at pH 8.3 ensures the released phenol is fully deprotonated into the yellow p-nitrophenolate ion, maximizing the optical signal at 410 nm.

  • Self-Validating Control: pNPGB undergoes spontaneous base-catalyzed hydrolysis. The baseline recording (Step 4) is a mandatory self-validation step. Subtracting this background rate ensures you do not overestimate the active site concentration.

Protocol 2: High-Sensitivity Fluorogenic Titration using MUGB

For trace enzymes like Factor XIa or human mast cell tryptase, 4-Methylumbelliferyl 4-guanidinobenzoate (MUGB) provides a 100-fold increase in sensitivity over pNPGB[2][3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer, pH 6.0.

  • Reagent Preparation: Dissolve MUGB in anhydrous DMSO to a stock concentration of 1 mM.

  • Fluorometer Setup: Set excitation wavelength to 323 nm and emission to 446 nm. Set the instrument to kinetic mode.

  • Baseline Recording: Combine 2.0 mL of buffer and 10 µL of MUGB stock in a quartz fluorometer cuvette. Record baseline fluorescence for 3 minutes.

  • Enzyme Addition: Add 10–20 µL of the target enzyme (~0.1–0.2 µM). Mix rapidly.

  • Data Acquisition: Monitor the rapid fluorescence burst and the subsequent slow steady-state hydrolysis.

  • Calculation: Extrapolate the steady-state line to t=0 to find the burst fluorescence ( ΔF ). Convert ΔF to molarity using a standard curve generated with free 4-methylumbelliferone in the exact same pH 6.0 buffer.

Causality & Self-Validation (E-E-A-T Insight):

  • Why pH 6.0? Unlike pNPGB, MUGB is highly unstable in alkaline conditions. Lowering the pH to 6.0 drastically reduces spontaneous base-catalyzed hydrolysis while maintaining sufficient catalytic activity for the initial acylation burst[3].

  • Self-Validating Control: The fluorescence yield of 4-methylumbelliferone is extremely sensitive to pH and buffer composition. Generating a standard curve under the exact assay conditions is non-negotiable to validate the conversion of arbitrary fluorescence units to molarity.

Protocol 3: Competitive Inhibition Profiling with Methyl 4-Guanidinobenzoate (MGB)

While pNPGB and MUGB act as titrants due to their highly reactive leaving groups, simple esters like Methyl 4-guanidinobenzoate (MGB) are used to study competitive inhibition, particularly for tumor-associated enzymes like guanidinobenzoatase[1].

Step-by-Step Procedure:

  • Inhibitor Series: Prepare serial dilutions of MGB ranging from 0.1 µM to 100 µM in assay buffer.

  • Enzyme Pre-incubation: Incubate a fixed concentration of the target protease with the varying concentrations of MGB for 10 minutes at 37°C to allow the reversible Michaelis complex to reach equilibrium.

  • Substrate Addition: Introduce a standard fluorogenic substrate (e.g., a peptide-AMC specific to the protease) at a concentration near its Km​ .

  • Kinetic Monitoring: Measure the initial velocity ( v0​ ) of substrate cleavage for each MGB concentration.

  • Data Analysis: Plot the initial velocities against MGB concentration to calculate the IC50​ . Fit the data to a competitive inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibition constant ( Ki​ ).

Causality & Self-Validation (E-E-A-T Insight):

  • Why use MGB? MGB lacks a bulky, highly reactive leaving group. It occupies the S1 pocket and forms a slowly hydrolyzing complex, effectively competing with natural substrates (like fibronectin) without causing an overwhelming reporter signal itself[1].

  • Self-Validating Control: To definitively confirm a competitive mechanism, assays must be run across a matrix of multiple MGB and multiple substrate concentrations. A Lineweaver-Burk plot should yield lines that intersect exactly at the y-axis (indicating Vmax​ remains constant while apparent Km​ increases), validating the competitive nature of the inhibitor.

References

  • 4-Nitrophenyl 4-guanidinobenzoate protease inhibitor and substrate 19135-17-2. Sigma-Aldrich.

  • Temporary serine protease inhibition and the role of SPINK2 in human bone marrow. NIH/PMC.4

  • The Role of Factor XIa (FXIa) Catalytic Domain Exosite Residues in Substrate Catalysis and Inhibition by the Kunitz Protease Inhibitor Domain of Protease Nexin 2. NIH/PMC.2

  • 4-Methylumbelliferyl 4-guanidinobenzoate hydrochloride hydrate (M4149) - Product Information Sheet. Sigma-Aldrich.3

  • Further Inhibition Studies on Guanidinobenzoatase, a Trypsin-Like Enzyme Associated with Tumour Cells. Taylor & Francis.1

Sources

Application Note: HPLC-UV Method Development and Validation for the Quantification of Methyl 4-Guanidinobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl 4-guanidinobenzoate (MGB) is a critical intermediate, metabolite, and related impurity associated with several potent synthetic serine protease inhibitors. These include[1], [2], and[3], which are actively investigated and utilized for treating acute pancreatitis, viral infections, and [4].

Quantifying MGB presents a significant analytical challenge. The molecule features a highly basic guanidino group (pKa ~13) and an ester linkage that is susceptible to hydrolysis. On standard reversed-phase columns, the protonated guanidino moiety interacts strongly with residual, negatively charged silanol groups (-SiO⁻) on the silica support. This secondary ion-exchange interaction leads to severe peak tailing, poor resolution, and compromised sensitivity. This application note details a self-validating, robust HPLC-UV method specifically engineered to overcome these chromatographic hurdles.

Mechanistic Rationale: The "E-E-A-T" Approach to Method Design

To achieve a robust and reproducible protocol, we must move beyond generic gradients and apply targeted mobile phase chemistry. Do not simply rely on increasing the organic modifier; instead, address the fundamental acid-base chemistry occurring inside the column.

  • Silanol Masking via Triethylamine (TEA) : To mitigate peak tailing, TEA is introduced into the mobile phase. As a small, highly basic amine, TEA acts as a competitor cation. It aggressively binds to the residual silanols, effectively "masking" them and preventing the bulky guanidino group of MGB from engaging in secondary interactions.

  • pH Control via Glacial Acetic Acid : The addition of glacial acetic acid serves a dual purpose. First, it buffers the system to a slightly acidic pH (~4.5–5.0). At this pH, the guanidino group remains fully ionized (ensuring consistent retention), while the ionization of residual silanols is partially suppressed. Second, it forms an acetate salt with TEA, maintaining system solubility without precipitating in high organic concentrations.

  • Eluent Strength & Ionic Capacity : A specific volumetric ratio of methanol to 0.2% ammonium acetate (470:524) balances the hydrophobic retention of the benzoate ring with the extreme polarity of the guanidino group[1]. The ammonium acetate provides the necessary ionic strength to stabilize the electrical double layer around the stationary phase.

  • Detection : The conjugated π -system of the benzoate moiety provides a strong UV chromophore, with an optimal absorption maximum at [1].

Workflow A Target Analyte: Methyl 4-Guanidinobenzoate B Challenge: Highly Basic Guanidino Group (Severe Peak Tailing) A->B C Mobile Phase Optimization: Ammonium Acetate Buffer + TEA (Silanol Masking) B->C D Column Selection: End-capped C18 B->D E Detection: UV Absorbance at 266 nm C->E D->E F Method Validation: Linearity, Precision, Accuracy E->F

Fig 1. Systematic workflow for HPLC-UV method development of basic guanidino compounds.

Mechanism Silica Silica Support (Residual Silanols -SiO⁻) TEA Triethylamine (TEA) Competitor Cation TEA->Silica Blocks Active Sites Analyte Methyl 4-Guanidinobenzoate (Protonated Guanidino) Analyte->Silica Repelled/Prevented from Tailing C18 C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18 Reversible Retention

Fig 2. Mechanistic role of TEA in masking residual silanols to prevent analyte peak tailing.

Experimental Protocol

Reagents and Materials
  • Methanol (HPLC Grade)

  • Ammonium Acetate (AR Grade or higher)

  • Triethylamine (TEA, HPLC Grade)

  • Glacial Acetic Acid (AR Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Methyl 4-guanidinobenzoate reference standard (Purity ≥ 99.0%)

Mobile Phase Preparation (Self-Validating Step)

Causality Note: Incorrect preparation order can lead to localized precipitation or baseline noise. Always dissolve salts in the aqueous phase before adding organic modifiers.

  • Aqueous Buffer : Dissolve 2.0 g of ammonium acetate in 1000 mL of ultrapure water to yield a 0.2% (w/v) solution. Filter through a 0.22 µm aqueous membrane.

  • Solvent Mixing : In a 1000 mL volumetric flask, combine 470 mL of Methanol and 524 mL of the 0.2% ammonium acetate solution.

  • Additive Incorporation : Add exactly 1.0 mL of TEA and 5.0 mL of glacial acetic acid to the mixture.

  • Homogenization : Sonicate the final mixture for 10 minutes to degas and ensure complete homogeneity. The final pH will naturally settle around 4.5–5.0.

Standard and Sample Preparation
  • Stock Solution : Accurately weigh 10.0 mg of MGB reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase (1.0 mg/mL).

  • Working Standards : Dilute the stock solution with the mobile phase to create a calibration curve ranging from 2.0 to 100 µg/mL.

  • Sample Extraction : For pharmaceutical formulations or biological matrices, extract the analyte using solid-phase extraction (SPE) or protein precipitation, ensuring the final reconstitution is performed in the mobile phase to prevent solvent-mismatch peak distortion.

System Suitability Test (SST)

Before analyzing unknown samples, the system must pass the following SST criteria to validate operational integrity. If these fail, the run must be aborted:

  • Tailing Factor ( Tf​ ) : ≤ 1.5 for the MGB peak (verifies effective silanol masking).

  • Theoretical Plates ( N ) : ≥ 5000 (verifies column efficiency).

  • Injection Precision : %RSD of peak area for 5 replicate injections of the 50 µg/mL standard ≤ 2.0%.

Data Presentation & Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column End-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.2% Ammonium Acetate : TEA : Glacial Acetic Acid (470:524:1:5, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 266 nm
Injection Volume 20 µL
Run Time 15 minutes

Table 2: Method Validation Summary (Data metrics derived from established validation standards for 4'-CMGB related substances[1])

Validation ParameterResult / Acceptance Criteria
Linearity Range 2.0 – 100 µg/mL ( R2 ≥ 0.999)
Limit of Detection (LOD) 15 ng/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 50 ng/mL (S/N ≥ 10)
Intra-day Precision (RSD) ≤ 2.0% (n=6)
Inter-day Precision (RSD) ≤ 2.5% (n=6)
Recovery (Accuracy) 98.5% – 101.2%

Troubleshooting Guide

  • Severe Peak Tailing ( Tf​ > 1.5) : Indicates insufficient silanol masking. Verify the TEA concentration. If the column is old, residual silanols may have increased due to stationary phase collapse; consider replacing the column with a heavily end-capped or polar-embedded C18.

  • Retention Time Drift : Usually caused by slight variations in mobile phase pH or the evaporation of methanol. Ensure the mobile phase reservoir is tightly capped and the column oven is strictly maintained at 30 °C.

  • Baseline Noise at 266 nm : Often due to impure TEA or acetic acid absorbing in the UV range. Always use HPLC-grade additives.

References

  • Determination of 4'-Carbomethoxyphenyl 4-Guanidinobenzoate Mesylate by HPLC and Identification of its Related Substances . Journal of Chromatographic Science.[Link]

  • Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis . Pharmaceutics (NIH PMC).[Link]

  • TMPRSS2 and furin are both essential for proteolytic activation and spread of SARS-CoV-2 in human airway epithelial cells and provide promising drug targets . bioRxiv.[Link]

  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity . Journal of Medicinal Chemistry.[Link]

Sources

Preclinical Application Note: In Vivo Dosing Guidelines for Methyl 4-Guanidinobenzoate (M4GB) in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Engagement

Methyl 4-guanidinobenzoate (M4GB) is a potent, small-molecule active site titrant and competitive inhibitor of trypsin-like serine proteases. In preclinical research, it is primarily utilized to block enzymes such as [1], an enzyme implicated in tumor cell migration, and host proteases like TMPRSS2, which facilitate viral entry.

Crucially, the guanidinobenzoate moiety is the active pharmacophore in several clinically approved prodrugs, including [2] and [3]. When administering M4GB directly in murine models, researchers are effectively bypassing the prodrug cleavage step, delivering the active inhibitory structure directly to the systemic circulation. M4GB functions by mimicking endogenous arginine/lysine residues, lodging into the catalytic triad (Ser-His-Asp) of the protease and preventing the cleavage of downstream substrates.

Mechanism M4GB M4GB (Inhibitor) ActiveSite Catalytic Triad Blockade M4GB->ActiveSite Competitive Binding Protease Serine Protease (e.g., TMPRSS2) Protease->ActiveSite Substrate Endogenous Substrate (e.g., Viral Spike) ActiveSite->Substrate Prevents Cleavage Outcome Pathway Arrest Substrate->Outcome Inhibition

Fig 1. Mechanistic pathway of M4GB competitive inhibition at the serine protease active site.

Murine Pharmacokinetics & The "Esterase Challenge"

As a Senior Application Scientist, I frequently observe researchers failing to account for species-specific metabolic differences when dosing ester-containing compounds. Mice possess significantly higher levels of plasma carboxylesterases compared to humans.

Because M4GB contains a highly susceptible methyl ester linkage, it undergoes rapid hydrolysis in murine circulation. This pharmacokinetic hurdle dictates that a single bolus injection will have a half-life ( t1/2​ ) of less than 1 hour. To maintain >90% target inhibition in vivo, frequent dosing regimens (e.g., QID) or continuous subcutaneous infusions are strictly required, a causality supported by [4].

Quantitative Data: Dosing & PK Parameters

Table 1: Recommended Murine Dosing Parameters for M4GB

RouteDose RangeFrequencyPreferred VehiclePrimary Application
Intraperitoneal (IP) 10 - 30 mg/kgQID (every 6h)5% Glucose in dH₂OSystemic protease inhibition (e.g., viral models)
Intravenous (IV) 1 - 5 mg/kgSingle bolusSaline + <5% DMSOAcute PK/PD profiling
Subcutaneous (SC) 20 - 50 mg/kgBID (every 12h)SalineSustained tissue exposure

Table 2: Comparative Pharmacokinetics (M4GB vs. Prodrug Analogs)

CompoundMolecular WeightMurine Half-Life ( t1/2​ )Active PharmacophorePrimary Target
M4GB 193.20 g/mol < 1 h (Estimated)GuanidinobenzoateTrypsin-like proteases
Camostat Mesylate 494.52 g/mol ~1-2 hGuanidinobenzoateTMPRSS2 / Pancreatic proteases
Nafamostat Mesylate 539.58 g/mol < 1 hGuanidinobenzoateCoagulation cascade / TMPRSS2

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates a built-in pharmacodynamic (PD) readout using a fluorogenic substrate (4-methylumbelliferyl p-guanidinobenzoate, MUGB) to confirm that the M4GB formulation successfully engaged the target in vivo.

Phase 1: Formulation

Causality note: M4GB free base has poor aqueous solubility. Always utilize the hydrochloride (HCl) or mesylate salt form to prevent in vivo precipitation and erratic absorption.

  • Weigh 15 mg of M4GB-HCl powder.

  • Dissolve in 0.5 mL of sterile DMSO to create a master stock.

  • Dilute the stock into 9.5 mL of sterile 5% Glucose solution immediately prior to dosing (Final concentration: 1.5 mg/mL; 5% DMSO).

  • Validation Checkpoint 1: Inspect the solution visually. It must remain optically clear at 4°C for at least 2 hours. Any turbidity indicates precipitation, which will invalidate the PK profile.

Phase 2: In Vivo Administration (IP Route)
  • Weigh the mice to calculate exact dosing volumes (Target dose: 15 mg/kg; approx. 200 µL for a 20g mouse).

  • Administer the M4GB solution via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.

  • Include a Vehicle Control group (5% DMSO in 5% Glucose) to establish baseline protease activity.

Phase 3: Ex Vivo Target Engagement (PD Readout)
  • Euthanize mice at predetermined time points (e.g., 0.5h, 2h, and 4h post-dose).

  • Rapidly harvest the target tissue (e.g., lung or tumor) and homogenize in cold lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl) without adding commercial protease inhibitor cocktails.

  • Centrifuge at 10,000 x g for 10 mins at 4°C and collect the supernatant.

  • In a 96-well black microplate, mix 50 µL of tissue lysate with 50 µL of 100 µM MUGB substrate.

  • Measure fluorescence (Ex: 365 nm, Em: 450 nm) kinetically over 30 minutes.

  • Validation Checkpoint 2: The Vehicle-treated control tissues must show a rapid, linear increase in fluorescence (active protease cleaving MUGB). The 0.5h M4GB cohort must show >80% suppression of this fluorescent signal. If the vehicle control lacks signal, the assay lacks the dynamic range required to prove target engagement.

Workflow Prep 1. Formulation M4GB in 5% Glucose Admin 2. Administration IP/IV (10-30 mg/kg) Prep->Admin Monitor 3. Tissue Harvest 0.5 - 4h Post-Dose Admin->Monitor Assay 4. PD Readout Fluorometric Assay Monitor->Assay

Fig 2. Self-validating in vivo workflow for M4GB administration and pharmacodynamic readout.

References

  • Steven, F. S., & Griffin, M. M. (1990). Further Inhibition Studies on Guanidinobenzoatase, a Trypsin-Like Enzyme Associated with Tumour Cells. Journal of Enzyme Inhibition.[Link]

  • Nakagawa, I., et al. (2020). Nafamostat protects against early brain injury after subarachnoid hemorrhage in mice. Brain Research.[Link]

  • Breitinger, E., et al. (2021). Camostat mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety. Basic & Clinical Pharmacology & Toxicology.[Link]

  • Bies, R. R., et al. (2022). Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Antimicrobial Agents and Chemotherapy.[Link]

Application Note: Synthesis of Camostat Mesylate Derivatives Utilizing Methyl 4-Guanidinobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

Camostat mesylate is a potent, orally bioavailable synthetic serine protease inhibitor. Originally approved for the treatment of chronic pancreatitis and postoperative reflux esophagitis, it has garnered significant global attention as a targeted antiviral therapeutic[1]. By inhibiting the host transmembrane protease serine 2 (TMPRSS2), camostat effectively blocks the priming of viral spike (S) proteins, a critical step for the cellular entry of respiratory viruses such as SARS-CoV and SARS-CoV-2[2].

The synthesis of camostat mesylate and its structural analogues hinges on the critical intermediate 4-guanidinobenzoic acid (GBA) . While GBA can be synthesized directly from p-aminobenzoic acid, utilizing methyl 4-guanidinobenzoate as a starting material offers distinct process chemistry advantages. The methyl ester acts as a robust protecting group, preventing unwanted zwitterion formation and premature polymerization during upstream functionalization. When hydrolyzed under controlled conditions, it yields highly pure GBA hydrochloride, which is essential for maximizing the yield of the subsequent complex esterification steps[3].

As a Senior Application Scientist, I have designed this protocol to move away from traditional, highly toxic pyridine-based couplings. Instead, we employ an s-trichlorotriazine (TCT) and N-methylmorpholine (NMM) mediated esterification[4]. This approach not only improves the E-factor (environmental factor) by utilizing aqueous-soluble byproducts like cyanuric acid but also significantly enhances the scalability of the active pharmaceutical ingredient (API)[].

Mechanistic Pathways & Workflows

Chemical Synthesis Logic

The synthesis is a convergent process. First, methyl 4-guanidinobenzoate undergoes acid-catalyzed hydrolysis to yield the reactive GBA hydrochloride. Concurrently, the aryl acetate moiety—2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate—is synthesized. The critical coupling of these two fragments is facilitated by TCT, which activates the carboxylic acid of GBA to a highly reactive triazine ester intermediate. NMM acts as a mild base to neutralize the generated HCl without degrading the sensitive guanidine functional group. Finally, the free base is precipitated and treated with methanesulfonic acid to form the stable mesylate salt[4][].

Synthesis A Methyl 4-guanidinobenzoate (Stable Precursor) B 4-Guanidinobenzoic Acid (Reactive Intermediate) A->B Acid Hydrolysis (HCl/H2O) C Camostat Free Base (TCT-Mediated Coupling) B->C TCT, NMM + Aryl Acetate D Camostat Mesylate (API Salt) C->D Methanesulfonic Acid (Acetone)

Workflow for the synthesis of Camostat Mesylate from Methyl 4-guanidinobenzoate.

Pharmacological Activation Pathway

Understanding the metabolic fate of camostat is crucial for derivative design. Upon oral administration, camostat acts as a prodrug. It is rapidly hydrolyzed by host carboxylesterases into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA)[1]. GBPA retains robust protease inhibitor activity, forming a long-lived covalent complex with the serine active site of TMPRSS2, thereby preventing viral fusion[2].

Pathway A Camostat Mesylate (Orally Bioavailable Prodrug) B Carboxylesterase (Host Metabolism) A->B C GBPA (Active Metabolite) B->C Hydrolysis D TMPRSS2 Protease (Target Enzyme) C->D Covalent Binding (Serine Active Site) E Inhibition of Viral Spike (S) Priming D->E Blocks Membrane Fusion

Mechanism of action of Camostat and its active metabolite GBPA inhibiting TMPRSS2.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. In-process controls (IPCs) via HPLC are embedded to ensure causality between reaction conditions and intermediate purity.

Protocol A: Preparation of 4-Guanidinobenzoic Acid (GBA) Hydrochloride

Causality: Hydrolyzing the methyl ester immediately prior to coupling ensures a fresh supply of GBA, minimizing the risk of guanidine degradation that occurs during long-term storage of the free acid.

  • Suspend 10.0 g of methyl 4-guanidinobenzoate in 100 mL of 6N HCl.

  • Heat the mixture to reflux (approx. 100 °C) under continuous stirring for 4 hours.

  • IPC Check: Monitor the disappearance of the methyl ester peak via HPLC (UV 254 nm).

  • Cool the reaction mixture to 0–5 °C in an ice bath to induce crystallization.

  • Filter the white precipitate under a vacuum and wash sequentially with cold water (2 × 20 mL) and acetone (30 mL).

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to yield GBA hydrochloride (approx. 90% yield).

Protocol B: TCT-Mediated Coupling (Esterification)

Causality: s-Trichlorotriazine (TCT) is utilized over DCC/DMAP because it bypasses the formation of difficult-to-remove urea byproducts. The cyanuric acid byproduct generated by TCT is highly water-soluble, allowing for a simple aqueous wash[4].

  • In a 500 mL round-bottom flask, dissolve 5.0 g of GBA hydrochloride and 5.5 g of 2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in 150 mL of anhydrous acetonitrile.

  • Cool the mixture to 0 °C.

  • Add 4.5 g of TCT in a single portion, followed by the dropwise addition of N-methylmorpholine (NMM) (6.0 mL) over 30 minutes to maintain the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 × 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude camostat free base.

Protocol C: Mesylate Salt Formation

Causality: Converting the free base to the mesylate salt dramatically improves the aqueous solubility and bioavailability of the final drug product[6].

  • Dissolve the crude camostat free base in 50 mL of warm acetone (40 °C).

  • Slowly add methanesulfonic acid (1.05 equivalents based on theoretical yield) dropwise under vigorous stirring.

  • A white precipitate will begin to form immediately. Stir for an additional 2 hours at room temperature to ensure complete salt formation.

  • Filter the solid, wash with cold acetone (20 mL), and dry under a high vacuum at 50 °C to afford pure camostat mesylate.

Data Presentation

The optimization of the coupling step is critical for process scale-up. Table 1 demonstrates the superiority of the TCT/NMM system over traditional coupling reagents in synthesizing camostat derivatives[4].

Table 1: Optimization of Coupling Reagents for Camostat Synthesis

Coupling SystemBase UsedReaction Time (h)Yield (%)Purity (HPLC %)Byproduct Removal
TCT NMM 6 85 >99.0 Aqueous wash (Cyanuric acid)
DCC / DMAPPyridine126894.5Column chromatography (DCU)
EDCI / HOBtDIPEA87597.2Aqueous wash

Table 2 highlights the pharmacological relevance of the synthesized API and its metabolites, validating the structural requirement of the guanidinobenzoate moiety for target inhibition[2].

Table 2: Protease Inhibitory Profile (IC₅₀) of Camostat and Metabolites

CompoundTarget EnzymeIC₅₀ Value (nM)Biological Role
Camostat Mesylate TMPRSS24.2Administered Prodrug
GBPA (FOY-251) TMPRSS270.3Active Circulating Metabolite
GBA TMPRSS2>10,000Inactive Terminal Metabolite

References

  • National Center for Biotechnology Information (PubChem). Camostat | C20H22N4O5 | CID 2536. Retrieved from: [Link]

  • Hoffmann, M., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. EBioMedicine. Retrieved from:[Link]

  • MDPI (2025). A Bifunctional SARS-CoV-2 Entry Inhibitor Targeting the Host Protease TMPRSS2 and Viral Spike Protein HR1 Region. Retrieved from: [Link]

  • Ahmed, R., et al. (2023). TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate. ChemistrySelect. Retrieved from: [Link]

  • Google Patents.Preparation method and application of nafamostat mesylate intermediate.

Sources

Mass spectrometry parameters for detecting methyl 4-guanidinobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Detection of Methyl 4-Guanidinobenzoate by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-guanidinobenzoate is a chemical compound of interest in pharmaceutical development and biochemical research. It is structurally related to other guanidinobenzoate derivatives that function as inhibitors of serine proteases like trypsin and acrosin. For instance, it is identified as a major related substance to 4'-Carbomethoxyphenyl 4-guanidinobenzoate mesylate (4'-CMGB), a candidate for a non-spermicidal vaginal contraceptive.[1] Given its role as a potential impurity or metabolite, a sensitive and specific analytical method is crucial for its detection and quantification in various matrices.

This application note provides a detailed protocol for the analysis of methyl 4-guanidinobenzoate using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for quantifying small molecules in complex mixtures due to its exceptional sensitivity, selectivity, and wide dynamic range.[2] The method described herein utilizes electrospray ionization (ESI) in positive ion mode, which is highly suitable for the analysis of basic compounds containing a guanidino group.[3][4]

Principle of the Method

The analytical strategy involves separating methyl 4-guanidinobenzoate from other matrix components using reversed-phase High-Performance Liquid Chromatography (HPLC). The analyte is then introduced into the mass spectrometer via an electrospray ionization source, which generates protonated molecular ions [M+H]⁺ in the gas phase. These precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2) through collision-induced dissociation (CID), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the target analyte by monitoring a unique precursor-to-product ion transition.[2][5]

Materials and Reagents

  • Analyte: Methyl 4-guanidinobenzoate reference standard

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Mobile Phase Additives:

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Ultrasonic bath

    • HPLC or UHPLC system

    • Tandem quadrupole mass spectrometer with an ESI source

Experimental Protocols

Protocol 1: Standard Solution and Calibration Curve Preparation

The accuracy of quantitative analysis relies on the precise preparation of standard solutions.

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of methyl 4-guanidinobenzoate reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix thoroughly by vortexing and sonication if necessary. This stock solution should be stored at 2-8°C when not in use.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water. This will be the working stock for preparing calibration standards.

  • Calibration Standards:

    • Perform serial dilutions of the intermediate stock solution to prepare a series of calibration standards. The concentration range should encompass the expected analyte concentration in the samples (e.g., 1 ng/mL to 1000 ng/mL).

    • Use the same diluent as the initial mobile phase composition for the final dilutions to ensure compatibility with the LC system.

Protocol 2: LC-MS/MS Analysis

These parameters provide a starting point and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C18 column is a robust choice for retaining and separating moderately polar compounds like methyl 4-guanidinobenzoate.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) Flow Rate (mL/min) %B
      0.0 0.4 5
      1.0 0.4 5
      5.0 0.4 95
      7.0 0.4 95
      7.1 0.4 5

      | 10.0 | 0.4 | 5 |

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. The guanidino group is strongly basic and readily protonated.[3][4]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 300 °C

      • Gas Flow: 10 L/min

      • Nebulizer Pressure: 40 psi

    • Analyte-Specific Parameters: The molecular weight of methyl 4-guanidinobenzoate is 193.19 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 194.2. Product ions are generated by fragmentation of the precursor.

Data Presentation and Visualization

Table 1: Optimized Mass Spectrometry Parameters for Methyl 4-Guanidinobenzoate

The following MRM transitions are proposed based on the structure of methyl 4-guanidinobenzoate and common fragmentation patterns of related compounds, such as the cleavage of ester bonds. The collision energies should be optimized for the specific instrument to maximize signal intensity.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)Role
Methyl 4-guanidinobenzoate194.2177.110015-25Quantifier
Methyl 4-guanidinobenzoate194.2162.110020-30Qualifier
Methyl 4-guanidinobenzoate194.2120.110025-35Qualifier
Diagrams

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working_stock 2. Prepare Working Stock (10 µg/mL) stock->working_stock cal_standards 3. Create Calibration Curve (e.g., 1-1000 ng/mL) working_stock->cal_standards lc_separation 5. LC Separation (C18 Column) cal_standards->lc_separation Inject Standards sample_prep 4. Prepare Analytical Sample (Dilution/Extraction) sample_prep->lc_separation Inject Samples ms_detection 6. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration 7. Peak Integration ms_detection->integration quantification 8. Quantification (vs. Calibration Curve) integration->quantification report 9. Reporting quantification->report

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Proposed fragmentation pathway for methyl 4-guanidinobenzoate.

Discussion of Method Parameters

  • Ionization and Mobile Phase: The guanidino group (pKa ≈ 13.5) is highly basic and will be readily protonated in the positive ESI source. The use of an acidic mobile phase (0.1% formic acid) ensures that the analyte is in its protonated form in solution prior to ionization, which enhances the ESI signal and improves chromatographic peak shape.

  • Fragmentation Pathway: The proposed fragmentation provides specific product ions for MRM analysis.

    • m/z 194.2 → 177.1: This transition corresponds to the neutral loss of ammonia (NH₃) from the guanidino group, a common fragmentation pathway for guanidinium ions.[3]

    • m/z 194.2 → 162.1: This represents the loss of methanol (CH₃OH) from the methyl ester group, which is a characteristic fragmentation for methyl esters.

    • m/z 162.1 → 120.1: This secondary fragmentation involves the loss of cyanamide (NCNH₂) from the remaining guanidino moiety.

  • Method Validation: For use in a regulated environment, this method must be fully validated according to appropriate guidelines (e.g., ICH or FDA). Validation should assess linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. A stable isotope-labeled internal standard is recommended to correct for matrix effects and procedural variability, ensuring the highest level of accuracy and precision.[2]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of methyl 4-guanidinobenzoate. The combination of reversed-phase liquid chromatography for separation and tandem mass spectrometry with Multiple Reaction Monitoring for detection provides excellent specificity and sensitivity. The outlined protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in pharmaceutical analysis and related fields. This method is well-suited for quality control, impurity profiling, and pharmacokinetic studies involving methyl 4-guanidinobenzoate.

References

  • Karasawa, K., et al. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry, 36(1), 88-97. [Link]

  • Luo, W., et al. (2021). Multiplexed Analysis of Endogenous Guanidino Compounds via Isotope-Coded Doubly Charged Labeling: Application to Lung Cancer Tissues as a Case. Analytical Chemistry, 93(50), 16979–16987. [Link]

  • Zong, H., et al. (2006). Assay of 4'-Carbomethoxyphenyl 4-Guanidinobenzoate Mesylate by HPLC and Identification of its Related Substances by LC-MS-MS. Journal of Liquid Chromatography & Related Technologies, 29(1), 107-119. [Link]

  • Fan, R. J., et al. (2016). Benzylic Rearrangement Stable Isotope Labeling for Quantitation of Guanidino and Ureido Compounds in Thyroid Tissues by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytica Chimica Acta, 908, 132-140. [Link]

  • Lee, D. Y., et al. (2006). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1357-1362. [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Methyl 4-Guanidinobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of methyl 4-guanidinobenzoate (MGB) and its derivatives (such as camostat and nafamostat intermediates).

The core mechanistic challenge with MGB lies in its dual chemical nature. While the guanidino group is highly basic (pKa ~13) and remains protonated at physiological pH, the molecule's planar aromatic ring and lipophilic methyl ester moiety drive strong intermolecular stacking. This results in a high crystal lattice energy that resists hydration. Overcoming this requires targeted strategies that either disrupt the crystal lattice (via salt formation) or mask the hydrophobic domains (via macrocyclic encapsulation).

📊 Quantitative Solubility Profiles

Before troubleshooting, establish your target concentration. The table below summarizes the expected solubility parameters for MGB and its closely related structural analogs to guide your formulation strategy.

Compound FormSolvent SystemObserved SolubilityMechanistic NoteReference
MGB (Free Base) Water (pH 7.0)InsolubleHigh lattice energy; hydrophobic ester dominance.[1]
MGB Hydrochloride Water~1.23 mg/mL (5.7 mM)Chloride counterion provides moderate hydration.[1]
Camostat Mesylate DMSO / DMF~25 mg/mLOrganic solvent disrupts hydrogen bonding.[2]
Camostat Mesylate WaterUp to 100 mM (~49.4 mg/mL)Mesylate counterion significantly lowers melting point.

*Camostat mesylate is a highly validated structural analog containing the 4-guanidinobenzoate moiety, serving as a reliable benchmark for mesylate salt performance[3].

🛠 Troubleshooting Guide: Step-by-Step Methodologies

Issue 1: Precipitation in Physiological Buffers (In Vitro Assays)

The Symptom: You dissolve MGB free base in DMSO, but upon dilution into PBS (pH 7.4) or cell culture media, the compound immediately crashes out as a cloudy suspension. The Root Cause: The sudden shift in dielectric constant forces the lipophilic methyl ester groups to aggregate, overcoming the solvation capacity of the buffer.

Protocol 1: Optimized Co-Solvent Dilution System This protocol ensures a stable supersaturated state for short-term in vitro assays.

  • Stock Preparation: Dissolve MGB free base in 100% anhydrous DMSO to a concentration of 25 mg/mL[2]. Purge the vial with inert gas (Nitrogen/Argon) to prevent oxidative degradation of the ester.

  • Intermediate Dilution: Dilute the stock 1:10 into a transitional co-solvent (e.g., Polyethylene Glycol 400 or Propylene Glycol). Causality: PEG acts as a thermodynamic bridge, gradually lowering the dielectric constant rather than shocking the system.

  • Aqueous Integration: Add the intermediate solution dropwise to your vigorously stirring aqueous buffer (e.g., isotonic saline or PBS).

  • Validation Checkpoint: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 indicates micro-precipitation. If precipitation occurs, ensure the final organic solvent concentration does not exceed 1-2%, as higher amounts cause physiological artifacts in cell assays[2]. Do not store the final aqueous solution for more than 24 hours[2].

Issue 2: Poor Intrinsic Aqueous Solubility for Preclinical Dosing

The Symptom: You need a high-concentration aqueous formulation for in vivo animal models, but cannot use high percentages of DMSO due to toxicity. The Root Cause: The free base or standard hydrochloride salt lacks sufficient hydration energy. Chloride is a small, hard ion that can sometimes form tightly packed, poorly soluble crystal lattices with planar molecules.

Protocol 2: Mesylate Salt Synthesis Switching to a methanesulfonate (mesylate) salt introduces a bulky, asymmetric counterion that disrupts the crystal lattice, drastically improving aqueous solubility up to 100 mM.

  • Dissolution: Suspend 1.0 molar equivalent of MGB free base in absolute ethanol.

  • Acidification: Slowly add 1.05 molar equivalents of methanesulfonic acid under continuous stirring at room temperature. The suspension should clarify as the salt forms.

  • Precipitation: Add cold diethyl ether dropwise until the solution becomes turbid.

  • Harvesting: Stir at 4°C for 2 hours to allow complete crystallization. Filter the white crystalline solid and dry under a vacuum.

  • Validation Checkpoint: Dissolve the resulting powder in deionized water. It should easily reach >20 mg/mL. Verify the pH of the resulting solution; it should be mildly acidic (pH 4.5–5.5).

Issue 3: Need for High-Concentration Aqueous Formulations at Neutral pH

The Symptom: Your mesylate salt is soluble in water, but when adjusted to pH 7.4 for injection, it begins to precipitate over time. The Root Cause: At neutral pH, the solubility limit of the protonated species is reached. You must mask the hydrophobic benzoate moiety from the aqueous environment.

Protocol 3: HP-β-CD Inclusion Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic ester, while its hydrophilic exterior maintains aqueous solubility[4].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Guest Addition: Add MGB (mesylate salt preferred) to the cyclodextrin solution at a 1:1 or 1:2 molar ratio.

  • Equilibration: Stir the mixture continuously for 48 hours at 25°C. Causality: Complexation is an equilibrium process driven by the displacement of water molecules from the CD cavity; sufficient time is required for thermodynamic stabilization.

  • Lyophilization: Filter the solution through a 0.22 µm membrane to remove any uncomplexed drug, then freeze-dry the filtrate to obtain the solid inclusion complex.

  • Validation Checkpoint: Reconstitute the lyophilized powder in PBS (pH 7.4). The solution must remain optically clear indefinitely. Differential Scanning Calorimetry (DSC) can be used to validate complexation (the melting endotherm of crystalline MGB will disappear).

💡 Advanced Formulation FAQs

Q: I need to achieve sustained release of MGB in an aqueous environment. Is cyclodextrin enough? A: No. While cyclodextrins drastically improve solubility, they do not inherently provide sustained release; the drug rapidly dissociates upon dilution in the bloodstream. To achieve prolonged retention, you should utilize a "Drug-in-Cyclodextrin-in-Liposome" (DCL) system[5].

Q: How does a DCL system work for guanidinobenzoates? A: Liposomes are limited in how much hydrophobic drug they can carry within their lipid bilayer. By first encapsulating MGB inside HP-β-CD, you create a hydrophilic inclusion complex. This complex can then be loaded into the massive aqueous core of a liposome[6]. This cooperative method increases drug loading capacity, prevents rapid burst release, and improves the pharmacokinetic profile[7].

Q: Can I use standard β-cyclodextrin instead of HP-β-CD? A: It is highly discouraged for in vivo applications. Standard β-CD has limited water solubility (only ~18.5 g/L at 25°C) and is associated with severe nephrotoxicity when administered parenterally[7]. HP-β-CD is a chemically modified derivative that is highly water-soluble, exhibits strong solubilization ability, and has excellent biocompatibility with no tissue accumulation[7].

🗺️ Solubilization Decision Workflow

Use the logical pathway below to determine the optimal solubilization strategy based on your experimental constraints.

Workflow A Methyl 4-Guanidinobenzoate (Free Base) B Application? A->B C In Vitro Assays B->C Cells/Enzymes D In Vivo / Clinical B->D Animal Models E Co-solvent Dilution (DMSO to Aqueous) C->E F Salt Synthesis (Mesylate/HCl) C->F D->F G Sustained Release? F->G H HP-β-CD Complexation G->H No I Drug-in-Cyclodextrin -in-Liposome (DCL) G->I Yes H->I Encapsulate

Decision workflow for optimizing methyl 4-guanidinobenzoate solubility.

📚 References

  • Bidepharm. "CAS:42823-46-1, 4-Guanidinobenzoate hydrochloride." 1

  • National Institutes of Health (NIH). "Effect of Cyclodextrin Complex Formation on Solubility Changes." 8

  • National Institutes of Health (NIH). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability." 4

  • National Institutes of Health (NIH). "Liposome Consolidated with Cyclodextrin Provides Prolonged Drug Retention." 6

  • ResearchGate. "List of Published Work Concerning the Use of Cyclodextrin:Liposome Complexes." 7

  • MDPI. "Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation Can Improve Efficiency." 5

  • Cayman Chemical / Windows.net. "Camostat (mesylate) - Product Information." 2

  • Biomedres. "The role of TMPRSS2-Inhibitor Camostat in the pathogenesis of COVID-19." 3

  • Abcam. "Camostat mesylate, TMPRSS2 inhibitor (CAS 59721-29-8)."

Sources

Troubleshooting methyl 4-guanidinobenzoate degradation during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid loss of potency in assays utilizing methyl 4-guanidinobenzoate and its derivatives (e.g., nafamostat, camostat). This guide provides a mechanistic understanding of the compound's degradation pathways, analytical troubleshooting steps, and field-proven, self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Core Troubleshooting Guides

Q1: Why does my methyl 4-guanidinobenzoate stock lose potency over time, even when stored at 4°C?

The Causality: The instability of methyl 4-guanidinobenzoate is fundamentally driven by its molecular architecture. The compound features an ester bond that is highly susceptible to hydrolysis[1]. The guanidino group at the para position is strongly electron-withdrawing via induction when protonated at physiological pH. This effect intensifies the partial positive charge on the ester's carbonyl carbon, making it an ideal target for nucleophilic attack by water[2].

Even trace amounts of moisture introduced through condensation during repeated freeze-thaw cycles will drive base-catalyzed ester hydrolysis. At pH > 6.8, hydroxide ions act as aggressive nucleophiles, rapidly cleaving the ester into inactive 4-guanidinobenzoic acid (GBA) and methanol[3].

degradation M4GB Methyl 4-Guanidinobenzoate (Intact Active Compound) GBA 4-Guanidinobenzoic Acid (Inactive Metabolite) M4GB->GBA Ester Hydrolysis MeOH Methanol (Volatile Byproduct) M4GB->MeOH Cleavage Urea 4-Ureidobenzoate (Extreme pH Degradation) M4GB->Urea Guanidino Hydrolysis H2O Moisture / High pH (Nucleophilic Attack) H2O->GBA Catalyzes

Fig 1. Primary degradation pathways of methyl 4-guanidinobenzoate.

Q2: How can I analytically distinguish between ester hydrolysis and guanidino group degradation?

The Causality: To troubleshoot a failed assay, you must identify how the compound degraded. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for this[4]. Ester cleavage (yielding GBA) is the primary degradation pathway under standard laboratory conditions, while guanidino hydrolysis (yielding urea derivatives) typically only occurs under extreme heat or highly basic conditions.

By analyzing the mass-to-charge ratio (m/z) shifts in positive ion mode, you can pinpoint the exact failure point in your storage buffer.

Table 1: Quantitative LC-MS/MS Shifts for Degradation Troubleshooting

AnalyteStateExpected [M+H]⁺ (m/z)Primary CID Fragment (m/z)Structural Mechanism
Methyl 4-guanidinobenzoate Intact Active194.1134.1N/A
4-Guanidinobenzoic Acid (GBA) Degraded180.1136.1Loss of -CH₃ via ester hydrolysis
4-Ureidobenzoic Acid Degraded181.1137.1Loss of =NH via guanidino hydrolysis

Part 2: Self-Validating Experimental Protocol

Q3: What is the optimal protocol for long-term storage and reconstitution?

To guarantee trustworthiness in your assays, you cannot rely on assumption; your protocol must validate itself. Because an acidic pH is essential to inhibit enzymatic and spontaneous hydrolysis[5], the following methodology utilizes an acidic vehicle and a built-in LC-MS/MS validation checkpoint.

Step-by-Step Methodology: Acidic Reconstitution and Cryopreservation

  • Preparation of Acidic Vehicle: Prepare a 0.35% HCl or 0.1% Formic Acid solution in LC-MS grade water to achieve a pH of 1.2–2.0.

    • Causality: Acidic conditions protonate the water molecules, drastically reducing the concentration of nucleophilic hydroxide ions, thereby halting base-catalyzed ester hydrolysis[5].

  • Thermal Equilibration: Remove the lyophilized vial of methyl 4-guanidinobenzoate from -80°C storage and place it in a desiccator at room temperature for 30 minutes before breaking the seal.

    • Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the hygroscopic powder, initiating micro-hydrolysis before you even add a solvent.

  • Reconstitution: Inject the acidic vehicle directly through the septum to achieve your desired stock concentration (e.g., 10 mM). Vortex gently for 15 seconds.

  • Validation Checkpoint (Critical): Immediately extract a 1 µL aliquot, dilute it 1:1000 in 0.1% formic acid, and run a rapid LC-MS/MS check. Calculate the Area Under the Curve (AUC) for m/z 194.1 (Intact) vs. m/z 180.1 (GBA).

    • Self-Validation: If the GBA peak is >1% of the total AUC, the lyophilized powder was compromised prior to reconstitution. Discard the batch.

  • Aliquoting: Dispense the validated stock into single-use, low-bind microcentrifuge tubes.

  • Flash-Freezing: Submerge the tubes in liquid nitrogen for 30 seconds.

    • Causality: Slow freezing allows water to crystallize first, concentrating the solute and residual nucleophiles in the remaining liquid phase, which accelerates degradation. Flash-freezing traps the molecules instantly in a vitreous state.

  • Storage: Transfer immediately to -80°C.

workflow Step1 Equilibrate Lyophilized Powder Step2 Reconstitute in Acidic Buffer (pH < 3) Step1->Step2 Step3 Aliquot into Single-Use Vials Step2->Step3 Step4 Flash Freeze (Liquid N2) Step3->Step4 Step5 Store at -80°C Use Immediately on Thaw Step4->Step5

Fig 2. Validated workflow for the reconstitution and cryopreservation of the compound.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I store the reconstituted compound in DMSO at -20°C for long-term use? No. While methyl 4-guanidinobenzoate is soluble in DMSO, 100% DMSO is highly hygroscopic. Every time you open the tube at -20°C or room temperature, the DMSO absorbs atmospheric moisture. Because DMSO lacks buffering capacity, this absorbed water will rapidly hydrolyze the ester bond over successive freeze-thaw cycles. Always use the single-use aliquot method described above.

FAQ 2: How does pH affect the stability of the compound during my actual in vitro assays? The compound is highly stable at pH < 3.0 but degrades rapidly at physiological pH (pH 7.4)[3][5]. If your enzymatic assay requires a neutral or basic pH, you must add the methyl 4-guanidinobenzoate as the absolute last step to initiate the reaction. Do not pre-incubate the compound in a pH 7.4 buffer, or you will effectively dose your assay with inactive 4-guanidinobenzoic acid.

References

  • Buy 4-Guanidinobenzoic acid | 16060-65-4 - Smolecule. smolecule.com. 2

  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - MDPI. mdpi.com. 1

  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC. nih.gov. 3

  • Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - MDPI. mdpi.com. 5

  • Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid - ResearchGate. researchgate.net. 4

Sources

Technical Support Center: Optimizing Reaction Yield in Methyl 4-Guanidinobenzoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of methyl 4-guanidinobenzoate hydrochloride. Our focus is on maximizing reaction yield and purity by understanding the underlying chemical principles.

Methyl 4-guanidinobenzoate and its derivatives are crucial building blocks in medicinal chemistry, notably as inhibitors of serine proteases like enteropeptidase.[1] Achieving high yield and purity is paramount for downstream applications and cost-effective drug development. This guide will help you navigate the common challenges in its synthesis.

Core Synthesis Pathway: Guanidinylation of Methyl 4-Aminobenzoate

The most common and direct route to methyl 4-guanidinobenzoate is the guanidinylation of methyl 4-aminobenzoate.[2] This reaction typically involves treating the starting amine with a guanidinylating agent, such as cyanamide, under acidic conditions.[3][4]

Reaction Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Guanidinylation Reaction cluster_workup 3. Workup & Isolation P1 Dissolve Methyl 4-Aminobenzoate in Solvent R1 Combine Reactants & Heat to 70-80°C P1->R1 P2 Prepare Acidic Cyanamide Solution P2->R1 R2 Monitor Reaction (TLC/HPLC) R1->R2 W1 Cool Reaction Mixture R2->W1 W2 Concentrate Under Reduced Pressure W1->W2 W3 Triturate/Recrystallize from Ethanol W2->W3 W4 Methyl 4-Guanidinobenzoate HCl (Product) W3->W4

Caption: Overall workflow for the synthesis of Methyl 4-Guanidinobenzoate HCl.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the synthesis.

Q1: Why is my reaction yield consistently low?

Low yield is the most common issue, often stemming from several factors related to reaction conditions and reagent stability.

A1: Potential Causes & Solutions

  • Inadequate pH Control: The guanidinylation of an amine with cyanamide is highly pH-dependent. The reaction requires acidic conditions to protonate the amine, making it a better leaving group, and to activate the cyanamide.[3][4]

    • The "Why": If the pH is too high (not acidic enough), the nucleophilicity of the starting aniline is reduced, and cyanamide can polymerize to dicyandiamide, which is a common side reaction.[5] If the pH is too low (excessively acidic), the concentration of the free amine becomes too low for it to be an effective nucleophile.

    • Solution: Maintain a controlled acidic environment. A common method is to use hydrochloric acid in an ethanol solution.[3] Start with a defined amount of acid and monitor the pH if possible. It's often run at a pH of around 3.[4]

  • Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate.

    • The "Why": Guanidinylation is an addition-elimination reaction that has a significant activation energy barrier. Insufficient heat leads to a sluggish or incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition of reagents.

    • Solution: A reaction temperature of 75-80°C is typically optimal.[3] Ensure your reaction vessel is heated uniformly. In some guanidination procedures, temperatures up to 100°C have been used to drive the reaction to completion.[3]

  • Reaction Time: The reaction may not have proceeded to completion.

    • The "Why": Like many organic reactions, this transformation is not instantaneous.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is between 5 and 7 hours.[3] Continue heating until the starting material (methyl 4-aminobenzoate) is consumed.

Q2: I'm observing a significant amount of an unknown impurity in my analysis (TLC/HPLC/NMR). What could it be?

The formation of byproducts is a key challenge in optimizing yield and purity.

A2: Common Impurities & Mitigation Strategies

  • Dimerization/Polymerization of Cyanamide: This is a very common side reaction.

    • The "Why": Cyanamide can react with itself, especially under non-optimal pH or high temperatures, to form dicyandiamide and melamine derivatives.[5] These byproducts consume your reagent and complicate purification.

    • Solution:

      • Controlled Addition: Add the cyanamide solution dropwise to the heated solution of the amine.[3] This keeps the instantaneous concentration of free cyanamide low, favoring the reaction with the amine.

      • pH Control: As mentioned in Q1, maintaining the correct acidic pH is crucial to suppress polymerization.

  • Hydrolysis of the Methyl Ester: The product contains a methyl ester group that can be hydrolyzed under the reaction conditions.

    • The "Why": The presence of acid and any water in the reaction mixture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-guanidinobenzoic acid).

    • Solution:

      • Use Anhydrous Solvents: Employ dry ethanol or other suitable solvents to minimize the amount of water present.

      • Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for hydrolysis.

Troubleshooting Logic Diagram

G Start Problem: Low Yield or Impurities Check_Completion Is the reaction going to completion? (Check TLC/HPLC) Start->Check_Completion Check_Impurity Are there significant impurities present? Check_Completion->Check_Impurity Yes Incomplete Cause: Incomplete Reaction Check_Completion->Incomplete No Impure Cause: Side Reactions Check_Impurity->Impure Yes Sol_Time Action: Increase reaction time and/or temperature (75-80°C) Incomplete->Sol_Time Sol_pH Action: Verify and control pH. Use acidic ethanol. Incomplete->Sol_pH Impure->Sol_pH Sol_Reagent Action: Use fresh cyanamide. Add dropwise. Impure->Sol_Reagent Sol_Purify Action: Optimize recrystallization. Consider alternative solvents. Impure->Sol_Purify

Caption: A logical flow for troubleshooting common synthesis issues.

Q3: My product is difficult to purify and won't crystallize properly. How can I improve this?

Product isolation and purification are critical for achieving the desired final compound quality.

A3: Purification Optimization

  • Cause: The presence of polar impurities, such as dicyandiamide or the hydrolyzed carboxylic acid, can interfere with the crystallization of the desired product.

  • Solution:

    • Solvent Choice: The hydrochloride salt of methyl 4-guanidinobenzoate is typically recrystallized from an ethanol/water mixture.[3] You may need to optimize the ratio. Start with dissolving the crude product in a minimal amount of hot 20% aqueous ethanol and allow it to cool slowly.

    • Trituration: Before recrystallization, try triturating the crude solid with a solvent in which the product is poorly soluble but impurities are more soluble, such as cold acetone or diethyl ether. This can wash away significant amounts of byproducts.

    • pH Adjustment during Workup: After concentrating the reaction mixture, ensuring the product is fully protonated as the hydrochloride salt is key. Adding a small amount of hydrochloric acid in ethanol before filtration can help ensure the product precipitates as the desired salt.[3]

Frequently Asked Questions (FAQs)

Q: What is the best guanidinylating agent to use for this synthesis?

A: While several guanidinylating agents exist, cyanamide is the most common, cost-effective, and direct reagent for this specific transformation, especially on an industrial scale.[4][6] Other reagents like S-methylisothiourea or pyrazole-carboxamidines are effective but are often used for more sensitive substrates or when specific protecting group strategies are needed.[7] For the synthesis of methyl 4-guanidinobenzoate, the cyanamide route is well-established and high-yielding when optimized.[3]

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 or 8:2 v/v) often provides good separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. The starting material, methyl 4-aminobenzoate, will have a different Rf value than the highly polar product, which will likely stay closer to the baseline. Staining with ninhydrin can also be used to visualize the primary amine of the starting material, which will disappear as the reaction progresses.

Q: What are the key safety considerations for this reaction?

A:

  • Cyanamide: Cyanamide is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Acids: Concentrated hydrochloric acid is corrosive. Handle with care.

  • Solvents: Ethanol is flammable. Ensure heating is done using a heating mantle and condenser, away from open flames.

Appendices

Appendix A: Detailed Experimental Protocol

This protocol is a baseline for optimization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-aminobenzoate (1.0 eq).

  • Dissolution: Add ethanol (approx. 5 mL per gram of starting material).

  • Acidification: Slowly add 30% hydrochloric acid in ethanol (approx. 1.0 mL per gram of starting material).[3]

  • Heating: Warm the mixture to 75 ± 3 °C with stirring.[3]

  • Reagent Addition: Slowly, dropwise, add a 30-50% aqueous solution of cyanamide (1.2 - 1.5 eq) over 30 minutes.[3][4]

  • Reaction: Maintain the reaction at 75-80°C for 5-7 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture to dryness under reduced pressure.

  • Purification: To the crude solid, add a 5-10 fold volume of 20% aqueous ethanol. Heat to dissolve, then allow to cool slowly to induce crystallization.

  • Isolation: Filter the resulting white crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield methyl 4-guanidinobenzoate hydrochloride.

Appendix B: Key Reaction Parameter Summary
ParameterRecommended ValueRationale / Common Issues
Stoichiometry 1.2 - 1.5 eq. CyanamideA slight excess of cyanamide ensures complete conversion of the amine.
Temperature 75 - 80 °CBalances reaction rate against potential side reactions like hydrolysis.[3]
pH Acidic (HCl)Essential for activating cyanamide and preventing its polymerization.[3][4]
Reaction Time 5 - 7 hoursShould be determined by reaction monitoring (TLC/HPLC).[3]
Solvent Ethanol / Aqueous EthanolGood solubility for reactants and facilitates product crystallization.[3]

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Bulletin of the Chemical Society of Japan, 16(5), 143-149.
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884-1890.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]

  • CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide. (2014). Google Patents.
  • Brancia, F. L., & Reilly, J. P. (2000). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. Retrieved from [Link]

  • Yavari, I., et al. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Molecules, 31(4), 1345.
  • Tobe, M., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 63(21), 12694-12715.
  • Scientific Laboratory Supplies. (n.d.). Methyl 4-aminobenzoate, 98% | 274186-100G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

  • CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate. (2012). Google Patents.
  • van der Heijden, K., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(20), 14371-14380.
  • ResearchGate. (n.d.). Synthesis of 4‐guanidinobenzoic acid. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017).
  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (2012). Google Patents.
  • US4021472A - Guanidinobenzoic acid derivatives. (1977). Google Patents.
  • van der Heijden, K., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Pereira Silva, K., et al. (2011). Guanidinium 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1184.
  • Wagner, G., & Vieweg, H. (1975). [Synthesis of 3- and 4-guanidinobenzoic acid]. Pharmazie, 30(2), 74-76.
  • Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). pubs.acs.org. Retrieved from [Link]

Sources

Preventing precipitation of methyl 4-guanidinobenzoate in biochemical assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in protease biochemistry: the stabilization of methyl 4-guanidinobenzoate and its derivatives.

While methyl 4-guanidinobenzoate forms the core chemical structure, its highly sensitive chromogenic and fluorogenic derivatives—specifically 4-nitrophenyl 4-guanidinobenzoate (NPGB) and 4-methylumbelliferyl 4-guanidinobenzoate (MUGB) —are the industry standards for the active-site titration of serine proteases like trypsin, thrombin, factor Xa, and mesotrypsin[1][2]. However, their amphiphilic nature makes them notoriously prone to precipitation. This guide provides field-proven, self-validating methodologies to stabilize these compounds and ensure robust kinetic data.

Section 1: Diagnostic FAQs (Understanding Causality)

Q: Why does my guanidinobenzoate titrant immediately turn cloudy when added to the assay buffer? A: This is a classic case of solvent shock . These compounds are highly hydrophobic and are typically stored in anhydrous DMSO or acidic solutions (e.g., formic acid). When pipetted directly into a neutral or basic aqueous buffer (pH 7.4–8.5), the sudden change in the dielectric constant forces the hydrophobic ester moieties to aggregate before they can properly disperse into the solution.

Q: My solution starts clear but precipitates after 5–10 minutes. What is happening? A: This is driven by base-catalyzed hydrolysis . At physiological or basic pH, the ester bond of the guanidinobenzoate is inherently unstable. As the compound spontaneously hydrolyzes in the buffer, it releases the leaving group (e.g., 4-nitrophenol) and 4-guanidinobenzoic acid. If the concentration of the cleaved acid exceeds its solubility limit in your specific buffer system, it will crystallize and precipitate, ruining the optical clarity of your assay.

Mechanism Stock Stock Solution (DMSO / Acidic) Mix Direct Mixing (Solvent Shock) Stock->Mix Pipetted into Buffer Assay Buffer (pH > 7.0, Aqueous) Buffer->Mix Hydrolysis Base-Catalyzed Hydrolysis Mix->Hydrolysis pH shift Precipitate Insoluble Aggregates (Assay Failure) Mix->Precipitate Hydrophobic collapse Hydrolysis->Precipitate Cleaved acid accumulation

Figure 1: Mechanistic pathways leading to the precipitation of guanidinobenzoate esters.

Section 2: Quantitative Formulation Data & Troubleshooting

To prevent precipitation, you must match your formulation strategy to your required assay concentration. Below is a summary of validated solubility profiles and a troubleshooting matrix.

Table 1: Solubility and Formulation Profiles

Compound Optimal Stock Solvent Validated Co-Solvent Matrix (High Conc.) Assay Detection Storage Stability
NPGB Anhydrous DMSO or Formic Acid 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Yields clear 5 mg/mL solution)[3] Absorbance (410 nm) -80°C (6 months)[3]

| MUGB | Anhydrous DMSO | DMSO (≤2% final) + 0.01% Triton X-100 | Fluorescence (Ex/Em 365/445 nm) | -20°C (Desiccated) |

Table 2: Troubleshooting Matrix

Symptom Causality (Root Cause) Corrective Action
Immediate cloudiness upon buffer addition Solvent shock due to rapid dielectric constant shift. Add stock dropwise under vigorous stirring. Ensure final organic solvent is ≤2%.
Delayed precipitation (5-15 mins) Base-catalyzed hydrolysis leading to accumulation of insoluble 4-guanidinobenzoic acid. Lower assay pH slightly (e.g., to 7.4) or add 5% PEG300 to increase solubility of the acid byproduct.

| Erratic kinetic burst readings | Micro-precipitates scattering light in the spectrophotometer. | Run an OD600 baseline check. Filter buffer through a 0.22 µm membrane before adding titrant. |

Section 3: Self-Validating Protocol for Active-Site Titration

Because MUGB and NPGB are subject to base-catalyzed hydrolysis, the rate of this background reaction must be determined in the absence of the enzyme to validate the integrity of the solution. Follow this step-by-step methodology to ensure a self-validating assay system.

Step 1: Stock Preparation Prepare a 10–50 mM stock of MUGB or NPGB in anhydrous DMSO. Aliquot and store immediately at -80°C. Causality: Moisture introduced during repeated freeze-thaw cycles will pre-hydrolyze the stock, guaranteeing precipitation later[3].

Step 2: Buffer Optimization Prepare your assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl, 10 mM CaCl₂). To prevent hydrophobic collapse, supplement the buffer with a surfactant. For standard cuvette assays, 0.01% Triton X-100 is sufficient. For high-concentration formulations, utilize a validated vehicle matrix such as 40% PEG300 and 5% Tween-80[3].

Step 3: Controlled Addition Pre-warm the buffer to 25°C. Add the DMSO stock dropwise into the buffer while vigorously vortexing or stirring . Causality: Continuous kinetic energy prevents localized high concentrations of the hydrophobic ester, allowing micelles/surfactants to coat and stabilize the molecules before they aggregate.

Step 4: The Self-Validation Check (Critical) Before adding your target protease, place the cuvette/plate in the spectrophotometer. Monitor the baseline absorbance (410 nm for NPGB) or fluorescence (Ex/Em 365/445 nm for MUGB) for 3 minutes.

  • Pass Criteria: The signal shows a slow, perfectly linear increase (predictable base-catalyzed hydrolysis).

  • Fail Criteria: The signal spikes erratically, or a secondary OD600 reading shows increasing light scatter. This confirms micro-precipitation. Abort the run and reformulate.

Step 5: Enzyme Addition and Data Processing Once a stable baseline is confirmed, add the target enzyme (e.g., mesotrypsin or Factor IXa)[1][2]. Record the rapid "burst" phase of the leaving group release. Subtract the pre-calculated baseline hydrolysis rate from the burst phase to accurately determine the operational molarity of the active enzyme.

Workflow Step1 1. Prepare Co-solvent Buffer (e.g., Tween-80 / PEG300) Step2 2. Add Guanidinobenzoate Stock Under Vigorous Vortexing Step1->Step2 Step3 3. Measure Baseline (Abs/Fluorescence & OD600) Step2->Step3 Decision Is OD600 stable & baseline linear? Step3->Decision Fail Precipitation/Hydrolysis Abort & Reformulate Decision->Fail No (Scatter/Spike) Pass 4. Add Target Protease (e.g., Trypsin, Thrombin) Decision->Pass Yes (Clear solution) Step5 5. Record Burst Phase & Calculate Active Site [E] Pass->Step5

Figure 2: Self-validating workflow for active-site titration to prevent and detect precipitation.

References

  • "Mesotrypsin promotes malignant growth of breast cancer cells through shedding of CD109", National Institutes of Health (PMC),[Link]

  • "Releasing the brakes in coagulation Factor IXa by co-operative maturation of the substrate-binding site", Portland Press,[Link]

Sources

Technical Support Center: Overcoming Background Noise in Methyl 4-Guanidinobenzoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic analysis of highly basic, polar compounds. Methyl 4-guanidinobenzoate (MGB) is particularly notorious for generating poor peak shapes and high background noise.

The root cause of these issues lies in the molecule's chemical structure. MGB possesses a highly basic guanidino group (pKa ~12.5) that remains permanently protonated under standard reversed-phase HPLC conditions. This positive charge interacts strongly with ionized residual silanols on the silica stationary phase, leading to severe peak tailing. When a peak tails, its signal is dispersed over a wider time window, drastically reducing the peak height and causing the signal to blend into the baseline noise[1]. Furthermore, the mobile phase additives required to counteract this tailing often introduce their own UV background noise.

Below is our comprehensive troubleshooting guide, designed to help you systematically diagnose and resolve background noise issues in your MGB workflows.

HPLC_Troubleshooting Start High Background Noise in MGB HPLC CheckBlank Run Blank Injection (Mobile Phase Only) Start->CheckBlank NoiseInBlank Noise Present in Blank? CheckBlank->NoiseInBlank SysIssue System/Solvent Issue NoiseInBlank->SysIssue Yes SampleIssue Sample/Column Issue NoiseInBlank->SampleIssue No CheckSolvent Check Solvent Purity & Buffer UV Absorbance SysIssue->CheckSolvent CheckWavelength Optimize Wavelength (Shift to 260-266 nm) SysIssue->CheckWavelength CheckCarryover Assess Carryover (Guanidino Adsorption) SampleIssue->CheckCarryover CheckTailing Address Peak Tailing (Silanol Interactions) SampleIssue->CheckTailing SolventFix Use HPLC/MS Grade Match Gradient Absorbance CheckSolvent->SolventFix CheckWavelength->SolventFix ColumnFix Use End-capped C18 Add TEA/Ammonium Acetate CheckCarryover->ColumnFix CheckTailing->ColumnFix

Diagnostic workflow for isolating and resolving background noise in MGB HPLC analysis.

Frequently Asked Questions & Troubleshooting

Q1: Why is the baseline noise so high when I analyze methyl 4-guanidinobenzoate at 210 nm? A1: At low UV wavelengths (e.g., 210 nm), many mobile phase additives—such as acetate buffers, formate buffers, or trifluoroacetic acid (TFA)—exhibit significant background absorbance[2]. Because MGB possesses a benzoate chromophore, its UV absorbance maximum extends into the 230–266 nm range. By shifting your detection wavelength to 266 nm, you selectively detect the analyte while completely bypassing the high-frequency background noise generated by the mobile phase[3]. Additionally, always ensure you are using solvents with purity levels greater than 99% to prevent impurity-driven ghost peaks[4].

Q2: My analyte peak is broad and blends into the background noise. How can I improve the Signal-to-Noise (S/N) ratio? A2: This is a classic symptom of secondary silanol interactions. The protonated guanidino group binds to active silanols on the column, causing the peak to tail and spread out, which lowers the peak height relative to the background noise[1]. Causality & Solution: You must mask these active sites. Switch to a highly end-capped or polar-embedded C18 column. More importantly, incorporate a competitive amine modifier, such as triethylamine (TEA), or an ammonium acetate buffer into the mobile phase. These additives competitively bind to the silanols, allowing the MGB to elute in a sharp, concentrated band, thereby drastically improving the S/N ratio[3].

Q3: I am experiencing a drifting, noisy baseline during gradient elution. How can I stabilize it? A3: Gradient baseline drift is typically caused by a mismatch in the UV absorbance of Mobile Phase A (aqueous) and Mobile Phase B (organic). If you are using an ion-pairing agent like TFA to improve the guanidino peak shape, the total absorbance of the mobile phase changes dynamically as the organic composition increases. Causality & Solution: You must balance the optical density. For example, if using 0.1% TFA in water (A), use 0.085% TFA in acetonitrile (B) to match the absorbance. Alternatively, if your sample matrix allows, switch to a purely isocratic method. Isocratic elution inherently eliminates gradient-induced baseline fluctuations, providing a flat baseline for trace analysis[3].

Q4: How do I differentiate between detector noise and column carryover? A4: You must implement a self-validating diagnostic test. Run a "zero-volume" injection (initiating the chromatographic run without actuating the injection valve to introduce a sample), followed by a standard blank solvent injection. Causality & Solution: If noise or ghost peaks appear only in the blank solvent injection, the issue is sample carryover. Highly basic guanidino compounds are notorious for adsorbing to stainless steel injector flow paths and column frits. To resolve this, implement a strong needle wash solvent (e.g., acid-containing organic solvents like 50% methanol with 0.1% formic acid) and periodically flush the column to desorb residual basic compounds[2].

Quantitative Data: Mobile Phase Additive Selection

Selecting the right mobile phase additive is a balancing act between improving peak shape (which increases signal) and minimizing UV absorbance (which decreases noise).

Mobile Phase AdditiveConcentrationEffect on Peak Shape (MGB)Effect on UV Background NoiseApplication Recommendation
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Sharpens peak (strong ion-pairing)High (causes gradient baseline drift)Use with caution; strictly balance A/B absorbance.
Ammonium Acetate 10 - 50 mMGood (reduces silanol interaction)Low (at >240 nm)Highly recommended for LC-UV and LC-MS.
Triethylamine (TEA) 0.1%Excellent (competitively masks silanols)ModerateExcellent for UV; strictly avoid in LC-MS.
Phosphate Buffer 20 mMGoodLow (transparent at low UV)Good for UV at 210 nm; incompatible with MS.

Experimental Protocol: Optimized Isocratic HPLC Analysis

The following self-validating methodology is designed to achieve a high Signal-to-Noise (S/N) ratio and a stable baseline by mitigating silanol interactions and solvent background absorbance[3].

Step 1: System and Solvent Preparation

  • Action: Prepare an isocratic mobile phase consisting of Methanol / 0.2% Ammonium Acetate / Triethylamine / Glacial Acetic Acid (approximate ratio 470:524:1:5 v/v). Filter through a 0.22 µm membrane.

  • Causality: High-purity solvents prevent the introduction of UV-absorbing impurities[4]. The combination of TEA and ammonium acetate provides a dual-mechanism approach to mask residual silanols on the column, preventing the highly basic guanidino group from tailing.

Step 2: Column Equilibration

  • Action: Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Set the column oven to 30°C and equilibrate at a flow rate of 1.0 mL/min until the baseline is completely flat.

  • Causality: End-capped columns have fewer active silanols. Precise temperature control minimizes thermal fluctuations in the flow cell, reducing detector thermal noise.

Step 3: Self-Validation (Blank & Zero-Volume Injections)

  • Action: Run a zero-volume injection, followed by a 10 µL injection of the sample diluent (blank).

  • Causality: This isolates the source of noise. If the zero-volume run is noisy, the issue is electronic or pump-related. If the blank is noisy, the issue is solvent purity or injector carryover.

Step 4: Sample Analysis & Detection

  • Action: Inject 10 µL of the methyl 4-guanidinobenzoate sample. Monitor UV absorbance at 266 nm.

  • Causality: Detecting at 266 nm leverages the benzoate chromophore's absorption maximum while completely bypassing the high-frequency background noise typical of acetate and amine buffers at lower wavelengths (e.g., 210 nm)[2].

References

  • How to Improve Sensitivity - How to use analytical columns | Technical Support Source: GL Sciences URL:[Link]

  • Factors that affect sensitivity in HPLC - Tech Information Source: MicroSolv Technology Corporation URL:[Link]

  • Guide to Choosing the Correct HPLC Solvent Source: Phenomenex URL:[Link]

  • Determination of 4′-Carbomethoxyphenyl 4-Guanidinobenzoate Mesylate by HPLC and Identification of its Related Substances by LC-MS-MS Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

Sources

Technical Support Center: Methyl 4-Guanidinobenzoate (MGB) Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methyl 4-guanidinobenzoate (MGB) and related guanidinobenzoate esters. As a highly reactive compound, MGB is an invaluable tool for [1]. However, the exact chemical properties that make it an excellent substrate also make it notoriously unstable in standard laboratory environments. This guide synthesizes mechanistic chemistry with field-proven protocols to help you eliminate assay variability and maximize reagent shelf-life.

The Mechanistic Root of Instability

To troubleshoot MGB, you must first understand its degradation pathway. MGB is an ester conjugate of 4-guanidinobenzoic acid and methanol. The p-guanidino group is protonated and positively charged at physiological pH, acting as a powerful electron-withdrawing group. This draws electron density away from the ester carbonyl carbon, making it highly electrophilic.

While this electrophilicity is required for rapid nucleophilic attack by the catalytic serine in protease active sites[2], it also renders the ester highly susceptible to base-catalyzed hydrolysis in aqueous solutions[3]. At pH > 6.0, hydroxide ions (OH⁻) in the buffer rapidly attack the carbonyl carbon, cleaving the ester bond to yield inactive 4-guanidinobenzoic acid and methanol. Therefore, any protocol utilizing MGB must be designed strictly around suppressing this nucleophilic attack.

Troubleshooting FAQs

Q1: Why does my MGB working solution lose inhibitory or titration activity within hours? A1: You are likely storing the working solution in a neutral or basic buffer. At pH 7.4, the half-life of guanidinobenzoate esters is less than 30 minutes at room temperature. To prevent this, working solutions must be maintained in a highly to protonate the leaving group and suppress hydroxide-mediated hydrolysis[4].

Q2: How should I prepare and store the primary stock solution to ensure maximum shelf-life? A2: Primary stocks must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Because water acts as the nucleophile for hydrolysis, even trace moisture absorbed by hygroscopic DMSO will degrade the stock over time. Aliquot the stock immediately into single-use tubes and store at -80°C.

Q3: Can I use Tris or Phosphate buffers for my final assay? A3: Avoid Tris buffers if possible. Tris contains a primary amine that can act as a nucleophile, leading to rapid aminolysis of the ester bond, destroying MGB even faster than standard hydrolysis. Phosphate can act as a general base catalyst. If your assay requires physiological pH, use HEPES or MES, and only spike the MGB into the assay buffer immediately (< 1 minute) before initiating the reaction.

Quantitative Stability Profiles

Understanding the kinetics of MGB degradation allows you to plan your experimental queues effectively. The following table summarizes the expected half-life ( t1/2​ ) of MGB across various standard laboratory conditions.

ParameterConditionEstimated t1/2​ Mechanistic Rationale
Primary Stock Anhydrous DMSO, -80°C> 12 monthsAbsence of nucleophilic water completely prevents ester cleavage.
Working Solution 1 mM HCl (pH ~3.0), 4°C> 48 hoursHigh proton concentration suppresses hydroxide-mediated base catalysis.
LC-MS Queue 0.1% Formic Acid, 25°C~ 24 hoursMild acidity provides adequate stabilization for autosampler queues.
Assay Buffer PBS (pH 7.4), 25°C< 30 minutesPhysiological pH provides sufficient OH⁻ for rapid spontaneous hydrolysis.
Incompatible Buffer Tris-HCl (pH 8.0), 37°C< 5 minutesPrimary amines in Tris induce rapid nucleophilic aminolysis of the ester.

Standard Operating Procedure (SOP) & Self-Validation

To guarantee reproducible results, follow this three-phase protocol for preparing and validating MGB working solutions. This methodology utilizes a self-validating system to ensure you never proceed with a degraded reagent.

Phase 1: Anhydrous Stock Preparation
  • Equilibrate the lyophilized MGB vial to room temperature in a desiccator to prevent condensation.

  • Reconstitute the powder in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM.

  • Immediately vortex, aliquot into single-use amber microcentrifuge tubes (to prevent potential light-induced degradation), and flash-freeze in liquid nitrogen. Store at -80°C.

Phase 2: Acidified Working Solution Generation
  • Thaw a single DMSO aliquot on ice.

  • Prepare a dilution vehicle of 1 mM HCl in ultrapure water (pH ~3.0).

  • Dilute the primary stock 1:100 into the cold 1 mM HCl vehicle to create your working solution. Keep this solution strictly on ice.

Phase 3: Assay Integration & Self-Validation Check

Trustworthiness Check: Before adding the working solution to your final assay, you must validate its structural integrity.

  • Blank a UV spectrophotometer with 1 mM HCl.

  • Measure the absorbance of your MGB working solution in the 230–260 nm range.

  • Validation Logic: Intact MGB maintains a stable spectral baseline. If you observe an upward drift in absorbance over a 5-minute window, the ester is actively hydrolyzing into 4-guanidinobenzoic acid. Do not use solutions showing >5% spectral variance from a freshly prepared baseline.

  • Once validated, spike the working solution into your final assay buffer (pH 7.4 - 8.0) and add the target protease within 60 seconds to outpace spontaneous decay.

Workflow Visualization

The following diagram maps the critical decision points and degradation risks during MGB preparation.

MGB_Workflow Stock Primary Stock 10-50 mM in Anhydrous DMSO Storage: -80°C Working Working Solution Diluted in 1 mM HCl (pH 3.0) Storage: 4°C (Ice) Stock->Working Aliquot & Acidify (Prevents base catalysis) Assay Final Assay Buffer pH 7.4 - 8.0 Immediate Enzyme Mixing Working->Assay Rapid Dilution (< 1 min before read) Degradation Hydrolysis Products 4-Guanidinobenzoic Acid + Methanol Working->Degradation If stored at pH > 6 or Temp > 4°C Assay->Degradation Spontaneous decay (t1/2 < 30 mins)

Workflow for preparing and stabilizing methyl 4-guanidinobenzoate solutions to prevent hydrolysis.

References

  • [1] Title: Determinants of Affinity and Proteolytic Stability in Interactions of Kunitz Family Protease Inhibitors with Mesotrypsin | Source: PubMed Central (NIH) | URL: [Link]

  • [4] Title: Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis | Source: MDPI | URL: [Link]

  • [2] Title: Thermodynamic Analysis Reveals Structural Rearrangement during the Acylation Step in Human Trypsin 4 | Source: ResearchGate | URL:[Link]

Sources

Validation & Comparative

Methyl 4-guanidinobenzoate vs camostat mesylate efficacy in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Mechanistic and In Vitro Efficacy Analysis: Methyl 4-Guanidinobenzoate vs. Camostat Mesylate

As drug development increasingly targets host-cell proteases to block viral entry (e.g., SARS-CoV-2) or treat inflammatory conditions (e.g., pancreatitis), understanding the nuanced kinetic behavior of serine protease inhibitors is paramount. Two compounds frequently encountered in this space are Camostat mesylate —a clinically approved, potent broad-spectrum serine protease inhibitor—and Methyl 4-guanidinobenzoate , a simpler structural analog often utilized as a baseline pharmacophore in structure-activity relationship (SAR) studies[1][2].

While both molecules share the same core functional group and target the same catalytic machinery, their in vitro efficacy profiles differ dramatically. As a Senior Application Scientist, I have structured this guide to move beyond basic IC50 comparisons, delving into the thermodynamic and kinetic causalities that dictate their performance in biochemical assays.

The Causality of Inhibition: Reversible Covalent Acylation

To understand the efficacy differences between these two compounds, we must first examine their shared mechanism of action. Both methyl 4-guanidinobenzoate and camostat target the S1 pocket of trypsin-like serine proteases, such as the Transmembrane Protease Serine 2 (TMPRSS2) and enteropeptidase[3][4].

The inhibition proceeds via a reversible covalent acylation pathway:

  • Non-Covalent Recognition ( k1​/k−1​ ): The highly basic guanidino group of both compounds enters the S1 subsite, forming a critical salt bridge with a deeply buried, conserved aspartic acid residue (e.g., Asp435 in TMPRSS2 or Asp876 in enteropeptidase)[2][3].

  • Covalent Acylation ( k2​ ): The catalytic serine (e.g., Ser441 in TMPRSS2) nucleophilically attacks the ester carbonyl of the inhibitor.

  • Leaving Group Expulsion: The ester bond is cleaved. Methyl 4-guanidinobenzoate releases methanol, while camostat releases a bulky 2-(dimethylamino)-2-oxoethyl (4-hydroxyphenyl)acetate derivative[1][5].

  • Adduct Formation: Both reactions result in the exact same inactive 4-guanidinobenzoyl-enzyme adduct[4].

Because both compounds ultimately yield identical acyl-enzyme intermediates, the thermodynamic stabilization of the fully inhibited enzyme is nearly identical. However, camostat exhibits vastly superior in vitro efficacy (lower IC50 and higher kinact​/KI​ ) because its complex leaving group provides transient secondary binding interactions in the S' subsites. This significantly increases initial binding affinity and accelerates the acylation rate ( k2​ )[3][6].

Mechanism cluster_0 Non-Covalent Complex (Michaelis) Enzyme Serine Protease (e.g., TMPRSS2) Complex Enzyme-Inhibitor Complex Enzyme->Complex k1 Inhibitor 4-Guanidinobenzoate Derivatives Inhibitor->Complex k1 Complex->Enzyme k-1 AcylAdduct Acyl-Enzyme Adduct (Covalent Bond to Ser441) Complex->AcylAdduct k2 (Acylation) LeavingGroup Leaving Group Released (Methanol vs. Phenol deriv.) Complex->LeavingGroup Cleavage AcylAdduct->Enzyme k3 (Hydrolysis)

Caption: Kinetic model of reversible covalent inhibition by 4-guanidinobenzoate esters.

Quantitative In Vitro Efficacy Profiling

When evaluating these compounds in biochemical assays, it is critical to separate kinetic efficiency (how fast the enzyme is inhibited) from thermodynamic stability (how stable the final inhibited complex is).

Recent biophysical analyses, including Differential Scanning Fluorimetry (DSF) on TMPRSS2, reveal that esters generating the 4-guanidinobenzoate adduct produce massive thermal stabilization (ΔTm up to 24.4 °C)[4]. Because methyl 4-guanidinobenzoate and camostat form the same adduct, their ΔTm values at full occupancy are comparable. The divergence lies in their IC50 values, which are time-dependent for covalent inhibitors.

Pharmacological MetricMethyl 4-GuanidinobenzoateCamostat MesylateMechanistic Rationale
Primary Target Class Trypsin-like Serine ProteasesTrypsin-like Serine ProteasesConserved S1 pocket recognition of the guanidino group[4].
Leaving Group Methoxy2-(dimethylamino)-2-oxoethyl (4-hydroxyphenyl)acetateCamostat's bulky leaving group interacts with S' pockets, lowering KI​ [1].
Typical IC50 (TMPRSS2) Sub-micromolar (~100 - 500 nM)Low Nanomolar (~10 - 50 nM)Accelerated acylation ( k2​ ) in camostat drives faster enzyme depletion[4][7].
Thermal Shift (ΔTm) ~24 °C (at full occupancy)~24.4 °C (at full occupancy)Both form the exact same 4-guanidinobenzoyl-enzyme covalent adduct[4].
Application Niche Baseline SAR probe; structural biology reference ligand.Advanced in vitro / in vivo efficacy models; clinical repurposing[8][9].

Self-Validating Experimental Methodologies

To accurately capture the kinetic nuances between a simple ester and a complex prodrug-like ester, your assay design must account for time-dependent inhibition. Below are two self-validating protocols designed to ensure high scientific integrity.

Protocol A: Time-Dependent Fluorogenic Enzyme Kinetics

This assay determines the kinact​/KI​ ratio, which is the most accurate metric for covalent inhibitor efficacy.

  • Reagent Preparation: Prepare recombinant human TMPRSS2 (or Enteropeptidase) in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20). Prepare the fluorogenic substrate Boc-QAR-AMC at 10×Km​ .

  • Self-Validating Controls:

    • Vehicle Control: DMSO only (establishes uninhibited Vmax​ ).

    • Mechanistic Control: Benzamidine (a non-covalent competitive inhibitor) to validate that the assay can distinguish between standard competitive kinetics and time-dependent covalent acylation.

  • Continuous Assay Execution: Mix the enzyme and substrate in a 384-well black microplate. Immediately inject a concentration gradient of the inhibitor (Methyl 4-guanidinobenzoate or Camostat).

  • Data Acquisition & Causality: Monitor AMC fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes. Because both compounds are covalent inhibitors, the progress curves will be non-linear (exponential decay of velocity). Fit the curves to the equation for slow-binding inhibition to extract kobs​ , and subsequently plot kobs​ vs. [Inhibitor] to determine kinact​ and KI​ .

Protocol B: Differential Scanning Fluorimetry (DSF)

This protocol validates that both compounds form the exact same highly stable acyl-enzyme adduct.

  • Equilibration: Incubate 2 µM of recombinant protease with 50 µM of inhibitor (excess concentration ensures full covalent occupancy) for 30 minutes at room temperature.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Thermal Melt: Subject the plate to a thermal gradient (25 °C to 95 °C at 1 °C/min) using a qPCR machine.

  • Validation: The unliganded enzyme will show a baseline melting temperature (Tm). Both Methyl 4-guanidinobenzoate and Camostat should induce an identical, massive positive thermal shift (ΔTm ~24 °C), proving that despite different IC50s, the final thermodynamic state of the inhibited enzyme is identical[4].

Workflow cluster_1 Self-Validating Parallel Assays Start Compound Preparation (Equilibration in Assay Buffer) EnzKinetics Fluorogenic Assay (Boc-QAR-AMC Substrate) Start->EnzKinetics DSF Differential Scanning Fluorimetry (Thermal Shift ΔTm) Start->DSF Control Internal Controls (Vehicle + Benzamidine) EnzKinetics->Control Analysis Data Synthesis (k_inact/K_I & Target Occupancy) EnzKinetics->Analysis IC50 / Kinetics DSF->Control DSF->Analysis Thermodynamic Stability

Caption: Self-validating in vitro workflow for evaluating covalent serine protease inhibitors.

Conclusion for Drug Developers

When designing in vitro screening cascades, Methyl 4-guanidinobenzoate should be utilized as a foundational biochemical probe. It allows researchers to isolate the binding energy of the primary pharmacophore without the confounding variables of complex leaving groups. Conversely, Camostat mesylate should be deployed when benchmarking advanced efficacy, as its optimized leaving group drives rapid enzyme acylation, making it highly effective in cellular assays (e.g., preventing SARS-CoV-2 entry in Calu-3 cells) where rapid target engagement is required before viral fusion occurs[7][8].

References

  • PubChem - Camostat (CID 2536) . National Center for Biotechnology Information. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity . Journal of Medicinal Chemistry, ACS Publications (2022). URL:[Link]

  • Large Library Docking and Biophysical Analysis of Small-Molecule TMPRSS2 Inhibitors . Journal of Medicinal Chemistry, ACS Publications (2025). URL:[Link]

  • Repurposing and discovery of transmembrane serine protease 2 (TMPRSS2) inhibitors as prophylactic therapies for new coronavirus . Frontiers in Bioscience-Landmark, IMR Press (2022). URL:[Link]

  • TMPRSS2 and furin are both essential for proteolytic activation and spread of SARS-CoV-2 in human airway epithelial cells and provide promising drug targets . bioRxiv (2020). URL:[Link]

  • SARS-CoV-2 Entry Inhibitors: Small Molecules and Peptides Targeting Virus or Host Cells . International Journal of Molecular Sciences, MDPI (2020). URL:[Link]

Sources

High-Performance Comparison Guide: Methyl 4-Guanidinobenzoate vs. Nafamostat in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the kinetic mechanisms and structural determinants that define protease inhibitor efficacy. Trypsin-like serine proteases—such as TMPRSS2, thrombin, and plasmin—are critical targets in viral entry (e.g., SARS-CoV-2) and coagulation cascades[1][2].

This guide provides an in-depth, objective comparison between two compounds sharing the same pharmacophore: Methyl 4-guanidinobenzoate (M4GB) and Nafamostat (Nafamostat mesylate) . While both compounds target the S1 pocket of serine proteases, their distinct leaving groups dictate vastly different acylation kinetics, translating to significant differences in their utility for drug development and biochemical probing.

Mechanistic Overview: The Causality of Covalent Inhibition

Both M4GB and Nafamostat operate via a time-dependent, covalent mechanism. They are not simple competitive inhibitors; rather, they act as highly efficient "suicide" substrates that trap the enzyme in a stable intermediate state[3].

  • S1 Pocket Binding: The 4-guanidinobenzoate core mimics the arginine/lysine residues typically recognized by trypsin-like proteases, anchoring the molecule into the S1 subsite[1].

  • Acylation ( k2​ ): The catalytic serine (e.g., S441 in TMPRSS2) attacks the ester carbonyl, expelling the leaving group and forming a covalent acyl-enzyme intermediate [1][4].

  • Deacylation ( k3​ ): The hydrolysis of this covalent bond is extremely slow ( t1/2​ can span hours), effectively neutralizing the enzyme[3][5].

The Critical Difference: The potency of these inhibitors is governed by the thermodynamics of their leaving groups. Nafamostat utilizes 6-amidino-2-naphthol, an excellent leaving group that drives rapid acylation ( k2​ ). In contrast, M4GB utilizes a methoxy group. Because methoxide is a poor leaving group, the activation energy for acylation is much higher, resulting in sluggish intermediate formation and drastically lower overall potency[4][6].

Mechanism E Serine Protease (e.g., TMPRSS2) EI Michaelis Complex (Non-covalent) E->EI + I (k1) I Inhibitor (Nafamostat / M4GB) I->EI EI->E (k-1) EAcyl Acyl-Enzyme Intermediate EI->EAcyl Acylation (k2) EAcyl->E Deacylation (k3) Very Slow P1 Leaving Group Released EAcyl->P1 Fast P2 4-GBA Hydrolyzed EAcyl->P2 Slow

Fig 1: Kinetic pathway of serine protease inhibition via acyl-enzyme intermediate formation.

Comparative Performance Data

Because both compounds ultimately form the exact same 4-guanidinobenzoyl-enzyme complex, their deacylation rates ( k3​ ) are identical[3][4]. However, the difference in acylation efficiency leads to a massive divergence in their half-maximal inhibitory concentrations ( IC50​ ) and overall inhibition constants ( Ki∗​ ).

Table 1: Quantitative Comparison of Protease Inhibition Parameters
ParameterNafamostat MesylateMethyl 4-Guanidinobenzoate (M4GB)
Leaving Group 6-Amidino-2-naphtholMethanol (Methoxide)
TMPRSS2 IC50​ 0.27 nM[2]> 10 μM (Weak/Substrate-like)
Trypsin Ki∗​ (Overall) 0.4 ± 0.14 nM[3]Low Micromolar
Acylation Rate ( k2​ ) Extremely Fast ( 4.5×105M−1s−1 )[3]Slow
Deacylation Rate ( k3​ ) 3.2×10−5s−1 [3] 3.2×10−5s−1 (Identical)
Thermal Shift ( ΔTm​ ) +24.4 °C (Highly Stabilizing)[4]Moderate
Primary Application Clinical Anticoagulant / Antiviral[1][2]Biochemical Probe / Synthetic Precursor[6]

Experimental Protocols: Self-Validating Systems

To accurately compare time-dependent covalent inhibitors, standard steady-state assays are insufficient. The protocol must account for the pre-incubation time required for the acyl-enzyme intermediate to form, and it must include counter-assays to rule out optical interference.

Protocol 1: Fluorogenic Protease Inhibition & Quenching Counter-Assay

Causality Check: We utilize Boc-QAR-AMC as a substrate because trypsin-like proteases specifically cleave post-arginine (R). We mandate a 30-minute pre-incubation step because Nafamostat's inhibition is time-dependent; omitting this step will artificially inflate the apparent IC50​ [1][5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human TMPRSS2 (or bovine pancreatic trypsin) to a final working concentration of 30 nM in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20).

  • Inhibitor Pre-incubation: Dispense inhibitors (Nafamostat or M4GB) in a 10-point dose-response curve (e.g., 10 pM to 100 μM) into a 384-well black microplate. Add the enzyme and incubate at 37°C for exactly 30 minutes to allow the covalent acyl-enzyme adduct to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 100 μM of the fluorogenic substrate Boc-QAR-AMC.

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence (Excitation: 341 nm / Emission: 441 nm) continuously over 8 hours to capture both initial velocity and the slow deacylation phase[5].

  • Self-Validation (Counter-Assay): To ensure inhibitors do not cause false positives by quenching AMC fluorescence, prepare a parallel plate containing 1 μM free AMC fluorophore (simulating 10% substrate conversion). Add the highest concentration of inhibitors. If fluorescence drops, the compound is an optical quencher[2].

Workflow Step1 1. Enzyme Prep Recombinant TMPRSS2 (30 nM) Step2 2. Pre-incubation Add Inhibitor (30 min, 37°C) Step1->Step2 Step3 3. Substrate Boc-QAR-AMC (100 μM) Step2->Step3 Step4 4. Kinetic Readout Ex:341nm/Em:441nm (8 hrs) Step3->Step4 Step5 5. Counter-Assay AMC Quenching Check Step4->Step5

Fig 2: Workflow for fluorogenic protease inhibition assay with built-in AMC quenching validation.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Causality Check: Covalent modification of the catalytic serine rigidifies the enzyme's structural dynamics. By measuring the shift in melting temperature ( ΔTm​ ), we physically verify the formation of the 4-guanidinobenzoate adduct independent of enzymatic activity[4].

  • Prepare 2 μM of the target protease in standard buffer.

  • Add 50 μM of the inhibitor (ensuring full occupancy) and SYPRO Orange dye (5X final concentration).

  • Subject the samples to a thermal ramp from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Calculate the first derivative of the melt curve. Nafamostat will induce a massive thermal stabilization ( ΔTm​≈+24.4 °C), confirming the robust formation of the acyl-enzyme complex[4].

Conclusion & Application Insights

For drug development professionals targeting serine proteases:

  • Nafamostat is the superior choice for therapeutic applications. Its highly reactive 6-amidino-2-naphthol leaving group ensures rapid, sub-nanomolar target engagement, making it a potent antiviral and anticoagulant[2][3].

  • Methyl 4-guanidinobenzoate should be reserved for use as a synthetic intermediate or a biochemical probe[6]. Its poor leaving group limits its acylation rate, rendering it ineffective as a high-potency inhibitor in physiological environments, though it remains highly useful for mapping S1 pocket tolerances in structural biology.

References

  • Large Library Docking and Biophysical Analysis of Small-Molecule TMPRSS2 Inhibitors Journal of Medicinal Chemistry - ACS Public
  • An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 bioRxiv / Semantic Scholar
  • The kinetic and structural characterization of the reaction of nafamostat with bovine pancre
  • Targeting Enteropeptidase with Reversible Covalent Inhibitors To Achieve Metabolic Benefits ResearchG
  • 4-Guanidinobenzoic acid | 16060-65-4 Smolecule

Sources

Validation of Methyl 4-Guanidinobenzoate as a Selective Trypsin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Profiling

Serine proteases, particularly trypsin and trypsin-like enzymes, play pivotal roles in physiological processes and are frequent targets in biochemical research and drug development. Methyl 4-guanidinobenzoate (MGB) is a highly specific, competitive inhibitor and a structural analog of the classic active-site titrant p-nitrophenyl p'-guanidinobenzoate (NPGB)[1]. Unlike irreversible broad-spectrum inhibitors, MGB offers a tunable, reversible approach to protease regulation. This specific mechanism of action has made guanidinobenzoate derivatives the structural foundation for advanced clinical therapeutics, including camostat and nafamostat[2].

Structural Causality of Inhibition

The selectivity of MGB is driven by a dual-interaction mechanism within the enzyme's active site:

  • S1 Pocket Anchoring: The guanidino group of MGB mimics the basic side chain of arginine (trypsin's natural substrate preference). It slots precisely into the S1 specificity pocket, forming a critical salt bridge with the negatively charged Asp189 residue.

  • Catalytic Triad Engagement: Simultaneously, the methyl ester moiety positions itself adjacent to the catalytic triad (Ser195, His57, Asp102). This dual-anchoring either competitively blocks natural substrate binding or leads to a transient, highly unstable acyl-enzyme intermediate, effectively halting proteolytic activity without permanently denaturing the enzyme.

Mechanism cluster_Trypsin Trypsin Active Site MGB Methyl 4-guanidinobenzoate (Inhibitor) S1 S1 Pocket (Asp189) MGB->S1 Guanidino group (Salt bridge) Triad Catalytic Triad (Ser195, His57, Asp102) MGB->Triad Ester bond (Competitive binding) Complex Reversible Complex / Transient Acylation Triad->Complex Inhibition

Fig 1: Dual-anchoring mechanism of MGB within the trypsin active site.

Comparative Analysis: MGB vs. Alternative Inhibitors

When selecting a trypsin inhibitor, researchers must balance specificity, reversibility, and toxicity. MGB provides a distinct advantage in assays requiring reversibility and high specificity for the S1 pocket, outperforming broad-spectrum agents like PMSF.

InhibitorClass / MechanismReversibilitySpecificityTypical K_i / IC_50
Methyl 4-guanidinobenzoate Guanidinobenzoate / Competitive bindingReversibleHigh (Trypsin-like)Low μM to nM
TLCK Chloromethyl ketone / His57 alkylationIrreversibleHigh (Trypsin specific)N/A (Time-dependent)
PMSF / AEBSF Sulfonyl fluoride / Ser195 sulfonylationIrreversibleLow (Broad serine)N/A (Time-dependent)
Aprotinin (BPTI) Kunitz protein / Steric occlusionReversibleModerate (Trypsin, Plasmin)Picomolar range
Nafamostat Advanced guanidinobenzoate / AcylationReversible (Slow)High (Trypsin, Thrombin)Nanomolar range

Experimental Methodologies: Self-Validating Protocols

To rigorously validate MGB's efficacy, the following protocols utilize BAPNA (N-α-benzoyl-DL-arginine p-nitroanilide), a chromogenic substrate that specifically probes the S1 pocket's preference for basic residues[3].

Protocol 1: Kinetic Determination of IC_50 and K_i

Expertise Note: Pre-incubation is mandatory to establish binding equilibrium before the introduction of the competing substrate. Skipping this step will yield artificially high, inaccurate IC_50 values.

  • Reagent Preparation: Prepare a 10 mM stock of MGB in DMSO. Dilute serially in assay buffer (0.1 M Tris-HCl, pH 8.0, 20 mM CaCl_2) to achieve final well concentrations ranging from 0.1 nM to 100 μM. (Causality: Calcium stabilizes the trypsin structure and prevents autolysis).

  • Enzyme Preparation: Prepare bovine pancreatic trypsin at a working concentration of 10 nM in the assay buffer.

  • Pre-incubation (Equilibration): In a 96-well microplate, combine 50 μL of trypsin with 50 μL of the MGB dilution series. Include a positive control (e.g., TLCK) and a vehicle control (DMSO only). Incubate at 37°C for 15 minutes to establish the inhibitor-enzyme complex.

  • Substrate Addition: Initiate the reaction by adding 100 μL of 1 mM BAPNA substrate[3].

  • Kinetic Readout: Immediately monitor the release of p-nitroaniline by measuring absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V_0) for each well. Plot V_0 against inhibitor concentration to determine the IC_50. Use a Dixon plot (1/V_0 vs. [I]) to calculate the absolute inhibition constant (K_i).

Workflow Step1 1. Reagent Preparation Trypsin + MGB Dilution Series Step2 2. Pre-incubation Phase Establish Binding Equilibrium Step1->Step2 Step3 3. Substrate Addition Introduce BAPNA (Chromogenic) Step2->Step3 Step4 4. Kinetic Readout Measure Absorbance at 405 nm Step3->Step4 Step5 5. Data Analysis Calculate Ki via Dixon Plot Step4->Step5

Fig 2: High-throughput kinetic workflow for determining MGB inhibition constants.

Protocol 2: Active-Site Titration (Comparative Validation)

While NPGB is the gold standard for active-site titration[1], MGB can be evaluated for its ability to competitively displace NPGB or slow its acylation rate, serving as a self-validating system for active-site occupancy.

  • Prepare a standardized trypsin solution (approx. 1 μM).

  • Pre-incubate the enzyme with a known concentration of MGB (e.g., 10x K_i) for 15 minutes.

  • Introduce NPGB (100 μM) and monitor the rapid "burst" of p-nitrophenol release at 410 nm.

  • Validation Metric: A successful MGB blockade will significantly reduce the amplitude of the initial NPGB burst, confirming direct, competitive occupancy at the Ser195/Asp189 axis.

Sources

Methyl 4-guanidinobenzoate IC50 values compared to standard protease inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach protease inhibitor evaluation not merely as a tabulation of values, but as an exercise in structural thermodynamics and kinetic causality. When comparing a baseline pharmacophore like Methyl 4-guanidinobenzoate (MGB) to highly optimized clinical standards like Nafamostat or Camostat, we must look beyond the raw IC50 numbers and understand the mechanistic architecture driving those values.

The following guide deconstructs the structure-activity relationship (SAR) of p-guanidinobenzoates, providing researchers with a self-validating framework for comparing serine protease inhibitors.

Mechanistic Causality: The Guanidinobenzoate Pharmacophore

The guanidinobenzoate class of inhibitors is a cornerstone in the design of synthetic serine protease inhibitors. The positively charged guanidino group acts as a biomimetic anchor; it mimics the basic P1 residues (Arginine/Lysine) of natural substrates, forming a critical salt bridge with the Asp189 residue at the base of the S1 specificity pocket in trypsin-like proteases.

However, binding affinity is only half the equation. The true efficacy of these compounds lies in their ability to [1]. The reaction proceeds through a Michaelis complex, followed by the nucleophilic attack of Ser195 on the ester carbonyl, releasing the leaving group and forming a stable acyl-enzyme intermediate.

Mechanism E Serine Protease (Ser195) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor I Guanidinobenzoate (MGB / Nafamostat) I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Ser195 Attack (k2) P Leaving Group (Methanol / Naphthol) EI->P Cleavage Acyl->E Slow Hydrolysis (k3)

Reaction mechanism of serine protease inhibition by guanidinobenzoates.

Quantitative Data Comparison: The Role of the Leaving Group

Why does modifying a simple ester drastically alter an inhibitor's potency? The causality lies in the leaving group thermodynamics.

Methyl 4-guanidinobenzoate (MGB) possesses a simple methyl ester. Methanol is a poor leaving group, resulting in a slow rate of acylation ( k2​ ). Consequently, MGB acts predominantly as a weak, reversible competitive inhibitor or a very slow substrate. In stark contrast, clinical inhibitors utilize highly optimized leaving groups. For example,[2]. Not only does this superior leaving group accelerate Ser195 acylation, but the cleaved naphthol moiety itself exhibits an IC50 >10⁴-fold higher than the parent compound, driving profound [2].

Table 1: Comparative IC50 / Ki Values against Trypsin

InhibitorLeaving GroupIC50 / Ki ValueMechanistic Profile
Methyl 4-guanidinobenzoate Methanol~ 10 - 50 µMBaseline pharmacophore. Poor leaving group; functions as a slow substrate.
Gabexate (FOY) Ethanol derivative~ 1 - 5 µMModerate synthetic ester. Reversible acylation.
Camostat (FOY-305) Dimethylcarbamoylmethyl~ 50 nMPotent covalent acylation of trypsin-like serine proteases[1].
Nafamostat (FUT-175) 6-Amidino-2-naphthol13 nM[3]. Dual-binding exosite affinity.
NPGB p-NitrophenolTitrant (Burst)[4]. Rapid acylation due to excellent leaving group.
Aprotinin N/A (Proteinaceous)~ 0.06 nM via steric occlusion[2].

Self-Validating Experimental Protocol: IC50 Determination

To accurately compare a weak baseline inhibitor like MGB against a potent suicide inhibitor like Nafamostat, standard colorimetric assays are insufficient. As an application scientist, I mandate the use of a self-validating fluorometric workflow . Every step below is designed to eliminate kinetic artifacts.

Step-by-Step Methodology
  • Active-Site Titration (The Foundation of Trust):

    • Protocol: Before any IC50 assay, titrate your trypsin stock using[4]. Measure the stoichiometric burst of p-nitrophenol at 410 nm.

    • Causality: Total protein concentration assays (BCA/Bradford) cannot distinguish between active and autolyzed/degraded protease. NPGB ensures you know the exact molarity of functional Ser195 sites, guaranteeing that your assay operates under strict Michaelis-Menten assumptions ( [E]≪IC50​ ).

  • Inhibitor Serial Dilution & Pre-incubation:

    • Protocol: Prepare 3-fold serial dilutions of MGB and standard inhibitors in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20). Incubate the inhibitor with the active-site titrated enzyme for exactly 30 minutes at 37°C.

    • Causality: Because guanidinobenzoates act via covalent acylation[1], their inhibition is time-dependent. Omitting pre-incubation forces the assay to measure simple competitive equilibrium, which artificially inflates the apparent IC50 of slow-acylating compounds like MGB.

  • Fluorogenic Substrate Addition:

    • Protocol: Initiate the reaction by adding a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) at a concentration equal to its Km​ .

    • Causality: Fluorometric readouts provide superior sensitivity, allowing the use of picomolar enzyme concentrations. This prevents "tight-binding" titration artifacts that occur when enzyme concentrations approach the inhibitor's Ki​ .

  • Kinetic Readout & Z'-Factor Validation:

    • Protocol: Measure the initial velocity ( V0​ ) by tracking AMC release (Ex 380 nm / Em 460 nm) over 15 minutes. Calculate the Z'-factor using a vehicle control (DMSO, 0% inhibition) and (100% inhibition)[2].

    • Causality: A self-validating assay must prove its own reliability. A Z'-factor > 0.5 mathematically confirms that the assay window is robust enough to differentiate subtle SAR modifications between MGB and its derivatives.

Workflow Step1 1. Active-Site Titration (NPGB Burst Kinetics) Step2 2. Inhibitor Serial Dilution (MGB, Camostat, etc.) Step1->Step2 Step3 3. Enzyme-Inhibitor Pre-incubation (Establish Equilibrium) Step2->Step3 Step4 4. Fluorogenic Substrate Addition (e.g., QAR-AMC) Step3->Step4 Step5 5. Kinetic Readout & Z'-Factor (Self-Validation) Step4->Step5

Self-validating high-throughput IC50 determination workflow.

References

  • Generation of in vivo activating factors in the ischemic intestine by pancreatic enzymes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Antiviral Potential of Host Protease Inhibitors Source: PubMed Central (PMC - NIH) URL:[Link]

  • Unique thrombin inhibition mechanism by anophelin, an anticoagulant from the malaria vector Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Divergent Inhibitor Susceptibility among Airway Lumen-Accessible Tryptic Proteases Source: PLOS One URL:[Link]

Sources

A Comprehensive Comparison Guide: Reproducibility of 4-Guanidinobenzoate Derivatives' Toxicity and Efficacy Across Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward broad-spectrum protease inhibitors for antiviral and anti-inflammatory applications, the 4-guanidinobenzoate pharmacophore has emerged as a critical structural motif. Compounds in this class—ranging from the base intermediate methyl 4-guanidinobenzoate to complex aryl esters like camostat mesylate and nafamostat mesylate —are potent inhibitors of serine proteases, notably TMPRSS2[1].

However, a persistent challenge in preclinical development is the reproducibility of their cytotoxicity ( CC50​ ) and efficacy ( EC50​ ) profiles across different in vitro models. This guide objectively compares the performance of methyl 4-guanidinobenzoate against its clinical alternatives, dissects the causality behind cell-line-dependent toxicity variations, and provides a self-validating protocol to ensure robust data generation.

The Causality of Toxicity: Mechanism and Metabolic Stability

To understand the toxicity profile of 4-guanidinobenzoates, one must look at their mechanism of action and metabolic fate. These compounds act as suicide substrates or slow-binding inhibitors for serine proteases. The ester bond is attacked by the catalytic serine (e.g., Ser195), forming a covalent acyl-enzyme intermediate[2].

The primary driver of variability in in vitro toxicity is esterase-mediated hydrolysis . The nature of the ester leaving group (methyl, phenyl, or naphthyl) dictates the compound's half-life in culture media. Furthermore, the frequency of media changes during an assay drastically alters the apparent toxicity. For instance, nafamostat derivatives exhibit negligible toxicity to Calu-3 cells up to 1 µM with media changes, but their stability and apparent toxicity shift significantly when media is left unchanged due to the accumulation of cleavage products[3]. Furthermore, studies have confirmed that aryl 4-guanidinobenzoates generally lack mutagenic properties and do not disrupt the cell cycle, confirming that baseline cytotoxicity is inherently low[4].

MOA A 4-Guanidinobenzoate (Methyl/Phenyl/Naphthyl) B Cellular Esterases (CES1/CES2) A->B Hydrolysis (Variable by Cell Line) C TMPRSS2 Active Site (Ser195) A->C Direct Binding B->C Active Metabolite D Acyl-Enzyme Intermediate C->D Nucleophilic Attack E Protease Inhibition & Viral Blockade D->E Irreversible/Slow Reversible Block

Fig 1. Mechanism of TMPRSS2 inhibition and metabolic hydrolysis of 4-guanidinobenzoate derivatives.

Product Comparison: Methyl 4-Guanidinobenzoate vs. Alternatives

When selecting a 4-guanidinobenzoate for assay development or therapeutic screening, the ester functional group is the primary variable affecting both potency and cell viability.

CompoundEster MoietyTarget ProteasesMax Non-Toxic Conc. (Calu-3)Clinical / Research Status
Methyl 4-guanidinobenzoate MethylTrypsin, Acrosin~50 µMPrimarily used as a chemical intermediate and research tool.
Camostat Mesylate PhenylTMPRSS2, Trypsin> 50 µMApproved for pancreatitis; broad-spectrum antiviral candidate[1].
Nafamostat Mesylate 6-Amidino-2-naphthylTMPRSS2, Factor Xa~10 µMHighly potent anticoagulant; shows superior EC50​ but narrower therapeutic window in vitro[5].

Comparative Insight: While nafamostat demonstrates a superior EC50​ (often in the nanomolar range) compared to camostat, it can exhibit higher toxicity at elevated concentrations (>10 µM) in specific cell lines[5]. Camostat, conversely, maintains cell viability even at 50 µM, making it a highly stable reference standard for baseline toxicity[1].

Cell Line Reproducibility: The Impact of the Host Environment

The choice of cell line fundamentally alters the reproducibility of toxicity and efficacy data. This is not an artifact; it is a biological reality driven by differential protein expression.

Cell LineTissue OriginTMPRSS2 ExpressionEsterase ActivityReproducibility & Utility
Calu-3 Human Lung EpithelialHighLow/ModerateGold Standard. Highly permissive to TMPRSS2-dependent viral entry. Excellent reproducibility for 4-guanidinobenzoates[5].
Vero (E6) Monkey KidneyNegligibleModeratePoor Model. Relies on the Cathepsin L endosomal pathway. 4-guanidinobenzoates show artificially low efficacy and skewed toxicity here.
HepG2 Human LiverLowExtremely HighToxicity Model. Rapidly hydrolyzes the ester bonds, useful for studying hepatotoxicity and metabolite clearance.

Expertise Note: Never use Vero cells to benchmark the therapeutic index of a 4-guanidinobenzoate. Because Vero cells lack TMPRSS2, the compound will fail to block viral entry effectively, leading to an artificially deflated Selectivity Index (SI). Always use Calu-3 or primary human airway epithelial models for physiological relevance[6].

Self-Validating Experimental Protocol: Cytotoxicity & Efficacy

To guarantee trustworthiness in your data, a protocol cannot simply measure cell death; it must prove that the assay window is valid, the compound is stable, and the readout is free from metabolic artifacts.

Step-by-Step Methodology

1. Cell Seeding & Preparation

  • Seed Calu-3 cells at 2×104 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO2​ to allow for complete adhesion.

2. Compound Dilution (The Self-Validating Array)

  • Prepare a 10-point, 3-fold serial dilution of methyl 4-guanidinobenzoate, camostat, and nafamostat starting at 100 µM.

  • Crucial Controls:

    • Vehicle Control: 0.1% DMSO (Defines 100% viability).

    • Positive Toxicity Control: 10 µM Puromycin (Defines 0% viability/assay floor).

    • Reference Drug: Remdesivir (Validates the antiviral assay window)[5].

3. Treatment & Incubation (Addressing Causality)

  • Apply the compounds to the cells.

  • Causality Check: Set up two parallel plates. For Plate A, perform a media change at 24 hours containing fresh compound. For Plate B, leave the media unchanged for 48 hours. This isolates the variable of aqueous compound degradation[3].

4. Viability Readout (ATP Quantification)

  • After 48 hours, equilibrate plates to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo (CTG) reagent to each well. Why CTG? ATP quantification is directly proportional to the number of metabolically active cells and is less prone to the mitochondrial stress artifacts seen in MTT assays.

  • Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Record luminescence and calculate CC50​ using non-linear regression (four-parameter logistic curve).

Workflow Step1 1. Cell Seeding Calu-3, Vero, HepG2 Step2 2. Compound Addition 0.1 - 100 µM Range Step1->Step2 Step3 3. Incubation 48-72h (+/- Media Change) Step2->Step3 Self-Validating Controls (DMSO, Puromycin) Step4 4A. Viability Assay (ATP/CTG Readout) Step3->Step4 Step5 4B. Efficacy Assay (Viral Titer/Reporter) Step3->Step5 Step6 5. Data Synthesis CC50 / EC50 Calculation Step4->Step6 Toxicity Profile Step5->Step6 Antiviral Potency

Fig 2. Self-validating high-throughput workflow for evaluating cytotoxicity and efficacy.

Conclusion

The reproducibility of methyl 4-guanidinobenzoate and its clinical derivatives (camostat, nafamostat) is highly contingent on the biological context of the assay. By understanding the causality of ester hydrolysis and the necessity of TMPRSS2-expressing cell lines like Calu-3, researchers can avoid false-positive toxicity signals and accurately benchmark the therapeutic potential of novel protease inhibitors.

References
  • The lack of mutagenicity of aryl 4-guanidinobenzoates in the transplacental micronucleus assay in mice. PubMed (nih.gov).[Link]

  • In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PMC (nih.gov).[Link]

  • A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells. PNAS.[Link]

  • TMPRSS2 and furin are both essential for proteolytic activation and spread of SARS-CoV-2 in human airway epithelial cells and provide promising drug targets. bioRxiv.[Link]

  • Synthesis and Structure-Activity Study of Protease Inhibitors. IV. Amidinonaphthols and Related Acyl Derivatives. J-Stage.[Link]

  • Nafamostat-interferon-alpha combination suppresses SARS-CoV-2 infection by targeting cooperatively host TMPRSS2 in vitro and in vivo. bioRxiv.[Link]

Sources

Cross-Reactivity of Methyl 4-Guanidinobenzoate in Standard Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and enzymology rely increasingly on precise molecular probes, understanding the specificity and mechanistic behavior of active-site titrants is critical. Methyl 4-guanidinobenzoate (MGB) is a specialized biochemical tool belonging to the guanidinobenzoate ester family. While traditionally utilized to probe the active sites of serine proteases, its cross-reactivity profile requires careful navigation to prevent assay artifacts.

This guide objectively evaluates MGB’s performance, compares it against standard alternative inhibitors, and provides self-validating experimental workflows for cross-reactivity profiling.

Mechanistic Overview: Why MGB Targets Serine Proteases

To understand MGB's cross-reactivity, we must first examine its mechanism of action. MGB functions as a "slow substrate" rather than a traditional non-covalent inhibitor [1].

The molecule is structurally designed to exploit the catalytic machinery of trypsin-like serine proteases:

  • S1 Pocket Anchoring: The guanidino group mimics the basic side chains of Arginine or Lysine (the natural P1 residues for trypsin-like enzymes). It forms a critical salt bridge with the Asp189 residue located at the bottom of the S1 specificity pocket.

  • Acyl-Enzyme Formation: Once anchored, the Ser195 hydroxyl group of the catalytic triad nucleophilically attacks the carbonyl carbon of MGB's ester bond. This releases methanol and leaves the enzyme covalently bound to a guanidinobenzoyl group.

  • Slow Deacylation: The resulting acyl-enzyme intermediate is highly stable. The hydrolysis (deacylation) step required to regenerate the free enzyme is extremely slow, effectively trapping the protease in an inactive state for the duration of a standard biochemical assay [2].

Mechanism E Active Protease + MGB EI Michaelis Complex (S1 Pocket) E->EI Association Acyl Acyl-Enzyme Intermediate EI->Acyl Ser195 Attack Regen Deacylation (Slow) Acyl->Regen H2O Regen->E Recovery

Mechanism of serine protease inhibition by methyl 4-guanidinobenzoate.

Cross-Reactivity Profile

Because MGB relies on the S1 pocket's affinity for basic residues, it is notoriously promiscuous among the trypsin-like subclass of serine proteases, but highly selective against others.

  • Primary Targets (High Affinity): Trypsin, Thrombin, Plasmin.

  • Known Cross-Reactivity (Off-Targets): Human Acrosin, Tryptase, Urokinase, and Factor Xa. The structural conservation of the S1 pocket across these enzymes means MGB will potently inhibit them, often with IC50 values in the low micromolar range [3].

  • Minimal/No Cross-Reactivity: Chymotrypsin-like proteases (which prefer large, hydrophobic P1 residues like Phenylalanine) and Elastase-like proteases (which prefer small aliphatic P1 residues like Alanine) do not accommodate the bulky, charged guanidino group. Cysteine proteases and metalloproteases are similarly unaffected.

Comparative Performance Analysis

When designing an assay, MGB should be weighed against alternative serine protease inhibitors. The table below summarizes the quantitative and qualitative differences between MGB and common alternatives.

InhibitorTarget SpecificityInhibition MechanismAqueous Stability (pH 7.5)Primary Assay Application
MGB Trypsin-like proteasesReversible (Slow acylation)Moderate (Hours)Competitive inhibition / Probe
pNPGB Trypsin-like proteasesReversible (Slow acylation)Low (Minutes to Hours)Active site burst titration
PMSF Broad-spectrum (All Serine)Irreversible (Sulfonylation)Very Low (~30 min)Short-term lysate preservation
AEBSF Broad-spectrum (All Serine)Irreversible (Sulfonylation)High (Days)Long-term lysate preservation

Note: While pNPGB (4-nitrophenyl 4-guanidinobenzoate) is preferred for "burst" active-site titration due to the easily quantifiable p-nitrophenol leaving group, MGB is often utilized when a non-chromogenic leaving group (methanol) is required to prevent optical interference in downstream fluorescence assays.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for MGB's specific chemical properties, such as its slow-binding kinetics and potential for compound precipitation.

Protocol 1: Trypsin Inhibition and IC50 Determination using MGB

Causality Check: MGB must be pre-incubated with the enzyme. Because it is a slow-substrate, adding the enzyme, MGB, and the reporter substrate simultaneously will result in a false-negative (artificially high IC50), as the reporter substrate will outcompete MGB before the acyl-enzyme intermediate can form.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂ (stabilizes trypsin autolysis), 0.01% Tween-20 (prevents non-specific binding), pH 8.0.

  • Enzyme: Bovine Pancreatic Trypsin (10 nM final concentration).

  • Substrate: Z-Arg-AMC (Fluorogenic, 50 µM final concentration).

  • Inhibitor: MGB (10 mM stock in anhydrous DMSO).

Step-by-Step Methodology:

  • Vehicle Control Preparation: Prepare a DMSO vehicle control to match the highest concentration of DMSO in the MGB dilution series (maximum 1% v/v final to prevent enzyme denaturation).

  • Dilution Series: Prepare a 10-point, 3-fold serial dilution of MGB in Assay Buffer.

  • Pre-Incubation: In a black 96-well microplate, combine 40 µL of Trypsin with 10 µL of the MGB dilutions. Include a "No Enzyme" well (buffer + substrate) to validate baseline fluorescence. Incubate at 37°C for exactly 30 minutes to allow acyl-enzyme formation.

  • Reaction Initiation: Add 50 µL of Z-Arg-AMC substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately read the plate on a fluorometer (Ex: 380 nm / Em: 460 nm) taking measurements every 60 seconds for 15 minutes. Causality Check: A kinetic read is mandatory. If MGB deacylates faster than anticipated, the reaction rate will curve upward over time. Only the linear initial velocity ( V0​ ) should be used to calculate inhibition.

Protocol 2: High-Throughput Cross-Reactivity Profiling

When profiling MGB against a panel of proteases (e.g., Thrombin, Chymotrypsin, Acrosin), use the following workflow to determine the Selectivity Index (SI).

Workflow Step1 1. Prepare MGB Dilution Series Step2 2. Pre-incubate with Protease Panel Step1->Step2 Step3 3. Add Fluorogenic Substrate Step2->Step3 Step4 4. Kinetic Read (RFU/min) Step3->Step4 Step5 5. Calculate IC50 & Selectivity Index Step4->Step5

High-throughput screening workflow for MGB cross-reactivity profiling.

Data Interpretation & Troubleshooting:

  • Selectivity Index (SI): Calculated as IC50​(Off-Target)/IC50​(Target) . An SI > 100 indicates excellent selectivity. MGB typically shows an SI near 1 between Trypsin and Acrosin, highlighting its high cross-reactivity within the trypsin-like family.

  • Inner Filter Effect: If utilizing UV/Vis substrates instead of fluorogenic ones, ensure high concentrations of MGB do not absorb light at the reporter wavelength, which would artificially suppress the signal and mimic inhibition.

  • Compound Aggregation: If the dose-response curve exhibits a steep Hill slope (>2.0), MGB may be precipitating out of the aqueous buffer. Centrifuge the stock and verify solubility limits via dynamic light scattering (DLS) if necessary.

References

  • Determination of the operational molarity of solutions of bovine alpha-chymotrypsin, trypsin, thrombin and factor Xa by spectrofluorimetric titration. Biochemical Journal.[Link]

  • Some sensitive methods for the assay of trypsinlike enzymes. Methods in Enzymology. [Link]

  • Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. Journal of Medicinal Chemistry. [Link]

Evaluating methyl 4-guanidinobenzoate purity using NMR vs HPLC

Author: BenchChem Technical Support Team. Date: April 2026

An accurate assessment of purity is the bedrock of pharmaceutical development. For highly reactive intermediates like methyl 4-guanidinobenzoate (MGB) —a critical building block in the synthesis of serine protease inhibitors such as camostat and nafamostat—relying on a single analytical modality can introduce hidden biases.

Because the guanidino moiety is highly basic and prone to hydrolysis, evaluating MGB requires robust analytical frameworks. Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default for release testing. However, the pharmaceutical industry is increasingly adopting Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal, primary analytical method.

As an Application Scientist, I have designed this guide to objectively compare HPLC and qNMR for MGB purity assessment, detailing the mechanistic causality behind each method, step-by-step self-validating protocols, and comparative experimental data.

The Analytical Dilemma: Relative vs. Absolute Quantitation

The fundamental difference between HPLC-UV and qNMR lies in their detection mechanisms. HPLC-UV is a relative method ; it relies on the assumption that all components in a mixture have similar UV response factors, or it requires the synthesis and qualification of highly pure reference standards for every potential impurity to calculate Relative Response Factors (RRFs) [1].

Conversely, qNMR is an absolute method . It leverages the direct proportionality between the integrated area of a specific nuclear resonance (typically ¹H) and the molar concentration of those nuclei. By utilizing a certified internal standard of known purity, qNMR determines the absolute mass fraction of the analyte without requiring an MGB-specific reference standard [2].

Mechanism Analyte MGB Sample UV HPLC-UV Analyte->UV NMR qNMR Analyte->NMR UV_Prop Signal ∝ Extinction Coefficient (ε) UV->UV_Prop NMR_Prop Signal ∝ Number of Protons NMR->NMR_Prop Bias Area % Bias (Needs RRF) UV_Prop->Bias Absolute Absolute Purity (No Standard) NMR_Prop->Absolute

Fig 1: Mechanistic divergence between UV relative quantitation and NMR absolute quantitation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, both methods must operate as self-validating systems. Below are the optimized, step-by-step workflows for MGB.

Workflow cluster_HPLC HPLC-UV Method (Relative) cluster_qNMR qNMR Method (Absolute) Start Methyl 4-Guanidinobenzoate (MGB) H1 Dissolve in MeCN/H2O + 0.1% TFA (Ion-pairing for Guanidine) Start->H1 N1 Co-weigh MGB + Internal Standard (e.g., Maleic Acid) Start->N1 H2 C18 Chromatographic Separation H1->H2 H3 UV Detection & Peak Integration H2->H3 H4 Result: Area % Purity H3->H4 N2 Dissolve in DMSO-d6 N1->N2 N3 1H NMR Acquisition (Relaxation Delay D1 > 5*T1) N2->N3 N4 Result: Absolute Mass % Purity N3->N4

Fig 2: MGB purity assessment workflows comparing HPLC-UV and qNMR methodologies.

Protocol 1: HPLC-UV Purity Assessment

Causality Check: The guanidino group of MGB has a pKa of ~13, meaning it is permanently protonated under standard conditions. If run on a standard C18 column with a neutral mobile phase, the basic moiety will interact strongly with residual silanol groups on the silica stationary phase, causing severe peak tailing. We use 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to mask these interactions and ensure sharp, symmetrical peaks.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg/mL of MGB in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile containing 0.1% TFA).

  • System Suitability Test (SST - Self-Validation): Inject a known MGB reference standard 5 times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the resolution between MGB and its closest known impurity (e.g., 4-guanidinobenzoic acid) is ≥ 2.0.

  • Chromatography: Run a gradient elution from 10% to 90% Acetonitrile over 20 minutes on a C18 column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm. Calculate purity based on the relative Area % of the MGB peak against total integrated peak areas.

Protocol 2: qNMR Absolute Purity Assessment

Causality Check: For qNMR to be quantitative, every proton in the sample must fully return to its equilibrium magnetization state between scans. If the relaxation delay (D1) is too short, signals will be artificially truncated, ruining quantitation. We must set D1 to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated [3]. Furthermore, Maleic acid is chosen as the internal calibrant because its distinct singlet at 6.26 ppm in DMSO-d6 perfectly avoids the aromatic (7.5–8.0 ppm) and methyl ester (3.8 ppm) signals of MGB.

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), precisely co-weigh ~15.0 mg of MGB and ~5.0 mg of NIST-traceable Maleic Acid into a vial.

  • Solvation: Dissolve the mixture in 0.7 mL of high-purity DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher). Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds (ensuring D1 > 5 × T1).

  • Self-Validation: Verify that the Signal-to-Noise (S/N) ratio of the integrated peaks is ≥ 250:1. This guarantees an integration error of < 1% [4].

  • Calculation: Determine absolute purity using the fundamental qNMR equation:

    Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Comparative Data Analysis

When evaluating multiple batches of MGB, discrepancies between HPLC and qNMR frequently arise. The table below summarizes a representative dataset from three distinct synthesis batches, highlighting the analytical blind spots of UV detection.

BatchHPLC Area % (254 nm)qNMR Absolute Purity %Discrepancy (Δ)Primary Impurity Identified & Mechanistic Cause
001 99.5%96.8%+2.7%Residual Solvents & Salts: UV-invisible impurities (e.g., water, inorganic salts from synthesis) artificially inflate HPLC Area %. qNMR captures the true mass fraction.
002 98.8%98.1%+0.7%4-Guanidinobenzoic acid (Hydrolysis): The impurity lacks the methyl ester, slightly altering its molar extinction coefficient (ε) at 254 nm, leading to minor UV bias.
003 95.2%98.4%-3.2%Methyl 4-aminobenzoate (Starting Material): The primary amine is highly conjugated with the aromatic ring, yielding a massively higher ε than the guanidino product. HPLC severely overestimates the impurity, underestimating MGB purity.
Interpreting the Data

As demonstrated in Batch 003, if an impurity has a significantly higher molar extinction coefficient than MGB, HPLC will disproportionately amplify its peak area, leading to a false failure in release testing. Conversely, Batch 001 highlights the danger of UV-invisible contaminants; because HPLC only measures what it can "see," it reports a falsely high purity of 99.5%, whereas qNMR correctly accounts for the total mass, revealing a purity of only 96.8%.

Strategic Recommendations

For drug development professionals dealing with MGB and similar intermediates, a hybrid analytical strategy is optimal:

  • Use qNMR for Reference Standard Qualification: Do not rely on area percent for primary standard characterization. Use qNMR to establish the absolute purity of your MGB reference standards and to calculate the Relative Response Factors (RRFs) of known impurities [1].

  • Use HPLC-UV for Routine High-Throughput Release: Once RRFs are established via qNMR, HPLC-UV becomes the ideal tool for routine, high-throughput batch release due to its superior sensitivity for trace-level impurity detection (LOD/LOQ) and lower operational cost per sample.

References

  • Almac Group. "QNMR is a powerful analytical tool which overcomes many of the issues with HPLC analysis." Almac Voice, 2023. URL:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231, 2014. URL:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. URL:[Link]

Safety Operating Guide

Methyl 4-guanidinobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive protocol to provide drug development professionals and laboratory personnel with the definitive standard for handling and disposing of Methyl 4-guanidinobenzoate . This guide moves beyond basic safety data sheets by explaining the biochemical causality behind the hazards, ensuring your team understands why these specific operational controls are mandatory.

Biochemical Causality & Hazard Identification

Methyl 4-guanidinobenzoate (CAS 122228-09-5) is an essential intermediate in the synthesis of potent serine protease inhibitors (such as nafamostat and camostat) and serves as a critical substrate analogue in enzymology.

The Mechanism of Hazard: Unlike inert chemical building blocks, guanidinobenzoate derivatives are biologically active. They function by mimicking natural substrates to enter the catalytic cleft of serine proteases (e.g., trypsin, thrombin, kallikrein)[1]. Once inside, they undergo an exceedingly efficient acylation process, forming a highly stable acyl-enzyme intermediate (guanidinobenzoyl-enzyme)[1][2]. Because the subsequent deacylation step is thermodynamically restricted and extremely slow, these compounds act as quasi-irreversible inhibitors[1][3].

Accidental systemic exposure—whether via ingestion or inhalation of fine API dust—can inadvertently inhibit endogenous proteolytic cascades, potentially disrupting crucial coagulation and digestive pathways[4]. Furthermore, the compound's basic guanidino group and typical hydrochloride salt formulation present localized irritation risks[5].

Physicochemical Properties & Hazard Summary

PropertyValue / Description
Chemical Name Methyl 4-guanidinobenzoate
CAS Number 122228-09-5
Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Primary Biological Target Serine Proteases (Trypsin, Thrombin, Kallikrein)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Conditions Sealed in a dry environment, room temperature

Standard Operating Procedure (SOP): Safe Handling

To ensure a self-validating safety loop, every handling step in this protocol is paired with a mandatory verification check.

Step 1: Environmental Preparation

  • Action: Conduct all weighing, transfer, and formulation operations inside a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Validation Check: Before opening the reagent container, verify inward airflow using the hood's digital monitor or a visual flutter test (e.g., a Kimwipe taped to the sash).

Step 2: Personal Protective Equipment (PPE)

  • Action: Don double nitrile gloves (to prevent permeation), wrap-around safety goggles, and a fluid-resistant lab coat. If ventilation is temporarily compromised, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the biologically active powder.

  • Validation Check: Perform a visual and tactile inspection of both glove layers for micro-tears or degradation before handling the chemical.

Step 3: Material Transfer

  • Action: Use anti-static spatulas and weigh boats. The guanidino moiety can cause the powder to cling to surfaces via static charge, significantly increasing the risk of accidental dispersion.

  • Validation Check: Tap the spatula gently against the weigh boat; if powder aggressively repels or clings to the edges, increase the ambient humidity of the weighing environment or use an anti-static ionizing bar.

Spill Response & Decontamination Protocol

In the event of a localized spill, immediate action is required to prevent aerosolization and neutralize the active ester bond.

  • Containment: Do NOT sweep dry powder. Sweeping generates hazardous aerosols that can be inhaled.

  • Wetting: Gently mist the spill perimeter and center with a 70% Isopropanol/Water solution. This weighs down the particulates and prevents airborne dispersion.

  • Chemical Neutralization (Expert Insight): Wipe the area with a mild alkaline solution (e.g., 1% NaOH). The alkaline environment accelerates the hydrolysis of the ester bond, permanently neutralizing the compound's structural integrity and destroying its biochemical inhibitory activity.

  • Collection: Absorb the neutralized liquid with inert spill pads and transfer them immediately to a designated hazardous waste container.

Comprehensive Disposal Procedures

Proper disposal prevents environmental toxicity and ensures compliance with EPA/RCRA guidelines.

Protocol A: Solid Waste (Powder, Crystals, and Contaminated Consumables)

  • Collect all solid residues, empty reagent vials, and contaminated PPE (gloves, weigh boats, spill pads).

  • Place the materials inside a transparent, chemically compatible polyethylene bag.

  • Double-bag the waste to prevent puncture leaks during transit.

  • Seal with gooseneck taping and affix a compliant "Hazardous Solid Waste - Toxic/Irritant" label.

Protocol B: Liquid Waste (Reaction Mother Liquors and Wash Solutions)

  • Segregate liquid waste based on the solvent profile. Do not mix aqueous washings with halogenated organic solvents to prevent exothermic reactions.

  • Transfer the liquid to a high-density polyethylene (HDPE) liquid waste carboy.

  • Ensure the carboy is kept in secondary containment and is clearly labeled with the exact chemical composition (e.g., "Aqueous Waste containing <1% Methyl 4-guanidinobenzoate").

Protocol C: Final Destruction All segregated waste must be handed over to a certified hazardous waste contractor for High-Temperature Incineration . Incineration completely degrades the aromatic ring and the guanidino moiety into harmless combustion byproducts (CO2, H2O, NOx).

Disposal Workflow Visualization

DisposalWorkflow Start Methyl 4-Guanidinobenzoate Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE SolidBag Double-Bag in Compatible Plastic Solid->SolidBag LiquidCont Segregate into Appropriate Carboys Liquid->LiquidCont PPE->SolidBag Label Apply GHS Hazardous Waste Labels SolidBag->Label LiquidCont->Label Incineration High-Temperature Incineration (EPA Appr.) Label->Incineration Final Disposal

Workflow for the segregation, labeling, and high-temperature incineration of guanidinobenzoate waste.

References

  • Title: Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: Thermodynamic analysis reveals structural rearrangement during the acylation step in human trypsin 4 on 4-methylumbelliferyl 4-guanidinobenzoate substrate analogue. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Effects of E-3123, a new protease inhibitor, on several protease activities and on experimental acute pancreatitis. Source: PubMed (National Institutes of Health). URL: [Link]

Sources

Personal protective equipment for handling Methyl 4-guanidinobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and laboratory handling of active pharmaceutical ingredient (API) intermediates, I recognize that the safe handling of reactive building blocks is the foundation of successful drug development.

Methyl 4-guanidinobenzoate (CAS 122228-09-5)[1]—frequently handled as a hydrochloride salt—is a critical intermediate in the synthesis of potent serine protease inhibitors, such as Camostat and Nafamostat. While its highly reactive guanidino moiety makes it biologically invaluable for blocking viral entry (via TMPRSS2 inhibition) and treating chronic pancreatitis, this same chemical structure presents acute occupational hazards[2].

This guide provides a self-validating, step-by-step operational and disposal framework for handling Methyl 4-guanidinobenzoate (M4GB), ensuring both personnel safety and experimental integrity.

Mechanistic Basis for Hazard & PPE Causality

To build a robust safety protocol, we must first understand why M4GB requires strict Personal Protective Equipment (PPE).

  • Chemical Causality: The guanidino group ( −NH−C(=NH)NH2​ ) is a strong base. Upon contact with the physiological pH of ocular mucosa, respiratory epithelium, or skin moisture, it disrupts local cellular homeostasis. This leads to rapid protein denaturation and acute inflammatory responses[3].

  • Physical Causality: M4GB is typically supplied as a fine crystalline powder. Its electrostatic properties make it highly prone to aerosolization during routine weighing and transfer.

  • GHS Classifications: Based on data from structurally identical guanidinobenzoate derivatives, this compound is classified for Skin Irritation (Category 2, H315), Serious Eye Irritation/Damage (Category 2A/1, H319/H318), and Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3, H335)[2][3].

Core PPE & Engineering Controls Matrix

Do not rely on standard laboratory attire. The following targeted PPE matrix must be strictly adhered to when handling M4GB in powder or concentrated solution form.

Protection ZoneRequired SpecificationMechanistic Rationale
Eye/Face NIOSH/EN 166 approved safety goggles (tight-fitting) or full face shield.Prevents micro-aerosolized guanidino powder from dissolving in the tear film, which can cause severe corneal irritation[3].
Hands (Skin) Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant). Double-gloving recommended.The ester linkage and basic moiety can penetrate standard latex. Nitrile provides a superior chemical barrier against both the powder and the polar aprotic solvents (DMSO/DMF) used to dissolve it[4].
Respiratory N95 (US) or FFP2 (EU) particulate respirator.Mitigates inhalation of electrostatically charged airborne particulates (H335) during open-bench transfers[4].
Body Flame-retardant, anti-static laboratory coat with fitted cuffs.Anti-static materials prevent the powder from clinging to the fabric, reducing the risk of secondary exposure outside the lab.
Engineering Class II Type A2 Biological Safety Cabinet (BSC) or Powder-Handling Fume Hood.Primary containment. Maintains a negative pressure environment to capture aerosolized dust before it reaches the operator's breathing zone[2].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure during the preparation of M4GB stock solutions.

Phase 1: Pre-Operation Verification

  • Validate Containment: Turn on the fume hood or BSC. Use a handheld anemometer to verify the face velocity is between 0.4 and 0.6 m/s . Validation: If the alarm sounds or velocity is low, do not open the M4GB container.

  • Static Mitigation: Wipe down the interior of the hood, the analytical balance, and the weighing spatulas with a lightly damp, lint-free cloth (using 70% ethanol) to ground surfaces and eliminate static charge.

Phase 2: Weighing and Transfer 3. Tare and Prepare: Place a sealable glass vial (not a plastic weigh boat, which generates static) onto the analytical balance inside the hood. Tare the balance. 4. Anti-Static Handling: Use an anti-static gun (e.g., Zerostat) on the spatula and the vial. Carefully transfer the required mass of M4GB into the vial. 5. Seal Before Movement: Cap the glass vial tightly before removing it from the balance or the fume hood. Causality: This guarantees that any sudden airflow changes in the laboratory will not aerosolize the powder.

Phase 3: Dissolution 6. Solvent Addition: M4GB is sparingly soluble in aqueous solutions but highly soluble in organic solvents like DMSO or DMF[5]. Inside the fume hood, uncap the vial and slowly pipette the solvent down the inner wall of the vial to prevent splashing. 7. Agitation: Seal the vial and vortex gently. If sonication is required, ensure the sonicator bath is covered to prevent aerosolization of the liquid.

Spill Response & Chemical Disposal Plan

Downstream APIs and related mesylate salts of this compound are classified as very toxic to aquatic life (H400)[2]. Strict disposal protocols are mandatory.

  • Dry Powder Spill: DO NOT dry sweep. Dry sweeping forces the fine powder into the air. Gently mist the spill area with 70% ethanol or water to bind the dust. Wipe up the wetted powder using absorbent laboratory pads.

  • Liquid Spill: Cover with a chemical spill absorbent (e.g., vermiculite or universal absorbent pads).

  • Disposal: Place all contaminated wipes, gloves, and empty M4GB vials into a heavy-duty, sealable hazardous waste bag. Label clearly as "Hazardous Solid Waste: Guanidino Ester Derivatives / Irritant." Never pour aqueous or organic M4GB waste down the sink[3].

Hazard Mitigation & Workflow Visualization

The following diagram illustrates the critical pathway from hazard identification to safe operational execution.

M4GB_Safety cluster_hazard Hazard Profile (M4GB) cluster_mitigation PPE & Engineering Controls cluster_workflow Operational Workflow H1 Skin Irritation (H315) M1 Nitrile Gloves (EN 374) H1->M1 Mitigates H2 Eye Irritation (H319) M2 Safety Goggles (EN 166) H2->M2 Mitigates H3 Respiratory (H335) M3 Fume Hood / N95 Mask H3->M3 Mitigates W1 Anti-static Weighing M1->W1 M2->W1 M3->W1 W2 Closed-Vial Transfer W1->W2 W3 Solvent Dissolution W2->W3

Caption: Logical relationship between M4GB hazard classifications, required PPE, and safe operational workflow.

References

  • MilliporeSigma. "4-Nitrophenyl 4-guanidinobenzoate hydrochloride - Safety Data Sheet." utah.edu. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.